BMS-986115
Beschreibung
Varegacestat is an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon administration, varegacestat binds to GS and blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor. This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes. This results in the induction of apoptosis and the inhibition of growth of tumor cells that overexpress Notch. Overexpression of the Notch signaling pathway plays an important role in tumor cell proliferation and survival. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains and leads to their activation.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an orally active, selective inhibitor of gamma-secretase mediated Notch signalling
Eigenschaften
IUPAC Name |
(2S,3R)-N'-[(3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F7N4O3/c1-13-4-2-7-18-19(13)36-24(40)22(35-20(18)14-5-3-6-15(27)12-14)37-23(39)17(9-11-26(31,32)33)16(21(34)38)8-10-25(28,29)30/h2-7,12,16-17,22H,8-11H2,1H3,(H2,34,38)(H,36,40)(H,37,39)/t16-,17+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNRAQUSAVENA-GSHUGGBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(C(=O)N2)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=N[C@@H](C(=O)N2)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584647-27-7 | |
| Record name | BMS-986115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584647277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986115 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986115 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSK1L593UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BMS-986115 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986115 is a potent, orally bioavailable small molecule inhibitor that targets the gamma-secretase (γ-secretase) complex, thereby acting as a pan-Notch inhibitor. The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the pathogenesis of various cancers. By inhibiting γ-secretase, this compound prevents the proteolytic cleavage and activation of all four Notch receptors (Notch1-4), leading to the downregulation of downstream target genes involved in cell proliferation, survival, and differentiation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction to Notch Signaling in Cancer
The Notch signaling pathway is a highly conserved cellular communication system crucial for embryonic development and tissue homeostasis. In mammals, the pathway consists of four transmembrane receptors (Notch1, Notch2, Notch3, and Notch4) and five transmembrane ligands (Delta-like ligands 1, 3, and 4, and Jagged ligands 1 and 2). Dysregulation of the Notch pathway, often through mutations or overexpression of its components, is a key driver in a multitude of solid tumors and hematological malignancies.[1][2][3] Oncogenic Notch signaling can promote tumor growth by stimulating proliferation, inhibiting apoptosis, maintaining cancer stem cell populations, and promoting angiogenesis.[4][5]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the γ-secretase enzyme complex, a key component of the Notch signaling pathway.[4][6]
Inhibition of Gamma-Secretase and Notch Receptor Processing
The activation of Notch receptors is a multi-step process initiated by ligand binding, which triggers two sequential proteolytic cleavages. The second cleavage, mediated by the γ-secretase complex, is the critical step for signal transduction. This cleavage releases the Notch Intracellular Domain (NICD) from the cell membrane. This compound binds to the presenilin subunit, the catalytic core of the γ-secretase complex, and blocks its proteolytic activity.[1][7] This inhibition prevents the generation of the NICD for all four Notch receptors, thereby halting the downstream signaling cascade.[4][6]
Downstream Effects on Gene Transcription
Once released, the NICD translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families, as well as c-Myc and p21.[3][8] By preventing NICD formation, this compound leads to the downregulation of these target genes, resulting in decreased cell proliferation and induction of apoptosis in Notch-dependent cancer cells.[9][10][11]
Quantitative Data
Preclinical Activity
This compound and its closely related parenteral formulation, BMS-906024, have demonstrated potent pan-Notch inhibitory activity in a variety of preclinical models.
| Parameter | BMS-906024 (Precursor to this compound) | Reference |
| Notch1 IC50 | 1.6 nM | [9][12] |
| Notch2 IC50 | 0.7 nM | [9][12] |
| Notch3 IC50 | 3.4 nM | [9][12] |
| Notch4 IC50 | 2.9 nM | [9][12] |
| T-ALL Cell Line (TALL-1) Proliferation IC50 | ~4 nM | [9][12] |
| Triple-Negative Breast Cancer Cell Line (MDA-MB-468) Proliferation IC50 | ~4 nM | [9][12] |
Table 1: In Vitro Inhibitory Activity of BMS-906024.
In vivo studies using xenograft models of human cancers have shown significant anti-tumor activity of BMS-906024.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| T-ALL (TALL-1) | 1 mg/kg/day, oral | Minimum efficacious dose, tumor stasis | [9] |
| Triple-Negative Breast Cancer (MDA-MB-468) | Not specified | Dose-dependent antitumor activity | [9] |
| Non-Small Cell Lung Cancer (PDX-T42) | 8.5 mg/kg, oral, 4 days/week for 3 weeks (in combination with paclitaxel) | Significantly enhanced tumor growth inhibition | [10][12] |
Table 2: In Vivo Efficacy of BMS-906024 in Xenograft Models.
Clinical Data (Phase I Study of this compound - NCT01986115)
A multi-arm Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[4][13]
| Parameter | Arm A (Continuous Daily Dosing) | Arm B (Intermittent 2x Weekly Dosing) | Reference |
| Number of Patients | 24 | 12 | [4][13] |
| Dose Levels Evaluated | 0.3, 0.6, 1.2, 1.5, 2 mg | 2, 4, 8 mg | [4][13] |
| Maximum Tolerated Dose (MTD) | 1.5 mg daily | Not established | [4][13] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 nausea, diarrhea, pruritus/urticaria, ileus | Grade 3 toxicities observed | [4][13] |
| Most Frequent Treatment-Related Adverse Events (>25%) | Diarrhea (72%), hypophosphatemia (64%), nausea (61%), vomiting (44%), fatigue (44%), decreased appetite (36%), rash (31%), hypokalemia (28%), pruritus (25%) | N/A | [4][13] |
| Pharmacokinetics (Median Half-life) | 17.24 to 28.01 hours | N/A | [13] |
| Preliminary Efficacy | 3 patients with stable disease > 6 months | 2 patients with stable disease > 6 months | [4][13] |
Table 3: Summary of Phase I Clinical Trial Results for this compound.
Experimental Protocols
Notch-CBF1 Transcriptional Reporter Assay
This assay measures the ability of a compound to inhibit Notch-driven gene transcription.
Methodology:
-
Cell Line: HeLa cervical cancer cells are commonly used.
-
Transfection: Cells are transiently co-transfected with:
-
A plasmid encoding a truncated, constitutively active form of a Notch receptor (Notch1, 2, 3, or 4).
-
A luciferase reporter plasmid containing multiple binding sites for the CBF1 transcription factor (e.g., pGL3 with 4xCBF1 binding sites).
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., BMS-906024) for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound, relative to a vehicle control, is used to determine the IC50 value.[9]
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of human cancer cells (e.g., 2 x 10^6 HCC44 non-small cell lung cancer cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., BMS-906024) is administered orally at specified doses and schedules. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[10][11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting the Notch signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing using a xenograft model.
Conclusion
This compound is a potent pan-Notch inhibitor that effectively targets the γ-secretase complex, a critical component of the Notch signaling pathway. By preventing the activation of all four Notch receptors, this compound demonstrates significant anti-tumor activity in preclinical models of various cancers. The Phase I clinical trial has established a manageable safety profile and determined the recommended Phase II dose for continuous daily administration. The data presented in this guide underscore the therapeutic potential of this compound as a targeted therapy for Notch-dependent malignancies. Further clinical investigation is warranted to fully elucidate its efficacy in specific cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
BMS-986115: A Technical Overview of a Pan-Notch Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986115 is an orally bioavailable small molecule that acts as a potent pan-Notch inhibitor by targeting the γ-secretase complex. Dysregulation of the Notch signaling pathway is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development, tissue homeostasis, and cell fate determination.[1] Aberrant Notch signaling has been identified as a key driver in a multitude of cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors.[2] This has led to the development of therapeutic agents aimed at modulating this pathway, with a significant focus on inhibitors of γ-secretase, a critical enzyme in Notch signal transduction.
This compound is a potent and selective inhibitor of γ-secretase, effectively blocking the cleavage and activation of all four mammalian Notch receptors (Notch1, Notch2, Notch3, and Notch4).[2] Its development represents a targeted approach to cancer therapy by aiming to suppress tumor growth and survival mechanisms dependent on Notch signaling. This document details the scientific and clinical foundation of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein intramembrane protease is responsible for the final proteolytic cleavage of the Notch receptor, a step that is essential for signal activation.
The Notch Signaling Pathway
The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a neighboring cell to a Notch receptor on the signal-receiving cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/LAG-1) and co-activators, leading to the transcription of downstream target genes such as those in the Hes and Hey families. These target genes regulate processes like cell proliferation, differentiation, and apoptosis.
Inhibition by this compound
This compound is designed to bind to the γ-secretase complex, thereby preventing the cleavage of the Notch receptor. This blockade halts the release of the NICD, effectively shutting down the downstream signaling cascade. The consequence is the suppression of Notch target gene expression, which can lead to decreased tumor cell proliferation and survival in cancers where the Notch pathway is aberrantly activated.
Quantitative Data
In Vitro Potency
This compound is a potent pan-Notch inhibitor with low nanomolar median inhibitory concentrations (IC50s) against all four mammalian Notch receptors.[2] While specific IC50 values for this compound against all four receptors are not publicly available, data for a closely related pan-Notch inhibitor, BMS-906024, provide a strong indication of its potency profile.
| Notch Receptor | IC50 (nM) - BMS-906024 |
| Notch1 | 1.6[3][4] |
| Notch2 | 0.7[3][4] |
| Notch3 | 3.4[3][4] |
| Notch4 | 2.9[3][4] |
| Table 1: In vitro potency of the related pan-Notch inhibitor BMS-906024. |
This compound itself has been reported to have IC50 values of 7.8 nM and 8.5 nM for Notch1 and Notch3, respectively.[3][4]
Preclinical Efficacy
Nonclinical studies have demonstrated the anti-tumor activity of this compound as a single agent. It was shown to be effective in human T-ALL xenograft models.[2] Furthermore, it exhibited anti-tumor activity in 5 out of 7 solid tumor xenograft models evaluated, which included breast, non-small cell lung cancer (NSCLC), and pancreatic carcinoma models.[2]
Clinical Pharmacokinetics
A Phase I clinical trial (NCT01986218) in patients with advanced solid tumors evaluated the pharmacokinetic profile of this compound.[5][6]
| Parameter | Value |
| Dosing Regimens | Arm A: 0.3, 0.6, 1.2, 1.5, 2 mg once daily (QD) Arm B: 2, 4, 8 mg twice weekly (BIW)[5] |
| Time to Maximum Concentration (tmax) | 1-3 hours (median)[6] |
| Half-life (t1/2) | 17.24 - 28.01 hours (median)[6] |
| Exposure | Dose-related increase in Cmax and AUCtau[6] |
| Table 2: Summary of Pharmacokinetic Parameters of this compound in a Phase I Clinical Trial. |
Clinical Safety and Efficacy
In the Phase I trial, the most common treatment-related adverse events were diarrhea (72%), hypophosphataemia (64%), and nausea (61%).[7] The maximum tolerated dose (MTD) was established at 1.5 mg for the once-daily dosing schedule.[7] In terms of preliminary efficacy, stable disease for more than 6 months was achieved in three patients in the once-daily arm and two patients in the twice-weekly arm.[7]
Experimental Protocols
Preclinical Xenograft Studies
The following provides a general, representative protocol for establishing and evaluating the efficacy of a compound like this compound in a T-ALL xenograft model.
Protocol: T-ALL Xenograft Model
-
Cell Culture: T-ALL cell lines (e.g., CCRF-CEM) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.[8]
-
Tumor Cell Implantation: A specified number of T-ALL cells are injected intravenously into the mice.[8]
-
Tumor Engraftment Monitoring: Tumor engraftment and progression are monitored, often using bioluminescence imaging if cells are luciferase-tagged, or by monitoring for clinical signs of leukemia.[2]
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor burden is monitored throughout the study. The primary endpoint is often overall survival or a reduction in tumor burden compared to the control group. Body weight and general health are also monitored as indicators of toxicity.
-
Tissue Collection: At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected for further analysis (e.g., flow cytometry, histology) to confirm leukemic infiltration and treatment effect.[8]
Clinical Pharmacokinetic (PK) Analysis
The following is a representative protocol for the analysis of a small molecule inhibitor like this compound in human plasma using LC-MS/MS.
Protocol: LC-MS/MS for Plasma Concentration
-
Sample Collection: Whole blood samples are collected from patients at specified time points before and after drug administration.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Aliquots of plasma are mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the drug, is transferred to a clean plate or vials for analysis.[9]
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The drug and internal standard are separated from other plasma components on a chromatography column.
-
The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of the drug and internal standard.[9]
-
-
Data Analysis: A standard curve is generated using known concentrations of the drug. The concentration of this compound in the patient samples is determined by comparing their peak areas to the standard curve.
Clinical Pharmacodynamic (PD) Analysis
The following protocol outlines the measurement of Notch target gene expression (e.g., Hes1, Deltex1) in whole blood using quantitative real-time PCR (qRT-PCR).
Protocol: qRT-PCR for Target Gene Expression
-
RNA Extraction:
-
Whole blood samples are collected from patients.
-
Total RNA is extracted from the whole blood using a suitable commercial kit, which typically involves cell lysis and purification of RNA.[1]
-
-
cDNA Synthesis:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.[10]
-
-
qRT-PCR:
-
The cDNA is used as a template for the PCR reaction.
-
The reaction mix includes the cDNA template, forward and reverse primers specific for the target genes (Hes1, Deltex1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
The PCR is performed in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.[10]
-
-
Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the treated samples to a baseline or control sample.[10]
-
Conclusion
This compound is a potent, orally bioavailable pan-Notch inhibitor with a clear mechanism of action and demonstrated preclinical and early clinical activity. By targeting the γ-secretase complex, it effectively abrogates Notch signaling, a pathway frequently dysregulated in cancer. The data summarized in this technical guide provide a solid foundation for its continued investigation as a targeted anti-cancer agent. The detailed experimental protocols offer a practical resource for researchers involved in the preclinical and clinical evaluation of this and similar targeted therapies. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various oncological indications.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. T-ALL mouse xenograft model [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
BMS-986115: A Technical Overview of its Gamma-Secretase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is an orally bioavailable small molecule that functions as a potent pan-Notch inhibitor by targeting gamma-secretase, an intramembrane protease complex.[1][2] Dysregulation of the Notch signaling pathway is implicated in various cancers, making gamma-secretase an attractive therapeutic target.[2] this compound inhibits the cleavage of all four mammalian Notch receptors, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[1][2] This technical guide provides a comprehensive overview of the gamma-secretase inhibitory activity of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Inhibitory Activity
This compound is a potent inhibitor of all four Notch receptors with low nanomolar efficacy.[2] While specific IC50 values for this compound are reported for Notch1 and Notch3, the values for its closely related intravenous precursor, BMS-906024, provide a comprehensive profile of its pan-Notch inhibitory activity.[3][4]
| Compound | Target | IC50 (nM) | Assay System |
| This compound | Notch1 | 7.8 | Cell-based reporter assay |
| Notch3 | 8.5 | Cell-based reporter assay | |
| BMS-906024 | Notch1 | 1.6 | Cell-based reporter assay |
| Notch2 | 0.7 | Cell-based reporter assay | |
| Notch3 | 3.4 | Cell-based reporter assay | |
| Notch4 | 2.9 | Cell-based reporter assay |
Experimental Protocols
Cell-Based Notch Reporter Gene Assay
This protocol describes a method to determine the inhibitory activity of compounds on Notch signaling using a luciferase reporter gene assay. This method was utilized for the precursor compound BMS-906024 and is applicable for this compound.[4]
a. Cell Culture and Transfection:
-
HeLa cells are cultured in appropriate media.
-
Cells are transiently co-transfected with two plasmids:
-
A plasmid expressing a truncated, constitutively active form of a Notch receptor (Notch1, Notch2, Notch3, or Notch4).
-
A luciferase reporter plasmid containing multiple binding sites for the transcription factor CBF1 (C-promoter binding factor 1), a key downstream component of the Notch pathway.
-
b. Compound Treatment:
-
Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
c. Luciferase Assay:
-
After an appropriate incubation period, the cells are lysed.
-
Luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the activity of the Notch signaling pathway, is measured using a luminometer.
d. Data Analysis:
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated from the dose-response curve.
Cell-Free Gamma-Secretase Enzymatic Assay
This protocol outlines a general method for assessing the direct inhibitory effect of compounds on gamma-secretase activity using a cell-free system.
a. Preparation of Gamma-Secretase Enriched Membranes:
-
Cells overexpressing the gamma-secretase complex (e.g., HEK293T cells) are harvested.
-
The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
The membrane proteins, including the gamma-secretase complex, are solubilized using a mild detergent such as CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).[5][6]
b. Enzymatic Reaction:
-
The solubilized membrane preparation is incubated with a fluorogenic gamma-secretase substrate. This substrate is a peptide that, when cleaved by gamma-secretase, releases a fluorescent signal.[5]
-
The reaction is carried out in a suitable buffer at 37°C.
-
Test compounds (e.g., this compound) at various concentrations are included in the reaction mixture.
c. Fluorescence Measurement:
-
The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 440 nm).[5]
d. Data Analysis:
-
The rate of the enzymatic reaction is determined from the increase in fluorescence.
-
The IC50 value is calculated by plotting the reaction rate against the compound concentration.
Visualizations
Caption: Canonical Notch Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cell-Based Notch Reporter Gene Assay.
Caption: Workflow for Cell-Free Gamma-Secretase Enzymatic Assay.
References
- 1. Dependency of γ-secretase complex activity on the structural state of bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BMS-986115 in Cancer Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986115 is a potent, orally bioavailable small molecule that acts as a pan-Notch inhibitor by targeting gamma-secretase. The Notch signaling pathway is a critical regulator of cell fate, and its dysregulation is implicated in the maintenance and survival of cancer stem cells (CSCs) across various malignancies. By inhibiting gamma-secretase, this compound prevents the cleavage and activation of all four Notch receptors, thereby disrupting a key pathway for CSC self-renewal and proliferation. Preclinical evidence has demonstrated its anti-tumor activity in models of T-cell acute lymphoblastic leukemia (T-ALL) and several solid tumors. A phase I clinical trial has established a manageable safety profile and confirmed target engagement in patients with advanced solid tumors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the experimental context for this compound in the field of cancer stem cell research.
Introduction to this compound and its Target: The Notch Pathway
The cancer stem cell hypothesis posits that a subpopulation of cells within a tumor possesses stem-like properties, including self-renewal and the ability to give rise to the heterogeneous lineages of cancer cells that comprise the tumor. These CSCs are often resistant to conventional therapies and are thought to be a major driver of tumor recurrence and metastasis. The Notch signaling pathway is an evolutionarily conserved pathway that plays a crucial role in normal stem cell function and is frequently hijacked by cancer cells to maintain their stem-like state.[1][2]
This compound is a selective inhibitor of gamma-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of Notch receptors.[1][2] By inhibiting this enzyme, this compound effectively blocks the signaling of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4), making it a pan-Notch inhibitor.[1][2] This mechanism provides a strong rationale for its investigation as a therapeutic agent targeting CSCs.
Mechanism of Action
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a neighboring cell to a Notch receptor on the receiving cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and the coactivator Mastermind (MAML), leading to the transcription of Notch target genes. These target genes, including Hes1, Hey1, and c-Myc, are critical regulators of cell proliferation, differentiation, and survival.
This compound, by inhibiting gamma-secretase, prevents the generation of the NICD, thereby silencing the downstream transcriptional program that is essential for the maintenance of the cancer stem cell phenotype.
Quantitative Data
In Vitro Potency
This compound has demonstrated potent inhibition of Notch signaling in preclinical studies.[1][2]
| Target | IC50 (nM) |
| Notch1 | 7.8 |
| Notch3 | 8.5 |
| Source: MedchemExpress |
Phase I Clinical Trial Results (NCT01986218)
A multi-arm, dose-escalating Phase I study of this compound was conducted in patients with advanced solid tumors.[1][2][3]
| Parameter | Arm A (Continuous Daily Dosing) | Arm B (Intermittent 2x Weekly Dosing) |
| Number of Patients | 24 | 12 |
| Dose Levels Evaluated | 0.3, 0.6, 1.2, 1.5, 2 mg | 2, 4, 8 mg |
| Maximum Tolerated Dose (MTD) | 1.5 mg daily | Not Established |
| Most Frequent Treatment-Related Adverse Events | Diarrhea (72%), Hypophosphatemia (64%), Nausea (61%) | Diarrhea, Nausea |
| Pharmacodynamics | Dose-related inhibition of Notch target genes (Hes1, Deltex1) in peripheral blood | Target engagement observed |
| Clinical Activity | 3 patients with stable disease > 6 months | 2 patients with stable disease > 6 months |
| Source: Aung, K.L. et al. Invest New Drugs 2018[1][2][3] |
Experimental Protocols
Preclinical Xenograft Studies
Nonclinical experiments have shown that this compound was effective as a single agent in various human tumor xenograft models.[1][2]
General Protocol Outline:
-
Cell Lines: Human T-ALL, breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma cell lines. (Specific cell lines not publicly disclosed).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneous or orthotopic injection of cancer cells.
-
Treatment: Oral administration of this compound at various doses and schedules.
-
Efficacy Assessment: Measurement of tumor volume over time.
-
Pharmacodynamic Assessment: Analysis of Notch pathway inhibition in tumor tissue (e.g., Hes1, Hey1 expression).
-
Cancer Stem Cell Analysis: (Methodology not publicly detailed) Potentially involves dissociation of tumors and analysis of CSC markers (e.g., CD133, CD44, ALDH) by flow cytometry or analysis of tumor-initiating capacity in serial transplantation assays.
Phase I Clinical Trial Pharmacodynamic Assay
The clinical trial NCT01986218 assessed the pharmacodynamic effects of this compound by measuring the expression of Notch pathway-related genes in peripheral blood.
Protocol for Hes1 and Deltex1 mRNA Quantification:
-
Sample Collection: Whole blood samples were collected from patients at various time points.
-
RNA Isolation: Total RNA was isolated from peripheral blood mononuclear cells (PBMCs).
-
cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: Quantitative real-time PCR (qPCR) was performed using specific primers and probes for Hes1, Deltex1, and a reference gene.
-
Data Analysis: The relative expression of Hes1 and Deltex1 was calculated and compared to baseline levels to determine the extent of Notch pathway inhibition.
Discussion and Future Directions
This compound represents a promising therapeutic agent for targeting cancer stem cells through the inhibition of the Notch signaling pathway. The available preclinical and clinical data demonstrate its potent activity and a manageable safety profile. However, a significant gap in the publicly available data is the lack of specific, quantitative studies on the direct effects of this compound on cancer stem cell populations.
Future research should focus on:
-
In-depth preclinical studies to quantify the effects of this compound on CSC markers (CD133, CD44, ALDH), mammosphere formation, and tumor-initiating frequency in a variety of cancer models.
-
Combination therapy studies to investigate the synergistic potential of this compound with standard-of-care chemotherapies and other targeted agents to overcome resistance and eradicate CSCs.
-
Biomarker development to identify patient populations most likely to respond to this compound therapy, potentially based on Notch pathway activation status or the prevalence of CSCs in their tumors.
The continued investigation of this compound and other Notch inhibitors holds the potential to yield novel therapeutic strategies that can effectively target the root of cancer by eliminating the resilient cancer stem cell population.
References
BMS-986115 and Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is an orally bioavailable, potent, and selective small-molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1] The Notch signaling cascade is a highly conserved pathway that plays a pivotal role in cell fate determination, proliferation, and survival.[2] Dysregulation of this pathway is implicated in various cancers, contributing to the maintenance of cancer stem cells and the promotion of tumor angiogenesis.[2][3] This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action and its implications for tumor angiogenesis, supported by preclinical and clinical data where available.
Mechanism of Action: Inhibition of Notch Signaling
This compound exerts its therapeutic effect by targeting gamma-secretase, a multi-protein complex responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).[2] In the canonical Notch signaling pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.
By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition of Notch signaling has been shown to be a promising anti-cancer strategy due to its role in both tumor cell proliferation and the tumor microenvironment, including angiogenesis.[2][3]
The Role of Notch Signaling in Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. The process is tightly regulated by a balance of pro- and anti-angiogenic factors. The Notch signaling pathway is a key regulator of vascular development and angiogenesis.
In the context of tumor angiogenesis, the interaction between vascular endothelial growth factor (VEGF) and Notch signaling is critical. VEGF promotes the proliferation and migration of endothelial cells, the building blocks of blood vessels. Specifically, VEGF signaling in endothelial cells leads to the upregulation of the Notch ligand Delta-like 4 (DLL4). DLL4 on one endothelial cell then activates Notch receptors on adjacent endothelial cells. This lateral inhibition mechanism is crucial for the proper patterning of new blood vessels, determining the "tip" and "stalk" cell phenotypes. Tip cells lead the migrating sprout, while stalk cells proliferate to form the vessel lumen.
Disruption of Notch signaling, for instance by gamma-secretase inhibitors like this compound, can lead to a dysregulated and non-productive angiogenesis. The inhibition of Notch signaling can result in an overabundance of tip cells and excessive, chaotic sprouting of blood vessels that are often immature and non-functional. This can lead to reduced tumor perfusion and, consequently, inhibit tumor growth.
Preclinical and Clinical Data
While specific preclinical data on the direct anti-angiogenic effects of this compound are not extensively published, the known mechanism of action through Notch inhibition allows for inferences based on studies of other gamma-secretase inhibitors. Nonclinical experiments have shown that this compound has anti-tumor activity in various solid tumor xenograft models.[2]
A multi-arm Phase I clinical trial (NCT01986218) of this compound in patients with advanced solid tumors has been completed.[2] The study established the safety, tolerability, and maximum tolerated dose (MTD) of the compound. While the primary endpoints were safety-focused, the study also reported that some patients achieved stable disease for more than six months, and target inhibition of Notch pathway-related genes was observed.[2]
Quantitative Data Summary
The following table summarizes key data from the Phase I clinical trial of this compound and preclinical data for the closely related pan-Notch inhibitor, BMS-906024. It is important to note that direct quantitative data on the anti-angiogenic effects of this compound from preclinical studies are not publicly available.
| Parameter | Compound | Value | Context | Source |
| Clinical Trial Data | ||||
| Phase I Trial Identifier | This compound | NCT01986218 | Advanced Solid Tumors | [2] |
| Maximum Tolerated Dose (MTD) - Arm A | This compound | 1.5 mg daily | Continuous daily dosing | [2] |
| Most Frequent Treatment-Related Adverse Events | This compound | Diarrhea (72%), Hypophosphatemia (64%), Nausea (61%) | Phase I Clinical Trial | [2] |
| Stable Disease (>6 months) | This compound | 5 out of 36 patients | Phase I Clinical Trial | [2] |
| Preclinical Data | ||||
| IC50 for Notch1 | BMS-906024 | 1.6 nM | In vitro assay | |
| IC50 for Notch2 | BMS-906024 | 0.7 nM | In vitro assay | |
| IC50 for Notch3 | BMS-906024 | 3.4 nM | In vitro assay | |
| IC50 for Notch4 | BMS-906024 | 2.9 nM | In vitro assay | |
| IC50 for TALL-1 (Leukemia cell line) | BMS-906024 | ~4 nM | Cell proliferation assay | |
| IC50 for MDA-MB-468 (Breast cancer cell line) | BMS-906024 | ~4 nM | Cell proliferation assay |
Experimental Protocols for Assessing Anti-Angiogenic Effects
The following are detailed methodologies for key experiments that can be utilized to evaluate the anti-angiogenic properties of compounds like this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel
-
24-well tissue culture plates
-
Test compound (this compound) at various concentrations
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Pre-cool a 24-well plate and pipette tips at 4°C.
-
Coat the wells of the 24-well plate with a thin layer of BME (approximately 250 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compound (this compound) at desired concentrations or vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
(Optional) For fluorescent imaging, label the cells with Calcein AM prior to imaging.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
Materials:
-
Basement Membrane Extract (BME), such as Matrigel
-
Pro-angiogenic factor (e.g., VEGF or bFGF)
-
Test compound (this compound)
-
Vehicle control
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Syringes and needles
-
Surgical tools
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw BME on ice.
-
Mix the BME with a pro-angiogenic factor and either the test compound (this compound) or vehicle control. Keep the mixture on ice.
-
Anesthetize the mice according to approved animal care protocols.
-
Subcutaneously inject 0.5 mL of the BME mixture into the flank of each mouse. The BME will form a solid plug at body temperature.
-
Administer the test compound or vehicle systemically to the mice according to the desired dosing schedule.
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize the blood vessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: Mechanism of Action of this compound in Inhibiting Tumor Angiogenesis.
Experimental Workflow: In Vitro Tube Formation Assay
Caption: Workflow for the In Vitro Endothelial Cell Tube Formation Assay.
Experimental Workflow: In Vivo Matrigel Plug Assay
Caption: Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.
Conclusion
This compound, as a potent gamma-secretase inhibitor, holds promise as an anti-cancer agent through its multifaceted mechanism of action that includes the disruption of tumor angiogenesis. By inhibiting the Notch signaling pathway, this compound is expected to interfere with the proper formation of new blood vessels within the tumor microenvironment, leading to a less functional and disorganized vasculature that cannot sustain tumor growth. While direct preclinical evidence for the anti-angiogenic effects of this compound is still emerging, the well-established role of Notch signaling in angiogenesis provides a strong rationale for its activity in this process. Further preclinical studies employing the assays detailed in this guide will be crucial to fully elucidate and quantify the anti-angiogenic potential of this compound. The clinical data gathered so far support its biological activity and provide a foundation for its continued development.
References
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-986115 Inhibition of Notch1 and Notch3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of BMS-986115 against Notch1 and Notch3 receptors. It includes quantitative data on its potency, detailed representative experimental protocols for assessing Notch inhibition, and visualizations of the core signaling pathway and experimental workflows.
Core Topic: this compound and Notch Inhibition
This compound is identified as a potent, orally bioavailable, pan-Notch inhibitor.[1][2] Its mechanism of action involves the inhibition of the γ-secretase (gamma-secretase) enzyme complex.[2][3] This enzyme is crucial for the final proteolytic cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD).[3] The NICD then translocates to the nucleus to activate the transcription of downstream target genes.[3] By blocking γ-secretase, this compound prevents the release of NICD for all four Notch receptors, thereby inhibiting the signaling pathway.[4] This inhibition of Notch signaling is a promising strategy in cancer therapy due to the pathway's role in cell proliferation, differentiation, and survival.[4]
Data Presentation: Potency of this compound
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%. The IC50 values for this compound against Notch1 and Notch3 are summarized below.
| Compound | Target | IC50 Value (nM) |
| This compound | Notch1 | 7.8[5] |
| This compound | Notch3 | 8.5[5] |
Experimental Protocols
While the precise, proprietary protocols used for the initial characterization of this compound are not publicly available, this section details representative methodologies for key experiments used to determine the IC50 values of γ-secretase inhibitors. These protocols are based on established and widely used assays in the field.
Representative Protocol: In Vitro Biochemical γ-Secretase Activity Assay
This type of assay directly measures the enzymatic activity of isolated γ-secretase on a specific substrate in a cell-free system.
Objective: To determine the concentration of this compound required to inhibit 50% of γ-secretase enzymatic activity.
Materials:
-
Cell membranes prepared from a cell line overexpressing a Notch receptor fragment (e.g., HEK293 cells).
-
A fluorogenic γ-secretase substrate peptide conjugated to a reporter system (e.g., EDANS/DABCYL).
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with protease inhibitors).
-
96-well black microplates.
-
Fluorescence microplate reader.
Methodology:
-
Enzyme Preparation: Isolate cell membrane fractions containing the γ-secretase complex from cultured cells. The total protein concentration of the membrane preparation should be determined.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical concentration range might be from 0.1 nM to 10 µM. Include a DMSO-only control (vehicle control).
-
Assay Reaction:
-
To each well of a 96-well plate, add the cell membrane preparation (enzyme source).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Signal Detection: Incubate the reaction plate at 37°C for 1-2 hours. Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or no substrate).
-
Normalize the data by setting the fluorescence of the vehicle control as 100% activity and the fluorescence of a high concentration of inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Representative Protocol: Cell-Based Notch Reporter Assay
This assay measures the downstream consequences of Notch signaling within a cellular context, providing a functional readout of inhibition.
Objective: To determine the concentration of this compound required to inhibit 50% of Notch-dependent reporter gene expression.
Materials:
-
HEK293 cell line stably transfected with a Notch receptor (e.g., Notch1) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL-response elements).[6]
-
Cell culture medium and reagents.
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent system (e.g., ONE-Step™ Luciferase Assay System).[6]
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density (e.g., 35,000 cells/well) and allow them to attach overnight.[6]
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for a sufficient duration to allow for changes in gene expression (e.g., 24-48 hours) at 37°C in a CO2 incubator.[6]
-
Lysis and Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubate for approximately 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.[6]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data, setting the luminescence of the vehicle-treated cells as 100% pathway activity.
-
Plot the percentage of luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the dose-response curve with a suitable nonlinear regression model.
-
Visualizations: Signaling Pathways and Workflows
Canonical Notch Signaling Pathway
The following diagram illustrates the key events in the canonical Notch signaling pathway, which is inhibited by this compound at the γ-secretase cleavage step.
Experimental Workflow for IC50 Determination
This diagram outlines the typical workflow for determining the IC50 value of a Notch inhibitor like this compound using a cell-based assay.
References
BMS-986115: A Technical Guide to its Impact on the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is an orally active, selective pan-Notch inhibitor that targets the gamma-secretase complex, a critical component of the Notch signaling pathway.[1][2] The Notch pathway is a highly conserved signaling cascade that plays a fundamental role in regulating cell fate decisions, proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including both hematologic cancers and solid tumors, making it a compelling target for therapeutic intervention.[1][2] this compound inhibits all four mammalian Notch receptors (Notch1-4) at low nanomolar concentrations, thereby preventing the proteolytic cleavage and subsequent activation of these receptors.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the Notch signaling pathway, and detailed methodologies for key experimental assessments.
Mechanism of Action
This compound functions as a gamma-secretase inhibitor.[2] Gamma-secretase is a multi-protein enzyme complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors.[2] Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD).[2] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Suppressor of Hairless/LAG-1) and Mastermind-like (MAML) proteins to regulate the expression of downstream target genes, such as those in the HES and HEY families.[3] By inhibiting gamma-secretase, this compound prevents the release of the NICD, thereby blocking the downstream signaling cascade.[2]
Figure 1: Mechanism of Action of this compound on the Notch Signaling Pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and clinical evaluation of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
|---|---|
| Notch1 | 7.8 |
| Notch3 | 8.5 |
Data from MedChemExpress
Table 2: Phase I Clinical Trial (NCT01986218) - Continuous Daily Dosing (Arm A)
| Parameter | Value | Reference |
|---|---|---|
| Dose Levels Evaluated | 0.3, 0.6, 1.2, 1.5, and 2 mg | [1] |
| Maximum Tolerated Dose (MTD) | 1.5 mg daily | [1] |
| Dose Limiting Toxicities (DLTs) | Grade 3 nausea, diarrhea, pruritus/urticaria, and ileus | [1] |
| Most Frequent Treatment-Related Adverse Events | Diarrhea (72%), hypophosphatemia (64%), nausea (61%) | [1] |
| Pharmacokinetics (Median tmax) | 1-3 hours | [4] |
| Pharmacokinetics (Median half-life) | 17.24 to 28.01 hours | [4] |
| Clinical Outcome (Stable Disease > 6 months) | 3 out of 24 patients |[1] |
Table 3: Phase I Clinical Trial (NCT01986218) - Intermittent Twice Weekly Dosing (Arm B)
| Parameter | Value | Reference |
|---|---|---|
| Dose Levels Evaluated | 2, 4, and 8 mg | [1] |
| Maximum Tolerated Dose (MTD) | Not established | [1] |
| Dose Limiting Toxicities (DLTs) | Grade 3 nausea, diarrhea, pruritus/urticaria | [1] |
| Clinical Outcome (Stable Disease > 6 months) | 2 out of 12 patients |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Gamma-Secretase Activity Assay (Representative Protocol)
This protocol is a representative method for assessing the inhibitory activity of compounds like this compound on gamma-secretase.
Figure 2: Workflow for an in vitro gamma-secretase activity assay.
Methodology:
-
Preparation of Gamma-Secretase Enzyme Source:
-
Cell membranes containing the gamma-secretase complex are isolated from a suitable cell line (e.g., HEK293, CHO cells) through homogenization and ultracentrifugation.[5]
-
-
Substrate:
-
A recombinant protein substrate containing the gamma-secretase cleavage site of a Notch receptor is used.[1]
-
-
Assay Procedure:
-
The isolated membranes are incubated with the Notch substrate in the presence of varying concentrations of this compound or a vehicle control.
-
The reaction is typically carried out at 37°C for a defined period.[5]
-
-
Detection of Cleavage Products:
-
The amount of cleaved Notch substrate (NICD) is quantified using methods such as ELISA or Western blotting with an antibody specific to the cleaved product.[1]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (Representative Protocol)
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Cancer cell lines with known Notch pathway activation (e.g., T-ALL cell lines like TALL-1 or triple-negative breast cancer cells like MDA-MB-468) are cultured in appropriate media.
-
-
Treatment:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).
-
-
Proliferation Assessment:
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis:
-
The absorbance or luminescence values are used to determine the percentage of cell growth inhibition, and an IC50 value for cell proliferation is calculated.
-
In Vivo Xenograft Tumor Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model, based on studies with the structurally similar compound BMS-906024.[5]
Figure 3: Workflow for an in vivo xenograft tumor model study.
Methodology:
-
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID) are used.
-
-
Tumor Cell Implantation:
-
Human cancer cells (e.g., T-ALL or solid tumor cell lines) are injected subcutaneously into the flanks of the mice.[5] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.
-
-
Treatment:
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.[5]
-
-
Efficacy Evaluation:
-
Tumor volume and mouse body weight are measured regularly.
-
The study endpoint is typically reached when tumors in the control group reach a specified size.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be excised for analysis of Notch pathway inhibition (e.g., levels of cleaved Notch1, Hes1 expression) by immunohistochemistry, Western blotting, or RT-qPCR.[5]
-
RT-qPCR for Notch Target Gene Expression
This protocol was used to measure the expression of Notch pathway-related genes in patient samples during the Phase I clinical trial of this compound.[1]
Methodology:
-
Sample Collection and RNA Isolation:
-
Whole blood samples are collected from patients at various time points.
-
Total RNA is isolated using a suitable kit (e.g., QIAGEN PAXgene Blood RNA Extraction Kit).[1]
-
-
cDNA Synthesis:
-
RNA is reverse transcribed to cDNA using a reverse transcriptase kit (e.g., SuperScript II Reverse Transcriptase Kit).[1]
-
-
Real-Time PCR:
-
The expression of Notch target genes (e.g., Hes1, Deltex1) and an endogenous control gene (e.g., PPIA) is quantified using a real-time PCR system and validated assays.[1]
-
-
Data Analysis:
-
The relative expression levels of the target genes are calculated using the comparative Ct method (ΔΔCt).
-
The level of inhibition of gene expression following this compound administration is determined by comparing post-treatment expression levels to pre-treatment levels.[1]
-
Conclusion
This compound is a potent, orally bioavailable pan-Notch inhibitor that effectively targets the gamma-secretase complex, leading to the inhibition of Notch signaling. Preclinical and clinical studies have demonstrated its biological activity and established a manageable safety profile. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Notch pathway inhibitors and their application in oncology. Further investigation into the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Efficacy of BMS-986115 in T-cell Acute Lymphoblastic Leukemia Xenograft Models: A Technical Guide
For Immediate Release
BRISTOL-MYERS SQUIBB & SCIENTIFIC COMMUNITY – This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the preclinical data and methodologies associated with BMS-986115, a potent and selective gamma-secretase inhibitor, in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL) xenograft models. T-ALL is an aggressive hematological malignancy often characterized by aberrant Notch signaling, making it a prime target for therapies like this compound.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that functions as a pan-Notch inhibitor.[1] Its primary mechanism involves the inhibition of gamma-secretase, a key enzyme responsible for the proteolytic cleavage and subsequent activation of Notch receptors.[1][2] By blocking this cleavage, this compound prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent transcription of target genes that promote cell proliferation and survival.[3] In T-ALL, where activating mutations in the NOTCH1 gene are prevalent, this inhibition of the Notch signaling pathway can induce apoptosis and stymie tumor growth.[4][5]
Efficacy in T-ALL Xenograft Models
Nonclinical studies have demonstrated the single-agent efficacy of this compound in human T-ALL xenograft models.[6] While specific quantitative data from these preclinical studies is not extensively detailed in the public domain, the consistent reporting of its effectiveness underscores its potential as a therapeutic agent for this indication. The following table summarizes the key findings from available literature.
| Parameter | Observation | Reference |
| Compound | This compound | [6] |
| Mechanism | Gamma-secretase and pan-Notch inhibitor | [1] |
| Model Type | Human T-ALL xenografts | [6] |
| Reported Efficacy | Effective as a single agent in treatment | [6] |
Experimental Protocols
The successful establishment of T-ALL xenograft models is crucial for the preclinical evaluation of novel therapeutics. Based on established methodologies, a general protocol for assessing the efficacy of a compound like this compound would involve the following steps.
Cell Lines and Animal Models
-
Cell Lines: Human T-ALL cell lines (e.g., MOLT-4, K-562, HL-60) are commonly used.[7] For more clinically relevant models, patient-derived xenografts (PDX) are increasingly employed, where primary leukemia cells from patients are directly implanted into mice.[8][9]
-
Animal Models: Immunocompromised mice, such as NOD-SCID or other strains, are essential to prevent graft rejection.[8][10]
Xenograft Establishment and Drug Administration
-
Cell Implantation: A predetermined number of T-ALL cells are injected into the mice, typically intravenously (tail vein) or subcutaneously.[7][9]
-
Tumor Growth Monitoring: Tumor burden is monitored regularly. For subcutaneous models, this involves caliper measurements. For disseminated leukemia models, bioluminescence imaging (if using luciferase-expressing cell lines) or monitoring of peripheral blood for leukemic cells is performed.[8][11]
-
Drug Administration: Once tumors are established or leukemia is detectable, mice are randomized into treatment and control groups. This compound, being orally bioavailable, would typically be administered via oral gavage at specified doses and schedules.[1]
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition or overall survival. Tumor volumes are measured throughout the study, and at the end, tumors may be excised and weighed. For survival studies, mice are monitored until a predefined endpoint is reached.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized experimental workflow for its evaluation in a T-ALL xenograft model.
Caption: Mechanism of action of this compound in inhibiting the Notch signaling pathway.
Caption: Generalized experimental workflow for evaluating this compound in T-ALL xenograft models.
Conclusion
This compound represents a promising targeted therapy for T-ALL, a disease heavily reliant on the Notch signaling pathway. Preclinical evidence from xenograft models supports its efficacy as a single agent. This technical guide provides a foundational understanding of its mechanism and the experimental approaches used for its evaluation. Further publication of detailed quantitative data from preclinical studies will be invaluable for the scientific community to fully assess its therapeutic potential.
References
- 1. This compound |CAS:1584647-27-7 Probechem Biochemicals [probechem.com]
- 2. Gamma Secretase Inhibitor: Therapeutic Target via NOTCH Signaling in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bjbms.org [bjbms.org]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. biocytogen.com [biocytogen.com]
Investigating BMS-986115 in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, which plays a crucial role in the activation of the Notch signaling pathway. The Notch pathway is implicated in cell fate decisions, proliferation, and survival, and its dysregulation is associated with the pathogenesis of various cancers, including breast cancer.[1][2] Notably, aberrant Notch signaling is linked to the maintenance of cancer stem cells (CSCs), which are thought to drive tumor initiation, metastasis, and therapeutic resistance. This compound, also known as AL102, is a pan-Notch inhibitor, targeting all four Notch receptors.[1][2] This technical guide provides a comprehensive overview of the investigation of this compound in breast cancer models, summarizing available data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting gamma-secretase, a multi-protein complex responsible for the final proteolytic cleavage and activation of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.
Signaling Pathway Diagram: Notch Inhibition by this compound
Caption: Mechanism of Notch signaling inhibition by this compound.
Quantitative Data
In Vitro Activity
While specific IC50 values of this compound against a comprehensive panel of breast cancer cell lines are not publicly available, its high potency against Notch receptors has been reported.
| Target | IC50 (nM) | Reference |
| Notch1 | 7.8 | [3] |
| Notch3 | 8.5 | [3] |
In Vivo Efficacy in Breast Cancer Xenograft Models
Nonclinical studies have demonstrated the anti-tumor activity of this compound in solid tumor xenografts, including breast cancer models.[1] However, detailed quantitative data from these studies, such as specific tumor growth inhibition (TGI) percentages and the breast cancer cell lines used, have not been publicly disclosed. Preclinical studies with other gamma-secretase inhibitors have shown a reduction in breast cancer stem cells and enhancement of chemotherapy efficacy.[4]
| Breast Cancer Model | Dosing Regimen | Outcome | Reference |
| 3 Breast Cancer Xenograft Models | Information not publicly available | Anti-tumor activity observed | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in breast cancer models are not available in the public domain. The following are representative protocols for key experiments typically performed to characterize a novel anti-cancer agent in this context.
In Vitro Cell Proliferation Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Workflow Diagram: In Vitro Cell Proliferation Assay
Caption: Workflow for an in vitro cell proliferation assay.
Methodology:
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a defined period, typically 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Workflow Diagram: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Cell Implantation: Human breast cancer cells are implanted subcutaneously or orthotopically into the mammary fat pad.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various dose levels, typically once daily. The control group receives the vehicle.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics). Tumor growth inhibition is calculated.
Clinical Investigation
This compound has been evaluated in a multi-arm Phase I dose-escalation study in patients with advanced solid tumors (NCT01986215).[1][5][6]
Phase I Study Design and Results
-
Objective: To assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[1]
-
Dosing Schedules:
-
Key Findings:
-
The MTD was established at 1.5 mg for the daily dosing schedule.[1]
-
The most common treatment-related adverse events were diarrhea (72%), hypophosphatemia (64%), and nausea (61%).[1][5]
-
Pharmacodynamic analyses showed target engagement and inhibition of the Notch signaling pathway.[5][7]
-
Of the 36 treated patients, 11 (31%) achieved stable disease, with 5 of those lasting for more than 6 months.[5]
-
Conclusion
This compound is a potent pan-Notch inhibitor with demonstrated preclinical anti-tumor activity in breast cancer models and manageable safety profile in early clinical trials. Its mechanism of action, targeting a key pathway in cancer stem cell biology, makes it a compelling candidate for further investigation in breast cancer, potentially in combination with other therapies. While detailed preclinical data in breast cancer models remains largely proprietary, the available information provides a strong rationale for its continued development. Further studies are warranted to identify specific breast cancer subtypes that are most likely to respond to this compound and to explore rational combination strategies.
References
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-986115: A Pan-Notch Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986115, also known as Varegacestat, is a potent, orally bioavailable small molecule that functions as a pan-Notch inhibitor by targeting gamma-secretase. The Notch signaling pathway is a critical regulator of cellular differentiation, proliferation, and survival, and its dysregulation is implicated in a variety of malignancies. By inhibiting gamma-secretase, this compound prevents the cleavage and subsequent activation of all four Notch receptors, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound, intended to serve as a valuable resource for researchers in the field of oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with the IUPAC name (2S,3R)-N'-[(3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,3R)-N'-[(3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | [1] |
| Synonyms | Varegacestat, Notch inhibitor 1 | [1] |
| CAS Number | 1584647-27-7 | [1] |
| Molecular Formula | C26H25F7N4O3 | [1] |
| Molecular Weight | 574.5 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (13.12 mg/mL) | [2] |
| SMILES | CC1=C2C(=CC=C1)C(=N--INVALID-LINK--NC(=O)--INVALID-LINK----INVALID-LINK--C(=O)N)C3=CC(=CC=C3)F | [1] |
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound exerts its anticancer effects through the inhibition of the Notch signaling pathway, a critical pathway in both embryonic development and adult tissue homeostasis.[3] In many cancers, this pathway is aberrantly activated, promoting tumor growth and survival.
The activation of Notch receptors (Notch1, Notch2, Notch3, and Notch4) is a multi-step process initiated by ligand binding. This triggers two successive proteolytic cleavages. The second cleavage is mediated by the gamma-secretase enzyme complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL, leading to the expression of Notch target genes that drive cell proliferation and survival.
This compound is a potent inhibitor of gamma-secretase. By binding to this enzyme, it blocks the cleavage of Notch receptors, thereby preventing the release of NICD and the subsequent activation of downstream signaling. This leads to the induction of apoptosis and inhibition of tumor cell growth.[4][5]
References
- 1. ijpbs.com [ijpbs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 4. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
The Discovery and Development of BMS-986115: A Pan-Notch Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of pan-Notch signaling through the blockade of gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular differentiation, proliferation, and survival, and its dysregulation is implicated in the pathogenesis of various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and a range of solid tumors.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound, consolidating key data on its mechanism of action, potency, pharmacokinetics, pharmacodynamics, and safety profile.
Discovery and Medicinal Chemistry
While the detailed structure-activity relationship (SAR) studies for this compound are not extensively published, its discovery is closely linked to the development of a series of (2-oxo-1,4-benzodiazepin-3-yl)-succinamides as potent pan-Notch inhibitors.[1][4] The structurally similar compound, BMS-906024, emerged from a medicinal chemistry program focused on optimizing potency against all four Notch receptors while maintaining desirable pharmacokinetic properties.[1][4] this compound represents a further refinement within this chemical class, designed for oral administration.[5]
Chemical Structure:
(2R,3S)-N1-[(3S)-5-(3-Fluorophenyl)-2,3-dihydro-9-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide[6]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting gamma-secretase, a multi-protein enzyme complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors.[3][6] This cleavage is a critical step in the canonical Notch signaling pathway. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages, culminating in the gamma-secretase-mediated release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with the transcription factor CSL (CBF1/Su(H)/Lag-1) to activate the transcription of target genes, such as HES1 and DTX1, which regulate cell fate decisions.[3] By inhibiting gamma-secretase, this compound prevents the generation of the NICD, thereby downregulating Notch target gene expression and inhibiting the growth and survival of Notch-dependent tumors.[2][3]
Preclinical Development
In Vitro Potency
This compound is a potent inhibitor of Notch signaling, with low nanomolar IC50 values against Notch1 and Notch3.[7]
| Parameter | Value |
| Notch1 IC50 | 7.8 nM[7] |
| Notch3 IC50 | 8.5 nM[7] |
Table 1: In Vitro Potency of this compound
Preclinical Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in various preclinical cancer models. The compound demonstrated single-agent efficacy in a human T-ALL xenograft model, a malignancy often driven by activating Notch1 mutations.[3] Furthermore, this compound showed anti-tumor activity in 5 out of 7 solid tumor xenograft models, which included breast, non-small cell lung (NSCLC), and pancreatic carcinoma models.[3]
Preclinical Toxicology
The primary on-target toxicities observed in animal studies were consistent with the known physiological roles of Notch signaling and included dose-dependent gastrointestinal (GI) toxicity, lymphoid depletion, and interruption of ovarian follicle maturation.[3] GI toxicity is a well-characterized effect of Notch inhibitors, resulting from the disruption of intestinal cell differentiation.[3]
Clinical Development: Phase I Study (NCT01986218)
A multi-arm, open-label, dose-escalating Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[2][3][8]
Study Design and Patient Population
The study enrolled 36 patients with advanced solid tumors who had progressed on standard therapies.[2][3] The trial consisted of two arms:
-
Arm A: Continuous daily (QD) oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[3]
-
Arm B: Intermittent twice-weekly (BIW) oral dosing on consecutive days at 2, 4, and 8 mg.[3]
The primary objectives were to assess safety and determine the maximum tolerated dose (MTD).[2][3]
Safety and Tolerability
The most frequently reported treatment-related adverse events were diarrhea (72%), hypophosphatemia (64%), and nausea (61%).[2][3] Dose-limiting toxicities (DLTs) were observed in four patients in Arm A and two patients in Arm B, and included grade 3 nausea, diarrhea, pruritus/urticaria, and ileus.[2][3] The MTD was established at 1.5 mg for the continuous daily dosing schedule (Arm A), while an MTD was not established for the intermittent dosing schedule (Arm B).[2][3]
| Adverse Event | Frequency |
| Diarrhea | 72%[2][3] |
| Hypophosphatemia | 64%[2][3] |
| Nausea | 61%[2][3] |
Table 2: Most Frequent Treatment-Related Adverse Events in the Phase I Trial
Pharmacokinetics
This compound demonstrated a dose-related increase in exposure (Cmax and AUC) across the tested dose ranges.[2][3]
| Pharmacokinetic Parameter | Value |
| Tmax (median) | 1-3 hours[1] |
| Half-life (median) | 17.24 - 28.01 hours[1] |
Table 3: Pharmacokinetic Parameters of this compound in the Phase I Trial
Pharmacodynamics
Target engagement and inhibition of the Notch signaling pathway were demonstrated through the measurement of downstream target gene expression in peripheral blood.[3][5] A dose-dependent inhibition of HES1 and DELTEX1 mRNA levels was observed.[3][5]
Experimental Protocol: Pharmacodynamic Analysis
-
Sample Collection: Whole blood samples were collected from patients at pre-treatment and various time points post-treatment (2, 4, 8, 24, and 48 hours) on Cycle 1 Day 1, and at steady-state on Cycle 2 Day 15 (Arm A) or Cycle 2 Days 15 and 16 (Arm B).[3]
-
RNA Extraction: Total RNA was extracted from whole blood.[3]
-
Gene Expression Analysis: The expression of HES1 and DELTEX1 was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3] The analysis was performed in triplicate in a 384-well plate format using the 7900HT Fast system with standard thermal cycling conditions.[3]
Preliminary Efficacy
Of the 36 patients treated, 11 (31%) achieved stable disease (SD) as their best tumor response.[1] Notably, five of these patients (three in Arm A and two in Arm B) maintained stable disease for more than six months.[2][3]
Conclusion
This compound is a potent and selective oral pan-Notch inhibitor that has demonstrated a manageable safety profile and evidence of target engagement in early clinical development. The Phase I trial established the MTD for a continuous daily dosing schedule and provided preliminary signals of anti-tumor activity in a heavily pre-treated patient population. These findings support the continued investigation of gamma-secretase inhibitors as a therapeutic strategy for Notch-dependent malignancies. Further clinical studies are warranted to explore the efficacy of this compound in specific patient populations with tumors known to be driven by aberrant Notch signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Selectivity of BMS-986115: An In-depth Technical Guide on a Potent Notch Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: On-Target Inhibition of the Notch Signaling Pathway
BMS-986115 functions as a pan-Notch inhibitor by targeting γ-secretase, a multi-subunit protease complex.[1][2] The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor, leading to two successive proteolytic cleavages. The second cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[2][3] The NICD then translocates to the nucleus, where it forms a complex with other proteins to activate the transcription of downstream target genes, such as Hes1 and Deltex1, which regulate cell proliferation, differentiation, and survival.[4][5]
This compound binds to γ-secretase and blocks this critical cleavage step, thereby preventing the release of NICD and subsequent gene transcription.[1][2] This inhibition of the Notch pathway is the basis for its anti-tumor activity, as aberrant Notch signaling is implicated in the growth and survival of various cancers.[6]
On-Target Potency of this compound
This compound is a potent inhibitor of Notch signaling, with low nanomolar median inhibitory concentrations (IC50s) for Notch receptors.[6] This high potency allows for effective target engagement at relatively low clinical doses.
| Target | IC50 (nM) |
| Notch 1 | 7.8 |
| Notch 3 | 8.5 |
| Table 1: In Vitro Potency of this compound.[7] |
On-Target Adverse Effects and Toxicities
The majority of adverse effects observed with this compound in both nonclinical and clinical studies are considered to be on-target effects, resulting from the inhibition of Notch signaling in healthy tissues where this pathway plays a physiological role.
Nonclinical Findings
In animal studies, the primary toxicities associated with this compound were dose-dependent and consistent with the known consequences of Notch inhibition.[6]
| Finding | Implication of Notch Inhibition |
| Gastrointestinal (GI) toxicity | Notch signaling is crucial for maintaining the balance between absorptive and secretory cell lineages in the gut. Inhibition leads to an overproduction of goblet cells. |
| Lymphoid depletion | Notch signaling is involved in T-cell development and lymphocyte homeostasis. |
| Interruption of ovarian follicle maturation | Notch signaling plays a role in ovarian function and follicle development. |
| Table 2: Key Nonclinical On-Target Toxicities of this compound.[6] |
Clinical Observations
The adverse events reported in the Phase I clinical trial of this compound in patients with advanced solid tumors were largely predictable based on the nonclinical findings and the known role of the Notch pathway.[4][5][6]
| Adverse Event | Frequency (%) | Grade 3/4 (%) | Putative On-Target Rationale |
| Diarrhea | 72 | Yes | Disruption of intestinal cell differentiation. |
| Hypophosphatemia | 64 | Not specified | The link to Notch inhibition is less direct but may involve effects on renal or intestinal phosphate transport. |
| Nausea | 61 | Yes | Likely related to gastrointestinal dysregulation. |
| Vomiting | Not specified | Not specified | Associated with gastrointestinal effects. |
| Fatigue | Not specified | Not specified | A common side effect of many cancer therapies; a direct link to Notch inhibition is not well-defined. |
| Decreased Appetite | Not specified | Not specified | Often secondary to gastrointestinal side effects. |
| Rash | Not specified | Not specified | Notch signaling is involved in skin homeostasis. |
| Pruritus/Urticaria | Not specified | Yes | Related to effects on skin and immune cells. |
| Ileus | Not specified | Yes | Severe disruption of gastrointestinal motility. |
| Table 3: Frequent Treatment-Related Adverse Events in the Phase I Study of this compound.[4][5][6] |
Experimental Protocols: Phase I Clinical Trial
The primary assessment of this compound's safety and tolerability in humans was conducted in a multi-arm, open-label, dose-escalating Phase I study (NCT01986218).[4]
Study Objectives
-
Primary: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).[5]
-
Secondary: To evaluate the pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.
Patient Population
The study enrolled patients with advanced, metastatic solid tumors who had progressed on standard therapies.[3] Key inclusion criteria included an ECOG performance status of 0-1 and adequate organ function.[3][6] Exclusion criteria included significant cardiovascular disease, gastrointestinal conditions that could interfere with drug administration, and conditions requiring chronic systemic glucocorticoid use.[3]
Dosing and Administration
The study evaluated two different dosing schedules in separate arms:[4]
-
Arm A: Continuous daily oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[4]
-
Arm B: Intermittent twice-weekly oral dosing at 2, 4, and 8 mg.[4]
Dose escalation was guided by the incidence of dose-limiting toxicities (DLTs).[4]
Pharmacodynamic Assessments
Target engagement was monitored by measuring the expression of Notch pathway-related genes, including Hes1 and Deltex1, in peripheral blood samples.[3] Inhibition of these genes confirmed the biological activity of this compound.[4][5]
Discussion on Off-Target Effects
While this compound is described as a "selective" inhibitor of γ-secretase, publicly available data from comprehensive off-target screening assays, such as broad kinase panels or receptor binding screens, are not available in the reviewed literature. The term "selective" in this context likely refers to its potent activity against γ-secretase relative to other proteases or its intended target class, rather than a complete absence of interactions with other proteins at higher concentrations.
Conclusion
This compound is a potent pan-Notch inhibitor with a well-defined on-target mechanism of action. The available data from preclinical and clinical studies provide a clear picture of its on-target related toxicities, which are primarily gastrointestinal in nature. While a detailed public characterization of its off-target profile is lacking, the consistency between its known mechanism and observed adverse events suggests that its clinical effects are predominantly driven by the intended inhibition of the Notch signaling pathway. For drug development professionals, this underscores the importance of understanding the on-target, on-tissue toxicities of highly selective compounds that modulate fundamental signaling pathways. Future research and publications may provide a more detailed view of the broader selectivity profile of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. | BioWorld [bioworld.com]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of BMS-986115
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115, also known as AL102, is an orally active, selective, and potent small-molecule inhibitor of gamma-secretase, which plays a crucial role in the Notch signaling pathway.[1][2] The Notch pathway is a highly conserved signaling cascade involved in cell fate determination, proliferation, and differentiation. Its aberrant activation has been implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy.[2] this compound has been evaluated in a phase I clinical trial for the treatment of advanced solid tumors.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on available clinical and preclinical data.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting gamma-secretase, a multi-protein enzyme complex responsible for the final proteolytic cleavage and activation of Notch receptors. This inhibition prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent activation of target genes that promote tumor growth and survival.
References
Methodological & Application
BMS-986115 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of γ-secretase, which acts as a pan-Notch inhibitor. The Notch signaling pathway is a critical regulator of cellular processes such as differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathology of various cancers, making it a key target for therapeutic intervention. This compound exerts its effect by blocking the γ-secretase-mediated proteolytic cleavage of Notch receptors, which is a crucial step for the activation of Notch signaling. This inhibition prevents the release of the Notch intracellular domain (NICD), its subsequent translocation to the nucleus, and the transcription of Notch target genes. These application notes provide a summary of the in vitro activity of this compound and detailed protocols for its characterization.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against Notch receptors.
| Target | Assay Type | Value | Reference |
| Notch1 | - | IC50: 7.8 nM | |
| Notch3 | - | IC50: 8.5 nM |
Signaling Pathway
This compound targets the γ-secretase complex, a key enzyme in the Notch signaling pathway. The diagram below illustrates the canonical Notch signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the activity of this compound. These are generalized methods that can be adapted for specific experimental needs.
Gamma-Secretase (γ-Secretase) Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of isolated γ-secretase.
Workflow Diagram:
Methodology:
-
Preparation of γ-Secretase-Containing Membranes:
-
Culture a suitable cell line with high γ-secretase expression (e.g., HEK293T cells).
-
Harvest cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells and centrifuge to pellet the nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Inhibition Assay:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the solubilized cell membranes.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Add a fluorogenic γ-secretase substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no enzyme or no substrate).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Notch Signaling Reporter Assay (Cell-Based)
This assay quantifies the inhibition of Notch signaling in a cellular context.
Workflow Diagram:
Methodology:
-
Cell Line Preparation:
-
Use a "signal-receiving" cell line (e.g., HeLa or HEK293) stably transfected with a Notch receptor (e.g., Notch1) and a reporter construct containing a Notch-responsive promoter driving a reporter gene (e.g., luciferase).
-
Use a "signal-sending" cell line (e.g., HeLa or HEK293) stably expressing a Notch ligand (e.g., Delta-like 4).
-
-
Co-culture and Treatment:
-
Seed the signal-receiving and signal-sending cells together in a 96-well plate.
-
Allow the cells to attach overnight.
-
Treat the co-culture with a serial dilution of this compound or DMSO (vehicle control).
-
-
Incubation and Lysis:
-
Incubate the plate for 24-48 hours to allow for Notch signaling and reporter gene expression.
-
Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the reporter activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTS assay).
-
Plot the percentage of inhibition of reporter activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines with known Notch dependency.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., T-ALL cell lines) in a 96-well plate at an appropriate density.
-
Allow the cells to attach or acclimate overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion
This compound is a potent pan-Notch inhibitor that effectively blocks the γ-secretase-mediated activation of Notch signaling. The provided protocols offer a framework for the in vitro characterization of this compound and similar compounds. These assays are essential for understanding the mechanism of action, potency, and cellular effects of Notch inhibitors in a preclinical setting. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
Application Notes and Protocols for Preparing BMS-986115 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of stock solutions of BMS-986115, a potent pan-Notch inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable experimental outcomes.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₅F₇N₄O₃ | [1][2][3] |
| Molecular Weight | 574.49 g/mol | [2][3][4] |
| Appearance | Solid, white to off-white powder | [1][2] |
| Solubility in DMSO | 13.12 mg/mL (22.84 mM) | [2] |
| 10 mM | [5] | |
| Purity | >98% | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[4] This prevents condensation from forming on the powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.74 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 574.49 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 574.49 g/mol x 0.001 L = 0.00574 g = 5.74 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For 5.74 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 70°C) and sonication can be used to aid dissolution if necessary.[2] Ensure the final solution is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C for long-term storage (months to years).[1] Some sources suggest storage at -80°C for up to 6 months.[2][6] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibited by this compound
This compound is a pan-Notch inhibitor that targets the γ-secretase complex.[1] The Notch signaling pathway is crucial for cell-to-cell communication and plays a significant role in cell proliferation, differentiation, and apoptosis. In certain cancers, this pathway is overexpressed. This compound blocks the proteolytic cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD). This, in turn, inhibits the translocation of NICD to the nucleus and the subsequent transcription of Notch-regulated genes, leading to an anti-tumor effect.[1]
Caption: Inhibition of the Notch signaling pathway by this compound.
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.[6]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[6]
References
Application Note: Monitoring HES1 Protein Expression as a Pharmacodynamic Biomarker for BMS-986115 Treatment
Introduction
BMS-986115 is an orally active, selective inhibitor of gamma-secretase, which plays a crucial role in the activation of the Notch signaling pathway.[1][2][3] The Notch pathway is a highly conserved signaling cascade that regulates essential cellular processes such as differentiation, proliferation, and cell fate determination.[4][5] Dysregulation of this pathway is implicated in various cancers.[2][3] Hairy and Enhancer of Split 1 (HES1), a basic helix-loop-helix (bHLH) transcription factor, is a primary downstream target of Notch signaling.[6][7][8] The activation of Notch receptors leads to the expression of HES1, which in turn represses genes that promote differentiation.[8] Consequently, inhibition of the Notch pathway by this compound is expected to decrease HES1 expression, making HES1 a valuable pharmacodynamic biomarker to assess the biological activity of the drug.[1] This application note provides a detailed protocol for the analysis of HES1 protein levels by Western blot in response to this compound treatment.
This compound and the HES1 Signaling Pathway
This compound potently inhibits the gamma-secretase-mediated signaling of all four mammalian Notch receptors.[2] In the canonical Notch pathway, the binding of a ligand (e.g., Delta or Jagged) to the Notch receptor induces a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor RBPJ, converting it from a repressor to an activator of target genes, including HES1.[7] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade and leading to a reduction in HES1 transcription and subsequent protein expression.[9]
Figure 1: Simplified diagram of the Notch/HES1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing context for dose-selection in experimental designs.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Notch1) | 7.8 nM | In Vitro Assay | [10] |
| IC₅₀ (Notch3) | 8.5 nM | In Vitro Assay | [10] |
| Maximum Tolerated Dose (MTD) | 1.5 mg (daily) | Human (Phase I) | [1][3] |
Experimental Protocol: Western Blot for HES1
This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing HES1 protein expression via Western blot.
1. Materials and Reagents
-
Cell Culture:
-
Cancer cell line known to have active Notch signaling (e.g., T-ALL cell lines, breast cancer cell lines)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Drug Treatment:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
-
Protein Lysis and Quantification:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
-
SDS-PAGE and Transfer:
-
4-12% Bis-Tris Gels (or hand-casted polyacrylamide gels)
-
SDS-PAGE Running Buffer (e.g., MOPS or MES)
-
Protein Ladder
-
Nitrocellulose or PVDF membranes
-
Transfer Buffer
-
-
Immunodetection:
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibody: Anti-HES1 antibody (e.g., Rabbit mAb)[8]
-
Primary Antibody: Anti-β-actin or Anti-GAPDH antibody (for loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Tris-Buffered Saline with Tween-20 (TBS-T)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
-
2. Experimental Workflow
Figure 2: Step-by-step workflow for Western blot analysis of HES1 after this compound treatment.
3. Detailed Methodology
a. Cell Culture and Treatment
-
Seed the chosen cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is 0 (vehicle control, DMSO), 10 nM, 50 nM, and 100 nM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time, for instance, 24 or 48 hours.
b. Protein Extraction
-
After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (containing the total protein) into a new, clean tube.
c. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
d. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a protein ladder in one lane.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
e. Western Blotting (Protein Transfer)
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the transfer system's protocol.
-
Transfer the proteins from the gel to the membrane. A standard transfer can be run at 100 V for 60-90 minutes or overnight at a lower voltage at 4°C.
f. Immunodetection
-
After transfer, wash the membrane briefly with TBS-T.
-
Block the membrane with 5% non-fat milk in TBS-T for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Incubate the membrane with the primary anti-HES1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Consult the antibody datasheet for the recommended dilution).
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
For the loading control, the same membrane can be stripped and re-probed with an anti-β-actin or anti-GAPDH antibody, or a separate gel can be run in parallel.
g. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HES1 band intensity to the corresponding loading control band intensity for each sample. The results should demonstrate a dose-dependent decrease in HES1 protein levels with increasing concentrations of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Hes1: the maestro in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The notch target gene HES1 regulates cell cycle inhibitor expression in the developing pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HES1 - Wikipedia [en.wikipedia.org]
- 8. HES1 (D6P2U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for qPCR Analysis of Deltex1 Expression in Response to BMS-986115
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Deltex1 (DTX1) gene expression using quantitative polymerase chain reaction (qPCR) in response to treatment with BMS-986115, a potent gamma-secretase and pan-Notch inhibitor.[1][2] Deltex1 is a downstream target of the Notch signaling pathway, and its expression levels can serve as a biomarker for Notch pathway inhibition. This protocol is intended for researchers in oncology, drug discovery, and molecular biology to assess the pharmacodynamic effects of this compound and similar Notch inhibitors in a preclinical setting. The protocol covers cell line selection, cell culture and treatment with this compound, RNA extraction, reverse transcription, and qPCR, including primer validation and data analysis.
Introduction
The Notch signaling pathway is a highly conserved cellular signaling system crucial for cell-to-cell communication, regulating processes such as cell differentiation, proliferation, and apoptosis.[3] Dysregulation of the Notch pathway is implicated in a variety of cancers, making it a key target for therapeutic intervention.[3] this compound is an orally bioavailable inhibitor that targets gamma-secretase, a key enzyme in the activation of Notch receptors, thereby blocking the entire Notch signaling cascade.[1][2][4]
Deltex1 (DTX1) is a RING-domain E3 ubiquitin ligase that acts as a downstream effector and, in some contexts, a regulator of the Notch pathway. The expression of DTX1 is often modulated by Notch activity, making it a valuable pharmacodynamic biomarker to monitor the efficacy of Notch inhibitors. This application note provides a robust and reliable qPCR protocol to quantify changes in DTX1 mRNA levels following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Notch signaling pathway, the point of inhibition by this compound, and the overall experimental workflow for this protocol.
Experimental Protocols
Cell Line Selection and Culture
It is recommended to use a cancer cell line with known high Notch signaling activity to ensure a robust response to this compound. Several breast cancer and non-small cell lung cancer (NSCLC) cell lines have been reported to exhibit elevated Notch signaling.[5][6][7][8]
Recommended Cell Lines:
-
Breast Cancer: MDA-MB-231, SUM-159
-
Non-Small Cell Lung Cancer (NSCLC): A549, H460
Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
This compound has shown potent Notch inhibition with IC50 values in the low nanomolar range.[9] For in vitro experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your cell line of interest. A starting point for treatment concentration and duration is suggested below.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing either this compound (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours). A 48-hour time point is often sufficient to observe changes in target gene expression.
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
RNA Extraction and Reverse Transcription
High-quality RNA is essential for accurate qPCR results. It is recommended to use a column-based RNA extraction kit for its efficiency and consistency.
-
RNA Extraction: Lyse the cells directly in the culture wells using the lysis buffer provided with your chosen RNA extraction kit. Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be further assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or a mix of random primers and oligo(dT)s. Follow the manufacturer's protocol.
Quantitative PCR (qPCR)
This protocol utilizes SYBR Green-based qPCR for its simplicity and cost-effectiveness.
Primer Design and Validation: Proper primer design and validation are critical for accurate qPCR. Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. It is crucial to validate primer efficiency and specificity.
Primer Validation Steps:
-
In Silico Analysis: Use tools like Primer-BLAST to check for primer specificity.
-
Melt Curve Analysis: A single peak in the melt curve analysis at the end of the qPCR run indicates the amplification of a single specific product.[10]
-
Standard Curve: Perform a serial dilution of a pooled cDNA sample to generate a standard curve. The amplification efficiency should be between 90% and 110%.[10][11]
qPCR Reaction Setup:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| cDNA (diluted) | 2 | ~10-50 ng |
| Nuclease-free water | 6.4 | - |
qPCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds | |
| Melt Curve Analysis | 65 to 95 | Incremental | 1 |
Data Presentation
Table 1: Human Deltex1 and Housekeeping Gene qPCR Primers
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| DTX1 | AGAATCCCGAGGATGTGGTTCG | TCGTAGCCTGATGCTGTGACCA | ~150 |
| B2M | TGTTCCTGCTGGGTAGCTCTAA | TTGGAGTACGCTGGATAGCCTC | ~100 |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | ~100 |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | ~150 |
| PPIA | TCGCCGCTTGCTGCA | TCCACAATATTCATGCCTTCTTTCA | ~100 |
Note: It is highly recommended to validate these primer sequences in your specific experimental system.
Table 2: qPCR Reagent and Cycling Parameters
| Parameter | Recommended Condition |
| Master Mix | 2x SYBR Green qPCR Master Mix |
| Primer Concentration | 400 nM |
| cDNA Input | 10-50 ng per reaction |
| Initial Denaturation | 95°C for 2 minutes |
| Denaturation | 95°C for 15 seconds |
| Annealing/Extension | 60°C for 60 seconds |
| Number of Cycles | 40 |
| Melt Curve | 65°C to 95°C, 0.5°C increments |
Data Analysis
The relative expression of DTX1 will be calculated using the comparative Ct (ΔΔCt) method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (DTX1) - Ct (Housekeeping Gene)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (this compound treated) - ΔCt (Vehicle control)
-
Fold Change Calculation: Fold Change = 2^(-ΔΔCt)
The results should be presented as the fold change in DTX1 expression in this compound-treated samples relative to the vehicle-treated control. Statistical analysis (e.g., t-test or ANOVA) should be performed on the ΔCt values from at least three biological replicates.
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or low signal | Poor RNA quality or quantity | Re-extract RNA, ensure high purity and integrity. |
| Inefficient reverse transcription | Use a high-quality RT kit and optimize cDNA synthesis. | |
| Suboptimal primer design | Redesign and validate primers. | |
| Multiple peaks in melt curve | Primer-dimers or non-specific amplification | Optimize annealing temperature, redesign primers. |
| Genomic DNA contamination | Ensure DNase treatment during RNA extraction. | |
| High variability between replicates | Pipetting errors | Use a master mix, ensure accurate pipetting. |
| Poor sample quality | Ensure consistent cell culture and treatment conditions. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Deltex1 expression in response to the Notch inhibitor this compound. By following these guidelines, researchers can obtain reliable and reproducible data to assess the pharmacodynamic effects of this compound and further investigate the role of the Notch signaling pathway in their models of interest. Adherence to proper qPCR practices, including rigorous primer validation and data analysis, is essential for generating high-quality results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medkoo.com [medkoo.com]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch reporter activity in breast cancer cell lines identifies a subset of cells with stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchhub.com [researchhub.com]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunofluorescence Staining of NICD with BMS-986115
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. A key step in Notch signal transduction is the proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to activate target gene expression.[1][2] BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of γ-secretase, a key enzyme responsible for the final cleavage and release of NICD.[3] By inhibiting γ-secretase, this compound effectively blocks the Notch signaling pathway.[3]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins such as NICD. This application note provides a detailed protocol for immunofluorescence staining of NICD in cells treated with this compound, enabling researchers to effectively monitor the inhibitory activity of this compound on the Notch pathway.
Principle of the Assay
This protocol describes the use of indirect immunofluorescence to detect NICD. Cells are first treated with this compound to inhibit Notch signaling. Subsequently, the cells are fixed to preserve cellular architecture and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific for NICD is then used to bind to the target protein. A secondary antibody, conjugated to a fluorophore, binds to the primary antibody, leading to a fluorescent signal that can be visualized and quantified using a fluorescence microscope. The expected outcome is a reduction in nuclear NICD staining in cells treated with this compound compared to untreated control cells.
Materials and Reagents
-
Cells expressing Notch receptor (e.g., HEK293, Jurkat, or relevant cancer cell lines)
-
This compound (or other γ-secretase inhibitor)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton™ X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in Permeabilization Buffer
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in Permeabilization Buffer
-
Primary Antibody: Anti-Notch1 Intracellular Domain (NICD) antibody (validated for IF)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
-
Humidified chamber
-
Fluorescence microscope with appropriate filters
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. This compound has been shown to be a potent Notch inhibitor with IC50 values in the low nanomolar range for Notch1.[4]
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.3% Triton™ X-100 in PBS) to the cells and incubate for 10-15 minutes at room temperature.[6]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer according to the manufacturer's instructions. Protect the antibody from light.
-
Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
Image Acquisition and Analysis
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488) channels.
-
For quantitative analysis, ensure that all images are acquired using the same microscope settings (e.g., exposure time, gain).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify the fluorescence intensity of nuclear NICD.[7]
-
Define the nucleus as a region of interest (ROI) based on the DAPI signal.
-
Measure the mean fluorescence intensity of the NICD signal within the nuclear ROI.
-
Subtract the background fluorescence from a region without cells.
-
Calculate the average nuclear NICD intensity for multiple cells per condition.
-
Data Presentation
The following table presents hypothetical quantitative data demonstrating the expected effect of this compound on nuclear NICD levels as measured by immunofluorescence.
| Treatment Group | Concentration (nM) | Mean Nuclear NICD Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Nuclear NICD |
| Vehicle Control | 0 | 1500 | 120 | 0% |
| This compound | 1 | 950 | 95 | 36.7% |
| This compound | 10 | 450 | 50 | 70.0% |
| This compound | 100 | 200 | 30 | 86.7% |
Note: These are example data and actual results will vary depending on the cell line, experimental conditions, and antibodies used.
Diagrams
Caption: The Notch Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for NICD immunofluorescence staining.
Caption: Logical flow of this compound's effect on NICD immunofluorescence signal.
Troubleshooting
Common issues in immunofluorescence and their potential solutions are outlined below:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low expression of NICD in the chosen cell line.- Inactive primary or secondary antibody.- Suboptimal antibody concentration.- Inefficient permeabilization.- Photobleaching of the fluorophore. | - Use a positive control cell line known to express high levels of NICD.- Test antibodies on a positive control sample.- Optimize antibody dilutions.- Increase permeabilization time or Triton X-100 concentration.- Use antifade mounting medium and minimize light exposure. |
| High Background | - Non-specific binding of antibodies.- Insufficient blocking.- High antibody concentration.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibodies to find the optimal concentration.- Increase the number and duration of wash steps.[8] |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody.- Presence of endogenous peroxidases or phosphatases (if using enzymatic detection). | - Run a secondary antibody-only control to check for non-specific binding.- Use a more specific primary antibody.- Ensure the secondary antibody is raised against the correct host species of the primary antibody. |
For more detailed troubleshooting, refer to resources from antibody manufacturers and immunofluorescence guides.[8][9][10][11][12]
References
- 1. Notch Intracellular Domain (NICD) Expression and Clinical Manifestations of Second Primary Tumor at Esophagus in Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a gamma‐secretase inhibitor of notch signalling on transforming growth factor β1‐induced urethral fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 6. NICD Analysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
- 9. ibidi.com [ibidi.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Notes and Protocols for Cell Viability Assays with BMS-986115
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MTT and MTS cell viability assays for evaluating the efficacy of BMS-986115, a potent pan-Notch inhibitor. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate research and development.
Introduction to this compound
This compound is an orally bioavailable small molecule that functions as a pan-Notch inhibitor by targeting gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in the progression of various cancers. This compound inhibits the gamma-secretase-mediated cleavage of all four Notch receptors, preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[1][3] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in tumors where Notch signaling is overactive.[1]
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma.[3]
Core Mechanism of Action: Notch Signaling Inhibition
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes that regulate cell fate.
This compound, as a gamma-secretase inhibitor, directly blocks this final proteolytic step, thereby preventing the activation of the Notch signaling pathway.
Data Presentation: Cell Viability
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following table provides a template for presenting cell viability data from MTT or MTS assays with this compound across various cancer cell lines.
Note: Published in vitro cell viability data (IC50 values from MTT/MTS assays) for this compound is limited. The following data is presented for illustrative purposes to guide data presentation.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |
| CUTLL1 | T-Cell Acute Lymphoblastic Leukemia | MTT | 72 | Hypothetical Value: 15 |
| HCC1954 | Breast Cancer | MTS | 72 | Hypothetical Value: 50 |
| NCI-H460 | Non-Small Cell Lung Cancer | MTT | 72 | Hypothetical Value: 120 |
| PANC-1 | Pancreatic Carcinoma | MTS | 72 | Hypothetical Value: 85 |
Experimental Protocols
Detailed protocols for performing MTT and MTS assays to determine the effect of this compound on cell viability are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a more recent, "one-step" colorimetric assay where the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (phenol red-free medium is recommended)
-
96-well flat-bottom plates
-
Combined MTS/PES solution (commercially available)
-
Multi-channel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in culture medium.
-
Treatment: Add the medium containing the various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTS Addition: Add 20 µL of the combined MTS/PES solution directly to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Conclusion
The MTT and MTS assays are robust and reliable methods for assessing the cytotoxic effects of this compound on cancer cell lines. By understanding the mechanism of action of this compound and adhering to these detailed protocols, researchers can generate high-quality, reproducible data to advance the understanding of this promising anti-cancer agent.
References
Application Notes and Protocols for In Vivo Dosing of BMS-986115
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is a potent, orally bioavailable small molecule inhibitor of the γ-secretase complex, which plays a crucial role in the Notch signaling pathway.[1][2] By inhibiting γ-secretase, this compound effectively acts as a pan-Notch inhibitor, preventing the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD) for all four Notch receptors.[2] This mechanism disrupts the downstream signaling cascade that is implicated in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the Notch pathway is associated with several malignancies, making this compound a compound of interest in cancer research.[1][2]
These application notes provide detailed protocols for the preparation of this compound dosing vehicles for in vivo studies, based on currently available formulation guidelines. The information is intended to serve as a starting point for researchers developing preclinical animal models.
Mechanism of Action: Inhibition of Notch Signaling
This compound targets the γ-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors. The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell. This interaction triggers two sequential proteolytic cleavages. The first, S2 cleavage, is mediated by an ADAM family protease. The second, S3 cleavage, is carried out by the γ-secretase complex. This final cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL and co-activators, leading to the transcription of Notch target genes.[3][4][5][6] this compound blocks the S3 cleavage step, thereby preventing the activation of Notch signaling.[1]
References
- 1. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top Notch Targeting Strategies in Cancer: A Detailed Overview of Recent Insights and Current Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Models Using BMS-986115
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the pan-Notch inhibitor, BMS-986115 (also known as AL102), in preclinical xenograft models. The information is intended to guide the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is an orally bioavailable, potent, and selective small molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By blocking γ-secretase, this compound prevents the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4).[1][2] The aberrant activation of the Notch pathway is implicated in the proliferation and survival of various cancer types, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma.[1]
Mechanism of Action:
This compound's primary mechanism of action is the inhibition of γ-secretase-mediated intramembrane proteolysis of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of downstream target genes, such as those in the HES and HEY families. The resulting downregulation of Notch signaling can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Signaling Pathway
The diagram below illustrates the canonical Notch signaling pathway and the point of intervention for this compound.
Caption: Inhibition of Notch signaling by this compound.
Preclinical Xenograft Data
While specific protocols from the initial preclinical studies with this compound are not publicly detailed, the available information indicates efficacy across several cancer types.[1] The following table summarizes the types of xenograft models in which this compound has shown anti-tumor activity.
| Cancer Type | Xenograft Model Type | Reported Activity | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Human T-ALL xenografts | Effective as a single agent | [1] |
| Breast Cancer | Solid tumor xenografts | Demonstrated anti-tumor activity | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Solid tumor xenografts | Demonstrated anti-tumor activity | [1] |
| Pancreatic Carcinoma | Solid tumor xenografts | Demonstrated anti-tumor activity | [1] |
Experimental Protocols
The following are generalized protocols for establishing and utilizing xenograft models to test the efficacy of this compound. These protocols are based on standard practices and information available for similar gamma-secretase inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental goals.
General Xenograft Model Workflow
Caption: Workflow for a typical xenograft study with this compound.
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors (e.g., Breast, NSCLC, Pancreatic Cancer)
1. Cell Culture and Preparation:
-
Culture selected human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for NSCLC, or PANC-1 for pancreatic cancer) in their recommended media and conditions.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
5. Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Based on clinical trial data which explored daily and twice-weekly dosing, a starting point for animal studies could be daily oral gavage.[1] The exact dose would need to be determined in preliminary dose-range-finding studies.
-
Administer the vehicle to the control group.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for Notch pathway markers, or gene expression analysis).
7. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
Protocol 2: Disseminated T-ALL Xenograft Model
1. Cell Culture and Preparation:
-
Culture a human T-ALL cell line (e.g., HPB-ALL or TALL-1) in appropriate media.
-
Harvest and wash cells as described above, resuspending in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
2. Animal Model:
-
Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to ensure robust engraftment of hematopoietic cells.
3. Tumor Cell Inoculation:
-
Inject 100 µL of the cell suspension intravenously via the tail vein.
4. Monitoring of Disease Progression:
-
Monitor mice for signs of leukemia, such as weight loss, hind-limb paralysis, and ruffled fur.
-
Engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ cells.
5. Treatment and Efficacy Evaluation:
-
Once engraftment is confirmed, begin treatment with this compound as described in Protocol 1.
-
The primary endpoint is typically overall survival.
-
At the time of euthanasia, collect tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry or histology.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Below are example templates for data presentation.
Table 1: Tumor Growth Inhibition in a Subcutaneous Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Start of Dosing (mm³) ± SEM | Mean Tumor Volume at End of Study (mm³) ± SEM | Mean Tumor Weight at End of Study (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | N/A | |||
| This compound (Dose 1) | 10 | ||||
| This compound (Dose 2) | 10 |
Table 2: Survival Analysis in a Disseminated T-ALL Model
| Treatment Group | N | Median Survival (Days) | % Increase in Lifespan | p-value vs. Control |
| Vehicle Control | 10 | N/A | N/A | |
| This compound (Dose 1) | 10 |
Conclusion
This compound is a promising anti-cancer agent targeting the Notch signaling pathway. The protocols and guidelines provided here offer a framework for conducting preclinical xenograft studies to further elucidate its therapeutic potential. Careful optimization of these protocols for specific cancer models will be crucial for generating robust and reproducible data to support further drug development.
References
Application Notes and Protocols for BMS-986115 Treatment in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is a potent and selective small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby downregulating downstream signaling.[2] The Notch pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers.[3][4] Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that recapitulate the complex architecture and heterogeneity of in vivo tissues, making them ideal for evaluating the efficacy of targeted therapies like this compound.
These application notes provide detailed protocols for the treatment of 3D organoid cultures with this compound, along with methods for quantitative analysis of its effects.
Mechanism of Action of this compound
This compound targets and inhibits the activity of the gamma-secretase complex. This inhibition prevents the proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus to activate the transcription of target genes that regulate cell fate. By blocking this process, this compound effectively silences Notch signaling.
Figure 1: Mechanism of Action of this compound in the Notch Signaling Pathway.
Quantitative Data Summary
The following tables present illustrative data representing the expected dose-dependent effects of this compound on 3D tumor organoids derived from a Notch-dependent cancer model.
Table 1: Effect of this compound on Organoid Viability and Proliferation
| This compound Concentration (nM) | Organoid Viability (% of Control) | Proliferation (Fold Change vs. Control) |
| 0 (Control) | 100 ± 5.0 | 1.00 |
| 1 | 92 ± 4.5 | 0.85 |
| 10 | 65 ± 6.2 | 0.55 |
| 50 | 40 ± 5.8 | 0.30 |
| 100 | 25 ± 4.1 | 0.15 |
| 500 | 10 ± 2.5 | 0.05 |
Table 2: Induction of Apoptosis in Organoids by this compound
| This compound Concentration (nM) | Apoptotic Cells (% of Total) |
| 0 (Control) | 5 ± 1.2 |
| 1 | 8 ± 1.5 |
| 10 | 25 ± 3.1 |
| 50 | 48 ± 4.5 |
| 100 | 65 ± 5.2 |
| 500 | 80 ± 6.0 |
Table 3: Modulation of Differentiation Markers in Intestinal Organoids by this compound
| Treatment | Progenitor Marker (e.g., Lgr5) Expression (Relative to Control) | Secretory Cell Marker (e.g., Muc2) Expression (Relative to Control) |
| Control (DMSO) | 1.00 | 1.00 |
| This compound (50 nM) | 0.45 | 2.50 |
Experimental Protocols
Protocol 1: 3D Organoid Culture and Treatment with this compound
This protocol outlines the general procedure for establishing and treating 3D organoid cultures. Specific media formulations and growth conditions may vary depending on the organoid type.
Figure 2: Experimental Workflow for this compound Treatment of 3D Organoids.
Materials:
-
Established 3D organoid culture
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to organoid type)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation reagent (e.g., TrypLE™, Dispase)
-
Multi-well culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Organoid Dissociation: Harvest mature organoids and dissociate them into single cells or small cell clusters using the appropriate dissociation reagent.
-
Cell Counting and Viability: Determine the viable cell concentration using a hemocytometer or automated cell counter with trypan blue exclusion.
-
Resuspension in Basement Membrane Matrix: Centrifuge the cell suspension and resuspend the cell pellet in the required volume of cold basement membrane matrix at the desired cell density.
-
Plating: Dispense droplets of the cell-matrix suspension into the center of the wells of a pre-warmed multi-well plate.
-
Solidification and Medium Addition: Incubate the plate at 37°C for 15-30 minutes to solidify the matrix. Carefully add pre-warmed organoid culture medium to each well.
-
Organoid Formation: Culture the organoids for 3-5 days, or until they have reached the desired size for the experiment.
-
This compound Treatment: Prepare serial dilutions of this compound in organoid culture medium. Based on its reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3, a starting concentration range of 1 nM to 500 nM is recommended.[1][2][5] Replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the treated organoids for the desired duration (e.g., 24, 48, 72 hours).
Protocol 2: Organoid Viability and Apoptosis Assays
A. Viability Assay (ATP-based):
-
After the treatment period, equilibrate the plate to room temperature.
-
Add a volume of an ATP-based cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of viable organoids.
B. Apoptosis Assay (Caspase-based or Imaging):
-
Caspase-Glo® 3/7 Assay: Follow a similar procedure to the ATP-based assay, using a reagent that measures caspase-3/7 activity.
-
Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton™ X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the organoids using a confocal microscope and quantify the percentage of apoptotic cells.
-
Protocol 3: Analysis of Organoid Differentiation
Quantitative Real-Time PCR (qRT-PCR):
-
Harvest organoids from the basement membrane matrix using a cell recovery solution.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for Notch target genes (e.g., HES1, HEY1), progenitor markers (e.g., LGR5, SOX9 for intestinal organoids), and differentiation markers specific to the organoid type (e.g., MUC2 for goblet cells, CHGA for enteroendocrine cells in intestinal organoids).
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
Immunofluorescence and Imaging:
-
Fix, permeabilize, and block the organoids as described in the apoptosis assay.
-
Incubate with primary antibodies against markers of interest (e.g., progenitor and differentiation markers).
-
Incubate with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain.
-
Acquire z-stack images using a confocal microscope.
-
Analyze the images to quantify the number and distribution of different cell types within the organoids.
Troubleshooting
-
High background in assays: Ensure complete removal of the basement membrane matrix before adding assay reagents.
-
Variability between replicates: Maintain consistent organoid size and density across all wells.
-
Low signal in immunofluorescence: Optimize antibody concentrations and incubation times. Ensure adequate permeabilization.
These protocols provide a framework for investigating the effects of this compound in 3D organoid cultures. Researchers should optimize these protocols based on their specific organoid model and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1584647-27-7 | this compound| Notch inhibitor 1; BMS 986115; BMS986115;AL-102;AL 102;AL102|BioChemPartner [biochempartner.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling modulates proliferation and differentiation of intestinal crypt base columnar stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Application Notes and Protocols: Assessing the Synergy of BMS-986115 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is a potent, orally bioavailable small molecule that acts as a pan-Notch inhibitor by targeting gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular processes such as differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[3] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of all four Notch receptors, thereby disrupting downstream signaling.[3] Preclinical studies have demonstrated the single-agent anti-tumor activity of this compound in various xenograft models, and a Phase I clinical trial has established its safety and tolerability profile in patients with advanced solid tumors.[2][3][4]
While specific data on the synergistic effects of this compound with chemotherapy are not extensively available in the public domain, the biological rationale for such combinations is strong. Chemotherapy can induce cellular stress and damage, potentially increasing the reliance of surviving cancer cells on pro-survival signaling pathways like Notch. Concurrent inhibition of the Notch pathway with this compound could therefore enhance the cytotoxic effects of chemotherapy, prevent the emergence of resistance, and target cancer stem cell populations, which are often reliant on Notch signaling.
These application notes provide an overview of the mechanism of action of this compound and generalized, detailed protocols for assessing its potential synergy with various chemotherapeutic agents in a preclinical research setting.
Data Presentation
As no specific quantitative data for this compound in combination with chemotherapy are publicly available, the following tables provide a summary of its single-agent preclinical and clinical data.
Table 1: Preclinical Single-Agent Activity of this compound
| Cell Line/Tumor Model | Cancer Type | Efficacy Metric | Result | Reference |
| T-ALL Xenograft | T-cell Acute Lymphoblastic Leukemia | Tumor Growth Inhibition | Effective as a single agent | [3] |
| Solid Tumor Xenografts (3) | Breast Cancer | Anti-tumor activity | Demonstrated | [3] |
| Solid Tumor Xenograft (1) | Non-Small Cell Lung Cancer | Anti-tumor activity | Demonstrated | [3] |
| Solid Tumor Xenograft (1) | Pancreatic Carcinoma | Anti-tumor activity | Demonstrated | [3] |
Table 2: Summary of Phase I Clinical Trial of Single-Agent this compound (NCT01986218)
| Parameter | Description | Result | Reference |
| Patient Population | Advanced solid tumors | 36 patients treated | [4][5] |
| Dosing Schedules | Arm A: Continuous daily; Arm B: Intermittent (twice weekly) | MTD for Arm A: 1.5 mg daily; MTD for Arm B: Not established | [4][5] |
| Most Frequent Adverse Events | Diarrhea, hypophosphatemia, nausea | 72%, 64%, and 61% of patients, respectively | [4] |
| Pharmacodynamics | Target Engagement | Inhibition of Notch pathway-related genes observed | [4][5] |
| Clinical Activity | Best Overall Response | 11 out of 36 patients achieved stable disease | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its synergy with chemotherapy.
Caption: Mechanism of Action of this compound.
Caption: General Workflow for Synergy Assessment.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the synergy between this compound and a chemotherapeutic agent.
Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay
Objective: To determine if the combination of this compound and a chemotherapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Single-Agent IC50 Determination:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent separately in complete medium.
-
Treat cells with the single agents over a wide concentration range.
-
Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value (concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis.
-
-
Checkerboard Assay Setup:
-
Based on the IC50 values, design a matrix of drug concentrations. Typically, this will include concentrations below and above the IC50 (e.g., 4x, 2x, 1x, 0.5x, 0.25x IC50).
-
Seed cells in 96-well plates as before.
-
Prepare dilutions of this compound along the y-axis and the chemotherapeutic agent along the x-axis of the plate.
-
Each well will contain a unique combination of the two drugs. Include wells for each drug alone and untreated controls.
-
Incubate for the same duration as the single-agent assay.
-
Measure cell viability.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vivo Synergy Assessment in a Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulated for oral gavage
-
Chemotherapeutic agent formulated for appropriate administration route (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into four treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Administer treatments according to a predefined schedule. This compound is typically administered daily via oral gavage. The chemotherapy schedule will depend on the specific agent.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health status regularly as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint or at the end of the study period.
-
Excise tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (to assess proliferation and apoptosis markers) or western blotting (to confirm target engagement).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Compare the tumor growth inhibition (TGI) between the combination group and the single-agent groups.
-
Statistically analyze differences in final tumor volume and weight between groups (e.g., using ANOVA). A significantly greater TGI in the combination group compared to the single agents would indicate in vivo synergy.
-
Conclusion
While direct evidence for the synergy of this compound with chemotherapy is currently limited in publicly accessible literature, its mechanism of action as a pan-Notch inhibitor provides a strong rationale for its investigation in combination regimens. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the potential synergistic anti-cancer effects of this compound with various chemotherapeutic agents, both in vitro and in vivo. Such studies are crucial for informing the future clinical development of this and other Notch pathway inhibitors in combination cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Repurposing platinum-based chemotherapies for multi-modal treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986115 in Notch Signaling Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, which plays a crucial role in the activation of the Notch signaling pathway.[1] By targeting gamma-secretase, this compound effectively blocks the cleavage of all four Notch receptors, thereby inhibiting the downstream signaling cascade.[1] The Notch pathway is a highly conserved signaling system that regulates essential cellular processes, including differentiation, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, particularly in oncology, making it a significant target for therapeutic intervention.
These application notes provide a detailed protocol for utilizing this compound in a cell-based Notch signaling reporter assay. This assay is a valuable tool for characterizing the potency and mechanism of action of gamma-secretase inhibitors, enabling researchers to quantify the inhibition of Notch signaling in a controlled in vitro environment.
Mechanism of Action
The canonical Notch signaling pathway is activated upon binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/RBP-Jk/Su(H)/Lag-1) and co-activators, leading to the transcription of Notch target genes such as those in the HES and HEY families.
This compound acts as a pan-Notch inhibitor by directly targeting the gamma-secretase complex, preventing the cleavage of the Notch receptor and the subsequent release of NICD. This blockade of NICD formation leads to a dose-dependent decrease in the transcription of Notch target genes.
Data Presentation
The inhibitory activity of this compound on Notch signaling can be quantified by determining its half-maximal inhibitory concentration (IC50) in a Notch reporter assay. The following table summarizes the reported IC50 values for this compound against different Notch receptors.
| Compound | Target | IC50 (nM) |
| This compound | Notch1 | 7.8 |
| This compound | Notch3 | 8.5 |
Note: Data is compiled from publicly available sources. Actual IC50 values may vary depending on the specific cell line, reporter construct, and assay conditions.
Mandatory Visualizations
Caption: Notch Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Notch Signaling Reporter Assay.
Experimental Protocols
Notch Signaling Reporter Assay Using a CSL-Luciferase Reporter Construct
This protocol describes a method to quantify the inhibition of Notch signaling by this compound using a luciferase-based reporter assay. The assay utilizes a reporter construct containing multiple tandem repeats of the CSL transcription factor binding site upstream of a minimal promoter driving the expression of firefly luciferase. Inhibition of the Notch pathway will result in a decrease in luciferase expression.
Materials:
-
Cell Line: HEK293 or U2OS cells stably or transiently transfected with a CSL-luciferase reporter construct and a constitutively active Notch receptor (e.g., a construct with the extracellular domain deleted, NΔE).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Positive Control: A known gamma-secretase inhibitor such as DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™, Thermo Scientific Pierce Firefly Luciferase Glow Assay Kit).
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of cell culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Also prepare dilutions of the positive control (e.g., DAPT) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, positive control, or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may need to be determined empirically for your specific cell system.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Follow the manufacturer's instructions for the chosen luciferase assay kit. Typically, this involves adding an equal volume of the luciferase reagent to each well (e.g., 100 µL).
-
Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental values.
-
Normalize the data by setting the luminescence from the vehicle-treated cells to 100% activation.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Disclaimer: This protocol is a general guideline. Researchers should optimize the conditions for their specific experimental setup.
References
Flow Cytometry Analysis of Apoptosis Induced by BMS-986115
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of gamma-secretase, which plays a crucial role in the activation of the Notch signaling pathway.[1][2][3] The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[1][3][4] Aberrant Notch signaling is implicated in the pathogenesis of various cancers.[1][3][4] this compound acts as a pan-Notch inhibitor, blocking the proteolytic cleavage of all four Notch receptors and thereby preventing the release of the Notch intracellular domain (NICD).[1][3] This inhibition of Notch signaling can lead to the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[1]
This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][6][7][8][9][10] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[5][6][7][8][9][10] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits gamma-secretase, a key enzyme in the Notch signaling pathway. This inhibition prevents the cleavage of the Notch receptor and the subsequent release of the Notch Intracellular Domain (NICD). Without NICD translocation to the nucleus, transcription of Notch target genes, which are often involved in cell survival and proliferation, is suppressed. This disruption of pro-survival signals can trigger the intrinsic apoptotic pathway.
Quantitative Data Summary
The following table presents hypothetical data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 48 hours. This data illustrates a dose-dependent increase in the percentage of apoptotic cells.
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 0.9 |
| 50 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 2.1 |
| 100 | 42.1 ± 5.1 | 38.7 ± 3.9 | 19.2 ± 3.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocol
This protocol outlines the steps for inducing apoptosis with this compound and subsequently analyzing the cell populations using Annexin V and PI staining followed by flow cytometry.
Materials
-
Cell Line: A cancer cell line known to have active Notch signaling (e.g., a T-ALL cell line).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Cold, 1X solution.
-
Annexin V-FITC/APC Apoptosis Detection Kit: Containing Annexin V conjugate, Propidium Iodide (PI), and 10X Binding Buffer.
-
Flow Cytometer: Equipped with appropriate lasers and filters for detecting the chosen fluorochromes.
-
Microcentrifuge tubes.
-
T25 or T75 culture flasks.
Experimental Workflow
Procedure
-
Cell Seeding and Culture:
-
Induction of Apoptosis with this compound:
-
Prepare different concentrations of this compound in the cell culture medium.
-
Include a vehicle-treated control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Replace the medium in the culture flasks with the medium containing the respective this compound concentrations or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.[6][7]
-
Combine the detached cells with the cells from the supernatant for each sample.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.[6][7]
-
-
Washing and Resuspension:
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of the PI staining solution to each tube.[5]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained cells, cells stained only with Annexin V, and cells stained only with PI as controls to set up compensation and define the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered non-apoptotic cell death).
-
-
Troubleshooting and Considerations
-
False Positives: Mechanical stress during cell harvesting can lead to membrane damage and false-positive PI staining. Handle cells gently.
-
Incubation Time: The optimal incubation time with this compound to observe apoptosis will vary depending on the cell line and should be determined empirically.
-
Drug Concentration: The IC50 of this compound for Notch 1 and Notch 3 is in the low nanomolar range (7.8 and 8.5 nM, respectively), which can serve as a starting point for determining the appropriate concentration range for your experiments.[2]
-
Controls are Crucial: Always include unstained and single-stained controls to properly set up the flow cytometer and analyze the data. A positive control for apoptosis (e.g., treatment with staurosporine) can also be beneficial.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a BMS-986115-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for developing and characterizing a cancer cell line with acquired resistance to BMS-986115, a potent, orally bioavailable, pan-Notch inhibitor that targets the gamma-secretase complex.[1][2][3][4] By understanding the mechanisms of resistance, researchers can devise strategies to overcome treatment failure and develop more effective therapeutic approaches.
Introduction to this compound and Notch Signaling
This compound is a selective inhibitor of gamma-secretase-mediated Notch signaling.[2][3][5] The Notch signaling pathway is a critical regulator of cell fate decisions, including differentiation, proliferation, and survival.[1][5] Dysregulation of this pathway is implicated in various cancers.[5] this compound inhibits all four mammalian Notch receptors (Notch1-4) by blocking the proteolytic cleavage of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and subsequent activation of target genes.[1][5]
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | 10 | 1 |
| This compound-Resistant | 250 | 25 |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Feature | Parental Cell Line | This compound-Resistant Cell Line |
| Doubling Time | ~24 hours | Potentially altered |
| Morphology | Epithelial-like | Potential for mesenchymal-like changes |
| Notch1 Expression | Baseline | To be determined |
| NICD Levels (post-treatment) | Decreased | Potentially maintained or restored |
| ABC Transporter Expression | Low | To be determined (e.g., P-gp, BCRP) |
Signaling Pathway Diagram
Caption: Simplified Notch signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for establishing and characterizing a this compound-resistant cell line.
Experimental Protocols
Determination of Parental Cell Line IC50 for this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line. This value will serve as a baseline for generating the resistant cell line.
Materials:
-
Parental cancer cell line (e.g., MCF-7, OVCAR-3)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[6][7]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[6][7]
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10]
Generation of a this compound-Resistant Cell Line
Objective: To establish a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks
Protocol:
-
Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the determined IC50.[11]
-
Initially, significant cell death is expected.[11] Maintain the culture by changing the medium with fresh drug-containing medium every 2-3 days until the surviving cells resume a normal growth rate.[11]
-
Once the cells are stably growing at this concentration, increase the this compound concentration by 1.5- to 2-fold.[12]
-
Repeat this process of stepwise dose escalation, allowing the cells to adapt and recover at each new concentration.[12][13] This process can take several months.[14]
-
At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.[15]
-
Periodically, determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 value (e.g., >10-fold) indicates the establishment of a resistant cell line.[12]
-
Once the desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a maintenance concentration of this compound (e.g., the highest tolerated concentration) to preserve the resistant phenotype.
Characterization of the this compound-Resistant Cell Line
Objective: To investigate the potential mechanisms of resistance in the newly established cell line.
A. Confirmation of Resistance:
-
Perform a cell viability assay (as described in Protocol 1) to compare the IC50 of the resistant cell line to the parental cell line. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
B. Western Blot Analysis:
Objective: To assess changes in the expression of key proteins in the Notch signaling pathway and potential drug resistance-associated proteins.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies against: Notch1, Cleaved Notch1 (NICD), Hes1, and ABC transporters (e.g., P-glycoprotein, BCRP).
-
Secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
Protocol:
-
Prepare total protein lysates from both parental and resistant cell lines.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.
C. Further Characterization (Optional):
-
Gene Sequencing: Sequence the genes encoding the subunits of the gamma-secretase complex (e.g., PSEN1, PSEN2, NCSTN, APH1) to identify potential mutations that could prevent this compound binding.
-
Functional Assays: Compare the proliferation, migration, and invasion capabilities of the parental and resistant cell lines using assays such as colony formation, wound healing, or transwell migration assays.
-
Drug Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to determine if the resistant cells exhibit increased drug efflux.
Troubleshooting
-
High cell death during initial drug exposure: Start with a lower concentration of this compound (e.g., IC20) and increase the concentration more gradually.[13]
-
Loss of resistant phenotype: Ensure the resistant cell line is continuously cultured in the presence of a maintenance dose of this compound.[12]
-
Inconsistent results: Maintain a consistent cell culture practice, including passage number and cell density.
By following these detailed protocols, researchers can successfully establish and characterize a this compound-resistant cell line, providing a valuable tool for investigating the mechanisms of drug resistance and developing novel therapeutic strategies to overcome it.
References
- 1. medkoo.com [medkoo.com]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-986115 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with BMS-986115.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally bioavailable, potent, and selective small molecule inhibitor of γ-secretase, which plays a crucial role in the Notch signaling pathway.[1][2] As a lipophilic compound, this compound has poor aqueous solubility, which can lead to challenges in preparing stock solutions and ensuring accurate concentrations in in vitro and in vivo experiments.[3] This can result in experimental variability and potentially misleading results.
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: How should I prepare a stock solution of this compound?
A3: Based on its known solubility, DMSO is the recommended solvent for preparing a high-concentration stock solution. To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[4] Gentle warming and vortexing may be necessary to fully dissolve the compound. For example, to achieve a 10 mM stock solution, you would dissolve 5.745 mg of this compound (Molecular Weight: 574.49 g/mol ) in 1 mL of DMSO.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue with hydrophobic compounds. Here are a few strategies to mitigate precipitation:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells.
-
Use a pre-warmed medium: Warming your cell culture medium or buffer to 37°C before adding the compound can sometimes improve solubility.
-
Increase the volume of the final solution: Diluting the compound into a larger volume of buffer can help keep it in solution.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Consider alternative formulation strategies: For in vivo studies or challenging in vitro systems, specialized formulations may be necessary (see below).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution upon dilution in aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | - Lower the final concentration of this compound. - Decrease the final percentage of DMSO. - Add a small amount of a biocompatible surfactant (e.g., 0.01% Pluronic® F-68). - Prepare a fresh, more dilute stock solution in DMSO. |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution. - Precipitation of the compound in the assay medium. - Degradation of the compound. | - Ensure the stock solution is completely dissolved before use (visual inspection, gentle warming). - Prepare fresh dilutions for each experiment. - Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Low or no biological activity observed. | - The compound is not in solution at the target concentration. - The actual concentration of the dissolved compound is much lower than the nominal concentration. | - Visually inspect for any precipitate in your assay wells. - Perform a solubility test in your specific assay medium (see Experimental Protocols). - Consider using a formulation with better solubility characteristics. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 13.12 mg/mL[4] | 22.84 mM[4] | Requires ultrasonication and warming to 70°C.[4] |
| DMSO | Soluble at 10 mM[5] | 10 mM | |
| Water | Insoluble[3] | - | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | - | Experimental determination is recommended. |
| Ethanol | Data not available | - | Experimental determination is recommended. |
| Methanol | Data not available | - | Experimental determination is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, use 5.745 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved.
-
If necessary, gently warm the solution to 37-70°C to aid dissolution.[4]
-
Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to your aqueous buffer. Ensure the final DMSO concentration is consistent across all wells and matches your experimental conditions (e.g., 0.5%).
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing it to equilibrate.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm).
-
The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.
Protocol 3: In Vivo Formulation Examples
The following are examples of formulations that have been used for in vivo studies. These are intended as a starting point and may require optimization for your specific application.
-
PEG300/Tween-80/Saline Formulation: [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 13.1 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. This yields a clear solution of 1.31 mg/mL.[4]
-
-
SBE-β-CD Formulation: [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 13.1 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly. This results in a suspended solution of 1.31 mg/mL suitable for oral or intraperitoneal injection.[4]
-
-
Corn Oil Formulation: [4]
Visualizations
Notch Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Notch signaling pathway by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility problems.
References
- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS:1584647-27-7 Probechem Biochemicals [probechem.com]
Optimizing BMS-986115 concentration for in vitro studies
Welcome to the technical support center for BMS-986115, a potent, orally bioavailable, pan-Notch inhibitor targeting the gamma-secretase (γ-secretase) complex. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of γ-secretase, a multi-subunit protease complex.[1][2][3] By inhibiting γ-secretase, this compound prevents the proteolytic cleavage of Notch receptors. This blockage inhibits the release of the Notch intracellular domain (NICD), its subsequent translocation to the nucleus, and the activation of downstream target genes.[1][2] This mechanism ultimately leads to the inhibition of the Notch signaling pathway, which is implicated in tumor cell proliferation and survival.[1][2]
Q2: What are the reported IC₅₀ values for this compound?
A2: this compound is a potent inhibitor of Notch signaling with low nanomolar IC₅₀ values.[4][5]
| Target | IC₅₀ (nM) |
| Notch1 | 7.8 |
| Notch3 | 8.5 |
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
| Parameter | Recommendation |
| Solvent | Soluble in DMSO, not in water.[2] |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C or -80°C.[2][4] |
| Storage Conditions | Store in a dry, dark environment.[2] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4] Stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month (under nitrogen).[4] |
| Formulation for in vivo studies | For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil.[4] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[4] |
Troubleshooting Guide
Issue 1: Higher than expected IC₅₀ value or lack of inhibitory effect.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage of the stock solution (aliquoted, protected from light, at -20°C or -80°C).[2][4] Avoid repeated freeze-thaw cycles. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh dilution from the stock or slightly lowering the final concentration. The solubility of this compound in aqueous solutions is low.[2] |
| Assay Conditions | The potency of inhibitors can be influenced by assay conditions such as substrate concentration and incubation time.[1] Ensure these parameters are optimized and consistent across experiments. |
| Cellular Efflux | Some cell lines may express efflux pumps that actively remove the inhibitor from the cell, reducing its effective intracellular concentration. Consider using cell lines with known low expression of efflux pumps or co-incubating with an efflux pump inhibitor as a control experiment. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to ensure uniformity. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical measurements or ensure proper plate sealing and uniform incubation. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Variations in cell number per well can lead to significant differences in the final readout. |
| Compound Distribution | After adding this compound to the wells, ensure proper mixing by gently swirling the plate or using a plate shaker. |
Issue 3: Discrepancy between in vitro enzymatic and cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | While this compound is orally bioavailable, its permeability can vary across different cell types.[1][2] If a discrepancy is observed, consider performing a cellular uptake assay. |
| Off-target Effects in Cells | In a cellular context, the observed phenotype may not be solely due to Notch inhibition. To confirm target engagement, measure the levels of the Notch intracellular domain (NICD) or the expression of downstream target genes like Hes1 and Hey1.[5] |
| Metabolism of the Compound | Cells can metabolize the compound, leading to a lower effective concentration over time. Consider the duration of your assay and whether a re-dosing schedule is necessary. |
Experimental Protocols
Protocol 1: Cell-Based Assay for Notch Pathway Inhibition
This protocol describes a general method to assess the inhibitory effect of this compound on the Notch signaling pathway in a cancer cell line known to have active Notch signaling (e.g., T-ALL cell lines like HPB-ALL).[3]
1. Cell Culture and Seeding:
- Culture HPB-ALL cells in the recommended medium and serum concentration at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in a 96-well plate at a density of 10,000 cells per well.
2. Compound Treatment:
- Prepare a serial dilution of this compound in the cell culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.
- Add the diluted compound to the respective wells. Include a DMSO-only control.
- Incubate the plate for 24-72 hours.
3. Readout - Cell Viability (Example):
- After the incubation period, assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
- Measure the luminescence according to the manufacturer's protocol.
4. Readout - Target Gene Expression (qPCR):
- After incubation, harvest the cells and extract total RNA.
- Perform reverse transcription to generate cDNA.
- Use real-time PCR (qPCR) to measure the relative expression levels of Notch target genes such as Hes1 and Deltex1.[5] Normalize the expression to a housekeeping gene.
Protocol 2: In Vitro γ-Secretase Activity Assay (Cell-Free)
This protocol is based on a general method for measuring γ-secretase activity using a fluorogenic substrate and can be adapted to test the inhibitory potential of this compound.[1]
1. Preparation of γ-Secretase Source:
- Prepare a crude membrane fraction from a suitable cell line (e.g., HEK293T) that endogenously expresses γ-secretase.[1]
- Solubilize the membrane preparation using a detergent like CHAPSO to generate active γ-secretase.[1]
2. Assay Setup:
- In a 96-well plate, add the solubilized membrane preparation.
- Add a specific fluorogenic γ-secretase substrate.
- Add varying concentrations of this compound. Include a known γ-secretase inhibitor (e.g., L-685,458) as a positive control and DMSO as a negative control.[1]
3. Incubation and Measurement:
- Incubate the plate at 37°C for a predetermined amount of time (e.g., 1-3 hours).
- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
4. Data Analysis:
- Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
References
Mitigating BMS-986115-induced gastrointestinal toxicity in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the gamma-secretase inhibitor BMS-986115 in in vivo experiments. The information provided is intended to help mitigate and manage the common gastrointestinal toxicities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause gastrointestinal toxicity?
A1: this compound is a potent and selective inhibitor of gamma-secretase, an enzyme essential for the activation of Notch signaling pathways.[1][2][3] It inhibits all four mammalian Notch receptors.[1] The Notch signaling pathway is crucial for regulating cell differentiation, proliferation, and survival in various tissues, including the gastrointestinal tract.[1] Inhibition of this pathway disrupts the normal differentiation of intestinal stem cells, leading to an overabundance of secretory goblet cells (goblet cell metaplasia).[1] This on-target effect is the primary driver of the observed gastrointestinal toxicities, such as diarrhea and nausea.[1]
Q2: What are the most common gastrointestinal adverse events observed with this compound in vivo?
A2: Based on clinical trial data, the most frequently reported treatment-related gastrointestinal adverse events are diarrhea, nausea, and vomiting.[1][4][5] In a phase I study, diarrhea was reported in 72% of patients, nausea in 61%, and vomiting in 44% of patients receiving this compound.[1]
Q3: Is there a difference in gastrointestinal toxicity between continuous daily dosing and intermittent dosing of this compound?
A3: A phase I clinical trial evaluated both a continuous daily (QD) and an intermittent twice-weekly (BIW) dosing schedule.[1][4] While the study was terminated before the maximum tolerated dose (MTD) for the BIW schedule was established, the MTD for the QD schedule was determined to be 1.5 mg.[1][5] The rationale for exploring intermittent dosing is that prolonged and continuous inhibition of the Notch pathway is associated with increased GI toxicity.[1] A shorter half-life allowing for transient target engagement is considered desirable.[1]
Q4: What are the signs of gastrointestinal toxicity to monitor in animal models treated with this compound?
A4: Researchers should closely monitor animals for clinical signs of gastrointestinal distress, including:
-
Changes in fecal consistency (e.g., diarrhea, loose stools)
-
Reduction in food and water intake
-
Weight loss
-
Dehydration (e.g., skin tenting, sunken eyes)
-
Lethargy and changes in activity levels
-
Piloerection and hunched posture
Histopathological examination of the intestines at necropsy can confirm goblet cell metaplasia.
Troubleshooting Guide
This guide provides potential solutions for common issues encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Suggested Mitigation Strategy |
| Severe Diarrhea and Weight Loss | On-target inhibition of Notch signaling in the gut leading to goblet cell metaplasia. | 1. Dose Reduction: Lower the dose of this compound to the minimum effective dose. 2. Intermittent Dosing: Switch from a continuous daily dosing schedule to an intermittent schedule (e.g., twice weekly) to allow for pathway recovery between doses.[1] 3. Supportive Care: Provide supportive care, including subcutaneous fluids to combat dehydration and nutritional support. 4. Anti-diarrheal Medication: Consider the use of anti-diarrheal agents, though this should be done cautiously and with veterinary consultation to avoid masking worsening toxicity. |
| Reduced Compound Exposure or Efficacy | Poor absorption due to gastrointestinal distress or issues with vehicle formulation. | 1. Vehicle Optimization: Ensure the vehicle used for oral administration is appropriate and well-tolerated. A formulation for this compound in a suspension of 20% SBE-β-CD in saline has been described.[6] 2. Route of Administration: If oral administration is problematic, consider alternative routes if feasible and appropriate for the experimental goals, though this compound is designed for oral bioavailability.[3] |
| Inconsistent Efficacy at a Tolerated Dose | Variability in individual animal sensitivity to Notch inhibition. | 1. Increase Group Size: Use a larger number of animals per group to account for individual variability. 2. Pharmacodynamic Monitoring: If possible, monitor downstream markers of Notch signaling (e.g., Hes1, Deltex1) in surrogate tissues or tumors to confirm target engagement.[4] |
Quantitative Data Summary
The following table summarizes the incidence of treatment-related gastrointestinal adverse events from a Phase I clinical trial of this compound in patients with advanced solid tumors.
Table 1: Incidence of Treatment-Related Gastrointestinal Adverse Events (All Grades)
| Adverse Event | Percentage of Patients (n=36) |
| Diarrhea | 72% |
| Nausea | 61% |
| Vomiting | 44% |
| Decreased Appetite | 36% |
Data from Aung, K.L. et al. Invest New Drugs 2018, 36(6): 1026.[1][4]
Table 2: Dose-Limiting Toxicities (DLTs) Observed in Arm A (Once Daily Dosing)
| Dose Level | Number of DLT-evaluable Patients | Number of DLTs | DLT Description |
| 1.5 mg | 6 | 1 | Grade 3 Nausea |
| 2.0 mg | 5 | 3 | Grade 3 Ileus, Grade 3 Nausea, Grade 3 Pruritus/Urticaria |
Data from Aung, K.L. et al. Invest New Drugs 2018, 36(6): 1026.[1][4]
Experimental Protocols
1. In Vivo Oral Formulation and Administration of this compound
This protocol describes the preparation of a this compound suspension for oral gavage in animal models.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% Captisol® (SBE-β-CD) in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 13.1 mg/mL).[6]
-
For a final concentration of 1.31 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[6]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administer the suspension to animals via oral gavage at the desired dosage. The volume of administration should be calculated based on the animal's body weight.
-
2. Assessment of Gastrointestinal Toxicity
A standardized protocol for monitoring and scoring GI toxicity in preclinical models.
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Observe and score fecal consistency using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft stools; 2 = loose stools; 3 = watery diarrhea).
-
Monitor food and water consumption.
-
Observe the general appearance and behavior of the animals, noting any signs of distress.
-
-
Endpoint Analysis:
-
At the end of the study, or if humane endpoints are reached, euthanize the animals.
-
Perform a gross pathological examination of the gastrointestinal tract.
-
Collect sections of the small and large intestines for histopathological analysis.
-
Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess goblet cell numbers.
-
Visualizations
Caption: Mechanism of this compound-induced gastrointestinal toxicity.
Caption: Troubleshooting workflow for managing GI toxicity.
References
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. | BioWorld [bioworld.com]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Experiments with LPA Receptor Antagonists
Important Note for Researchers: The compound BMS-986115 is a pan-Notch inhibitor investigated for applications in oncology.[1][2][3][4] This guide focuses on troubleshooting experiments for Lysophosphatidic Acid Receptor 1 (LPA1) antagonists , a different class of compounds. It is possible that users experiencing issues with LPA1 antagonists, such as the Bristol Myers Squibb compounds BMS-986020 or BMS-986278 [5][6][7], may have inadvertently searched for the incorrect compound number. This resource is designed to address common challenges in the complex field of LPA1 receptor signaling.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that researchers may encounter when working with LPA1 receptor antagonists.
Q1: Why am I observing high variability in my IC50 values for an LPA1 antagonist?
A1: Inconsistent IC50 values are a common challenge in LPA1 receptor assays and can stem from multiple sources:
-
Ligand Stability and Handling: Lysophosphatidic acid (LPA), the receptor's natural ligand, is a lipid that can be unstable and prone to degradation or forming micelles. Ensure it is stored correctly and use carrier proteins like fatty-acid-free BSA in your assays to maintain its solubility and availability.
-
Assay Conditions: Minor variations in cell density, serum concentration, incubation times, and temperature can significantly impact results. The complex nature of GPCR signaling means the system is highly sensitive to its environment.[8]
-
Cell Line Integrity: Ensure your cell line consistently expresses the LPA1 receptor at similar levels between passages. Genetic drift can alter expression levels over time. Also, confirm the identity of your cell line, as misidentification is a known issue in research.[8]
-
Reagent Quality: The purity of the LPA, the antagonist, and even the quality of the cell culture medium and water can introduce variability.
-
G-Protein Coupling: The LPA1 receptor couples to multiple G-proteins (Gq, Gi/o, and G12/13), each initiating different downstream signaling cascades.[9][10] Your specific assay might preferentially detect one pathway, and the cell's physiological state can alter which pathway is dominant, leading to varied antagonist potency.
Q2: My LPA1 antagonist shows different potencies in different functional assays (e.g., calcium mobilization vs. Rho activation). Why is this happening?
A2: This phenomenon, known as functional selectivity or biased agonism, is characteristic of GPCRs like LPA1. An antagonist might be very effective at blocking one signaling pathway but less effective against another.
-
Differential Signaling Pathways: The LPA1 receptor activates distinct pathways, including calcium mobilization (primarily via Gq), adenylyl cyclase inhibition (via Gi), and Rho activation leading to cytoskeletal changes (via G12/13).[9][10][11]
-
Compound Bias: Your antagonist may preferentially bind to and stabilize a receptor conformation that is less capable of activating the Gq pathway (affecting calcium) but has a smaller impact on the G12/13 pathway (affecting Rho). Some compounds have been shown to fully inhibit certain pathways while only partially inhibiting others.[12]
It is crucial to characterize your antagonist across multiple signaling pathways to understand its complete pharmacological profile.
Q3: How does the presence of serum or albumin in my assay medium affect my results?
A3: Serum contains high levels of LPA and other lipids, as well as albumin, which can bind to both LPA and lipophilic antagonist compounds.
-
Endogenous LPA: The LPA present in serum will activate the LPA1 receptor, increasing the baseline signal and competing with your exogenously added LPA. This can make it appear that your antagonist is less potent.
-
Compound Sequestration: Albumin and other proteins can bind to your antagonist, reducing its free concentration and thus its availability to interact with the receptor. This can lead to an underestimation of its true potency.
For most quantitative assays, it is recommended to use serum-free medium or a medium containing a defined concentration of fatty-acid-free Bovine Serum Albumin (BSA) to normalize for these effects.
Q4: What are the best practices for preparing and handling LPA and LPA1 antagonist solutions?
A4: Proper handling is critical for reproducibility.
-
LPA1 Antagonists: Most small molecule antagonists are soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 may be necessary to ensure solubility.[1]
-
LPA (Ligand): LPA is typically stored in a solvent like methanol or ethanol at -20°C. For aqueous assay buffers, it's crucial to use a carrier protein like fatty-acid-free BSA (e.g., 0.01% - 0.1%) to prevent micelle formation and adsorption to plastic surfaces. Always prepare fresh dilutions for each experiment from a stock solution.
Quantitative Data on LPA1 Receptor Antagonists
The potency of LPA1 receptor antagonists can vary significantly based on the specific compound, the cell line used, and the assay format. The table below summarizes reported inhibitory constants (Ki) and IC50 values for several common antagonists.
| Compound | Target(s) | Cell Line | Assay Type | Reported Potency (Ki or IC50) | Reference(s) |
| BMS-986020 | LPA1 | CHO cells | DMR Assay | pIC50: 8.87 | [13] |
| BMS-986278 | LPA1 | Human | Binding Assay | Kb: 6.9 nM | [5] |
| Ki16425 | LPA1, LPA3 | RH7777 cells | Inositol Phosphate Production | Ki: 0.34 µM (LPA1), 0.93 µM (LPA3) | [14] |
| AM966 | LPA1 | - | Calcium Flux | IC50: 17 nM | [14] |
| ONO-7300243 | LPA1 | - | - | IC50: 160 nM | [14] |
Note: Direct comparison of values should be done with caution due to differing experimental conditions.
Experimental Protocols
Protocol: Calcium Mobilization Assay for LPA1 Antagonist Activity
This protocol outlines a common method to assess the inhibitory effect of an LPA1 antagonist by measuring changes in intracellular calcium levels upon LPA stimulation.
1. Cell Preparation:
- Culture cells expressing the LPA1 receptor (e.g., CHO-LPA1, RH7777) to ~80-90% confluency.
- Seed cells into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the culture medium from the wells.
- Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Compound Incubation:
- During dye incubation, prepare serial dilutions of your LPA1 antagonist in assay buffer.
- After incubation, gently wash the cells with assay buffer to remove excess dye.
- Add the diluted antagonist to the appropriate wells. Include "vehicle-only" (e.g., DMSO) and "no-stimulant" controls.
- Incubate the plate with the antagonist for 15-30 minutes at 37°C.
4. Signal Measurement:
- Prepare a solution of LPA agonist at a concentration known to elicit a sub-maximal response (e.g., EC80).
- Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Set the instrument to record fluorescence (Excitation ~485 nm, Emission ~525 nm) over time.
- Establish a stable baseline reading for 10-20 seconds.
- Use the instrument's injection system to add the LPA solution to all wells simultaneously (except the "no-stimulant" control).
- Continue recording the fluorescence signal for 60-120 seconds to capture the peak calcium response.
5. Data Analysis:
- Calculate the change in fluorescence intensity (ΔRFU) from baseline to the peak response for each well.
- Normalize the data to the vehicle control (100% activity) and the no-stimulant control (0% activity).
- Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 7. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. Frontiers | The Roles of Lpar1 in Central Nervous System Disorders and Diseases [frontiersin.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
BMS-986115 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BMS-986115. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions. For solid powder, long-term storage should be at -20°C and short-term at 0-4°C.[1] Stock solutions should be stored at -20°C or -80°C.[2][3] |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inaccurate solution concentration. | Ensure the compound was fully dissolved. This compound is soluble in DMSO.[1] For in vivo studies, specific formulation protocols should be followed.[2] | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | This compound is soluble in DMSO, but not in water.[1] |
| Low-quality solvent. | Use high-purity, anhydrous DMSO for preparing stock solutions. | |
| Precipitation of the compound in aqueous media | Low solubility in aqueous solutions. | When diluting a DMSO stock solution into aqueous buffers, do so dropwise while vortexing to minimize precipitation. For in vivo applications, consider using co-solvents like PEG300, Tween-80, or SBE-β-CD as described in formulation protocols.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for months to years.[1] For short-term storage, 0-4°C is suitable for days to weeks.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored as aliquots in tightly sealed vials.[4] Storage at -80°C is recommended for up to 6 months.[2][3] Storage at -20°C is viable for up to one month.[2][4]
Q3: What is the shelf life of this compound?
A3: When stored properly as a solid, this compound has a shelf life of over two years.[1] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[2][3][4]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO but not in water.[1] A 10 mM solution can be prepared in DMSO.[3]
Q5: Are there any specific handling instructions I should follow before using this compound?
A5: Yes, before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[4]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Long-term (months to years) | [1][3] |
| 4°C | Short-term (days to weeks) | [1][3] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | [2][3] |
| -20°C | Up to 1 month | [2][4] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[4]
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
In Vivo Formulation (Example for a 1.31 mg/mL clear solution) [2]
-
Prepare a 13.1 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
In Vivo Formulation (Example for a 1.31 mg/mL suspension) [2]
-
Prepare a 13.1 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. Mix evenly.
Visualizations
Caption: this compound inhibits the Notch signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Overcoming BMS-986115 Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BMS-986115. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to this compound, a potent gamma-secretase inhibitor (GSI) that targets the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. By inhibiting gamma-secretase, this compound prevents the cleavage and activation of all four Notch receptors (Notch1-4). This blockage of Notch signaling can lead to the induction of apoptosis and inhibition of tumor cell growth in cancers where this pathway is overactive. In preclinical studies, this compound has shown anti-tumor activity in various solid tumor xenograft models, including breast, non-small cell lung, and pancreatic carcinomas.
Q2: My cancer cells have developed resistance to this compound. What are the likely molecular mechanisms?
A2: Acquired resistance to gamma-secretase inhibitors like this compound is a significant challenge. Based on studies with various GSIs, resistance is often not due to mutations in the drug target itself but rather through the activation of bypass signaling pathways that promote cell survival and proliferation independently of Notch. The most commonly implicated mechanism is the activation of the PI3K/AKT/mTOR pathway. Other potential mechanisms include the inactivation of tumor suppressor genes like PTEN and FBXW7, or the constitutive expression of downstream Notch targets like MYC, which renders the cells independent of upstream Notch signaling.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism in your specific cell line, a multi-step approach is recommended. First, you should confirm the development of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. Next, you can use techniques like Western blotting to probe for the activation of key signaling pathways. For example, increased phosphorylation of AKT (p-AKT) would suggest the involvement of the PI3K/AKT pathway. Gene expression analysis can also be employed to look for changes in the expression of genes downstream of these alternative pathways.
Troubleshooting Guide
Problem 1: My cell viability assays show inconsistent IC50 values for this compound.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Overly confluent or sparse cultures can lead to variability in drug response.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a stock solution stored under appropriate conditions.
-
-
Possible Cause: Variable incubation times.
-
Solution: Maintain a consistent incubation time with the drug (e.g., 72 hours) across all experiments and replicates.
-
Problem 2: I am trying to establish a this compound resistant cell line, but the cells are not surviving the initial drug exposure.
-
Possible Cause: The initial drug concentration is too high.
-
Solution: Start the drug treatment with a concentration at or slightly below the IC50 value of the parental cell line. This allows for a small population of cells to survive and adapt.
-
-
Possible Cause: The dose escalation is too rapid.
-
Solution: Increase the drug concentration gradually, only after the cell population has recovered and is proliferating steadily at the current concentration. A 1.5 to 2-fold increase at each step is a good starting point.
-
Problem 3: My combination therapy of this compound and a PI3K inhibitor is not showing a synergistic effect.
-
Possible Cause: Suboptimal drug concentrations or ratios.
-
Solution: Perform a dose-response matrix experiment with varying concentrations of both drugs to identify the optimal concentrations and ratios for synergy. Calculation of a Combination Index (CI) can quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Possible Cause: The resistance mechanism in your cell line is not dependent on the PI3K pathway.
-
Solution: Investigate other potential resistance mechanisms. Consider exploring combination with inhibitors of other pathways, such as MEK or CDK4/6, or with conventional chemotherapeutics like dexamethasone.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of gamma-secretase inhibitors and strategies to overcome resistance.
Table 1: In Vitro Efficacy of Various Gamma-Secretase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay |
| This compound | Notch1/Notch3 | 7.8 / 8.5 | N/A |
| RO4929097 | Gamma-Secretase | 4 | N/A |
| Compound E | Gamma-Secretase | 0.32 (Notch) | N/A |
| MK-0752 | Gamma-Secretase | 55 (Notch) | N/A |
Table 2: Synergistic Effects of GSI Combination Therapies in T-ALL Cell Lines
| Cell Line | GSI | Combination Drug | Effect |
| Jurkat | Compound E | AZD5363 (AKT inhibitor) | Synergistic decrease in cell viability |
| Molt-4 | Compound E | AZD5363 (AKT inhibitor) | Synergistic decrease in cell viability |
| HPB-ALL | Compound E | AZD5363 (AKT inhibitor) | Synergistic decrease in cell viability |
Table 3: In Vivo Efficacy of GSI Combination Therapy in a Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | p-value (vs. Control) |
| Vehicle Control | N/A | N/A |
| RO4929097 (GSI) | 109.5 | < 0.05 |
| BKM120 (PI3K inhibitor) | 117.5 | < 0.05 |
| RO4929097 + BKM120 | 168.5 | < 0.05 |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes a dose-escalation method for generating a drug-resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture flasks and plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the IC50 of the parental cell line:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability and calculate the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Initially, significant cell death is expected. Maintain the culture by replacing the medium with fresh drug-containing medium every 3-4 days.
-
-
Dose escalation:
-
Once the surviving cells reach 70-80% confluency and are stably proliferating, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation over several months. It is advisable to cryopreserve cell stocks at each successful concentration increase.
-
-
Confirmation of resistance:
-
Once the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50, confirm the resistance by performing a new IC50 determination and comparing it to the parental cell line.
-
Protocol 2: Western Blot Analysis for PI3K/AKT Pathway Activation
Materials:
-
Sensitive and resistant cell lysates
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein extraction and quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and protein transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to compare the levels of p-AKT between sensitive and resistant cells, normalizing to total AKT and a loading control like GAPDH.
-
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: Activation of the PI3K/AKT pathway as a bypass resistance mechanism.
Caption: Experimental workflow for generating a this compound resistant cell line.
Adjusting BMS-986115 dosage for different cell lines
Welcome to the technical support center for BMS-986115, a potent and selective pan-Notch inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that functions as a pan-Notch inhibitor by targeting γ-secretase. The binding of this compound to the γ-secretase complex blocks the proteolytic cleavage of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain (NICD), which is necessary for its translocation to the nucleus and subsequent activation of Notch target genes. The ultimate effect is the induction of apoptosis in tumor cells where the Notch signaling pathway is overactive.
Q2: What are the known IC50 values for this compound?
A2: In biochemical assays, this compound has demonstrated potent inhibition of Notch1 and Notch3 with IC50 values of 7.8 nM and 8.5 nM, respectively[1]. While a comprehensive panel of IC50 values for various cancer cell lines is not publicly available, nonclinical studies have shown its anti-tumor activity in xenograft models of human T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma, suggesting sensitivity in these cancer types[2].
Q3: Which cell lines are likely to be sensitive to this compound?
A3: Based on preclinical xenograft models, cell lines derived from the following cancer types are expected to be sensitive to this compound. However, the exact sensitivity should be determined experimentally for each specific cell line.
Expected Sensitivity of Cancer Cell Lines to this compound
| Cancer Type | Expected Sensitivity | Notes |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | High | Especially in cell lines with activating NOTCH1 mutations. |
| Breast Cancer | Moderate to High | Sensitivity may vary depending on the subtype and Notch pathway activation status. |
| Non-Small Cell Lung Cancer (NSCLC) | Moderate | Further characterization of sensitive subtypes is needed. |
| Pancreatic Carcinoma | Moderate | Preclinical data suggests potential efficacy. |
Experimental Protocols
Determining Optimal Dosage of this compound in a Novel Cell Line
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for a given cancer cell line.
1. Materials:
-
This compound (stock solution typically in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader.
-
3. Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Western Blot Analysis of Notch Pathway Inhibition
This protocol can be used to confirm the on-target effect of this compound by assessing the levels of the cleaved Notch1 intracellular domain (NICD).
1. Materials:
-
This compound
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (Val1744)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system. A decrease in the band corresponding to cleaved Notch1 in the this compound-treated samples indicates target engagement.
-
Visualized Signaling Pathway and Workflows
References
BMS-986115 off-target effects in specific assays
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guides for experiments involving the gamma-secretase and pan-Notch inhibitor, BMS-986115.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective orally active inhibitor of gamma-secretase, a multi-subunit protease complex.[1][2] By inhibiting gamma-secretase, this compound prevents the proteolytic cleavage and activation of all four mammalian Notch receptors (Notch1-4).[1] This blockade of Notch signaling is the intended on-target effect, which has therapeutic potential in oncology by impacting cancer stem cell maintenance and tumor angiogenesis.[1]
Q2: What are the expected on-target effects of this compound in preclinical and clinical settings?
The primary on-target effects of this compound stem from the inhibition of the Notch signaling pathway. In nonclinical animal studies, the main pharmacological toxicities observed were dose-dependent gastrointestinal (GI) toxicity, lymphoid depletion, and interruption of ovarian follicle maturation.[1]
In a Phase I clinical trial in patients with advanced solid tumors, the most common treatment-related adverse events were diarrhea, hypophosphatemia, and nausea.[1][3][4] These are considered on-target effects, as Notch signaling is crucial for the proper differentiation of intestinal progenitor cells.[1] Inhibition of this pathway leads to goblet cell metaplasia, a known cause of GI toxicity.[1]
Q3: Are there known off-target effects for this compound from specific assays?
Publicly available literature does not contain specific data from off-target screening assays for this compound, such as broad kinase panels or receptor binding assays. The primary reported adverse effects are mechanistically linked to the on-target inhibition of Notch signaling.
However, it is important to consider that gamma-secretase has more than 90 known transmembrane protein substrates in addition to the Notch receptors. Therefore, any gamma-secretase inhibitor has the theoretical potential to affect the processing of these other substrates. The clinical and pharmacological profile of this compound suggests a high degree of selectivity for Notch-related pathways, but subtle off-target effects on other gamma-secretase substrates cannot be entirely ruled out without specific preclinical data.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Unexpectedly high levels of gastrointestinal toxicity in animal models.
Possible Cause: The observed GI toxicity is a known on-target effect of Notch inhibition.[1] The dosing regimen may be too high or too frequent, leading to excessive and continuous suppression of Notch signaling in the gut.
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to identify the minimum effective dose that maintains anti-tumor activity while minimizing GI toxicity.
-
Intermittent Dosing: Explore intermittent dosing schedules (e.g., twice weekly) instead of continuous daily dosing. A Phase I clinical trial with this compound investigated both continuous and intermittent schedules.[1][5][6]
-
Supportive Care: Implement supportive care measures for the animals, such as hydration and nutritional support, to manage the symptoms of diarrhea and nausea.
-
Histopathological Analysis: Conduct a thorough histopathological examination of the gastrointestinal tract to confirm the presence of goblet cell metaplasia, which is the characteristic feature of Notch inhibitor-induced GI toxicity.[1]
Issue 2: Discrepancies in IC50 values in cell-based assays.
Possible Cause: Inconsistencies in experimental conditions can lead to variability in measured IC50 values.
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the identity and purity of the cancer cell lines used.
-
Assay Conditions: Standardize all assay parameters, including cell density, serum concentration in the media, and the duration of drug exposure.
-
Readout Method: Use a validated and sensitive method to measure the downstream effects of Notch inhibition, such as a luciferase reporter assay for Notch-responsive genes (e.g., Hes1, Deltex1).
-
Compound Quality: Verify the purity and stability of the this compound compound.
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase I clinical trial of this compound.
Table 1: Most Frequent Treatment-Related Adverse Events [1][3]
| Adverse Event | Frequency |
| Diarrhea | 72% |
| Hypophosphatemia | 64% |
| Nausea | 61% |
Table 2: Dose-Limiting Toxicities (DLTs) in Arm A (Continuous Daily Dosing) [1][5]
| Dose Level | Number of DLT-evaluable Patients | Number of DLTs | DLT Description |
| 0.3 mg | 2 | 0 | - |
| 0.6 mg | 2 | 0 | - |
| 1.2 mg | 5 | 0 | - |
| 1.5 mg | 6 | 1 | Grade 3 Nausea |
| 2 mg | 5 | 3 | Grade 3 Ileus, Grade 3 Nausea, Grade 3 Pruritus/Urticaria |
The Maximum Tolerated Dose (MTD) in Arm A was established at 1.5 mg daily.[3][5]
Experimental Protocols
Protocol 1: Evaluation of Notch Pathway Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from the pharmacodynamic assessments performed in the Phase I clinical trial of this compound.
-
Sample Collection: Collect whole blood samples from treated subjects at pre-dose and post-dose time points.
-
PBMC Isolation: Isolate PBMCs using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
RNA Extraction: Extract total RNA from the isolated PBMCs using a suitable commercial kit.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Notch target genes, such as Hes1 and Deltex1.
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene. Calculate the fold change in gene expression between pre-dose and post-dose samples to assess the degree of Notch pathway inhibition.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high GI toxicity.
References
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. | BioWorld [bioworld.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential cytotoxicity associated with the gamma-secretase and pan-Notch inhibitor, BMS-986115, in normal (non-cancerous) cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to cytotoxicity in normal cells?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2] By inhibiting gamma-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD) for all four Notch receptors.[1] This, in turn, blocks the translocation of NICD to the nucleus and subsequent activation of Notch target genes.[2]
The Notch signaling pathway is crucial for normal cellular processes such as differentiation, proliferation, and survival.[1] Disruption of this pathway in healthy cells can lead to on-target cytotoxicity. For instance, gastrointestinal (GI) toxicity observed in preclinical and clinical studies is attributed to the on-target effect of Notch inhibition, which leads to the differentiation of intestinal progenitor cells into goblet cells.[1]
Q2: What are the known cytotoxic effects of this compound from clinical and preclinical studies?
A2: A phase I clinical trial in patients with advanced solid tumors identified several treatment-related adverse events. The most common were diarrhea, hypophosphatemia, and nausea.[1][3] Dose-limiting toxicities included severe nausea, diarrhea, pruritus/urticaria, and ileus.[1][3] Preclinical animal studies have also shown dose-dependent gastrointestinal toxicity, lymphoid depletion, and interruption of ovarian follicle maturation.[1] It is important to note that specific in vitro cytotoxicity data for this compound on a wide range of normal human cell lines is not extensively available in the public domain.
Q3: I am observing decreased cell viability in my normal cell line treated with this compound. What are the possible causes and what should I do?
A3: Decreased cell viability is an expected outcome of Notch signaling inhibition in certain cell types. The extent of this effect will depend on the specific cell line's reliance on the Notch pathway for survival and proliferation. To troubleshoot this, you should:
-
Perform a dose-response experiment: Determine the IC50 (half-maximal inhibitory concentration) for your specific cell line to identify the optimal concentration range for your experiments.
-
Optimize incubation time: Shortening the exposure time to this compound might reduce cytotoxicity while still achieving the desired level of Notch inhibition.
-
Assess cell morphology: Observe the cells for any changes in morphology, such as rounding, detachment, or signs of apoptosis (e.g., membrane blebbing).
-
Use appropriate controls: Always include vehicle-treated (e.g., DMSO) control cells to ensure the observed effects are due to this compound and not the solvent.
Q4: Can I use a lower concentration of this compound to minimize cytotoxicity?
A4: Yes, using the lowest effective concentration is a standard strategy to mitigate off-target or excessive on-target toxicity. The IC50 values for Notch1 and Notch3 inhibition are in the low nanomolar range (7.8 nM and 8.5 nM, respectively).[4] However, the effective concentration for your specific cell line and assay needs to be empirically determined. A dose-response study is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed at expected effective concentrations. | The specific normal cell line is highly dependent on Notch signaling for survival. | - Perform a detailed dose-response and time-course experiment to find a therapeutic window. - Consider using a cell line that is less reliant on Notch signaling if appropriate for the experimental goals. - Assess markers of apoptosis (e.g., caspase activity, Annexin V staining) to confirm the mechanism of cell death. |
| Unexpected morphological changes in cells. | On-target effects of Notch inhibition leading to differentiation or cell cycle arrest. | - Characterize the morphological changes using microscopy. - Analyze cell cycle distribution using flow cytometry. - Investigate markers of differentiation specific to your cell type. |
| Inconsistent results between experiments. | Issues with compound stability, cell culture conditions, or assay variability. | - Ensure proper storage and handling of this compound to maintain its activity. - Maintain consistent cell culture conditions (e.g., passage number, confluency). - Include positive and negative controls in all assays to monitor performance. |
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events from Phase I Clinical Trial of this compound
| Adverse Event | Frequency (%) |
| Diarrhea | 72 |
| Hypophosphatemia | 64 |
| Nausea | 61 |
| Vomiting | 44 |
| Fatigue | 44 |
| Decreased appetite | 36 |
| Rash | 31 |
| Hypokalemia | 28 |
| Pruritus | 25 |
Data from a study in patients with advanced solid tumors.[1]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent normal cells.
Materials:
-
This compound
-
Normal adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: Workflow for assessing and managing this compound cytotoxicity in vitro.
References
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Interpreting unexpected phenotypes with BMS-986115 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-986115. Our goal is to help you interpret unexpected phenotypes and navigate experimental challenges.
Quick Facts: this compound
| Property | Value | Reference |
| Target | γ-secretase / pan-Notch inhibitor | [1] |
| Mechanism of Action | Binds to γ-secretase and blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and subsequent gene expression. | [1] |
| IC50 Values (BMS-906024)* | Notch1: 1.6 nM, Notch2: 0.7 nM, Notch3: 3.4 nM, Notch4: 2.9 nM | [2][3][4] |
*Note: BMS-906024 is a structurally related pan-Notch inhibitor with similar activity. IC50 values for this compound against all four Notch receptors are not publicly available; however, it is a potent inhibitor of Notch1 (IC50: 7.8 nM) and Notch3 (IC50: 8.5 nM).[5]
I. Troubleshooting Guide: Unexpected Phenotypes
Researchers using this compound may encounter a range of on-target and potential off-target effects. This guide provides a structured approach to identifying the cause of unexpected phenotypes and suggests corrective actions.
| Observed Phenotype | Potential Cause | Recommended Troubleshooting Steps |
| Reduced Cell Viability/Increased Apoptosis | On-target effect: Inhibition of pro-survival Notch signaling in cancer cells. | - Titrate this compound concentration to determine the optimal dose for your cell line.- Perform a time-course experiment to assess the kinetics of cell death.- Confirm Notch pathway inhibition via Western blot for cleaved Notch1 (NICD) and downstream targets (e.g., HES1, HEY1).- Use a positive control cell line known to be sensitive to Notch inhibition. |
| Off-target toxicity | - Perform a literature search for known off-target effects of gamma-secretase inhibitors.- Consider a rescue experiment by overexpressing a downstream effector of a suspected off-target pathway.- Use a structurally different gamma-secretase inhibitor to see if the phenotype persists. | |
| Changes in Cell Morphology or Differentiation | On-target effect: Inhibition of Notch-mediated cell fate decisions. A known example is the induction of goblet cell metaplasia in the intestine.[6] | - Characterize the morphological changes using microscopy.- Analyze markers of differentiation for relevant cell lineages using techniques like immunofluorescence, flow cytometry, or qPCR.- Consult literature for the role of Notch signaling in the specific cell type you are studying. |
| Paradoxical Increase in Downstream Notch Targets | Cellular context or feedback loops: Some cell types may have compensatory mechanisms. | - Verify the inhibition of cleaved Notch1 (NICD) by Western blot.- Investigate other signaling pathways that may regulate the expression of HES1 or HEY1 in your cell type.- Perform a time-course experiment to see if the increase is transient. |
| Inconsistent Results Between Experiments | Reagent instability or experimental variability | - Ensure proper storage and handling of this compound (protect from light, store at recommended temperature).- Prepare fresh stock solutions regularly.- Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration.- Include appropriate positive and negative controls in every experiment. |
II. Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound that might be considered "unexpected phenotypes" in a research setting?
A1: The most well-documented on-target effects of gamma-secretase inhibitors like this compound are related to the inhibition of Notch signaling in tissues where it plays a critical role in cell fate determination. The most prominent example is gastrointestinal (GI) toxicity, characterized by goblet cell metaplasia.[6] This occurs because Notch signaling is essential for maintaining the balance between absorptive and secretory cell lineages in the gut. In a laboratory setting, this could manifest as changes in cell differentiation markers or morphology in intestinal organoid or cell line models. Other potential on-target effects observed in preclinical or clinical studies include lymphoid depletion and interruption of ovarian follicle maturation.[6]
Q2: How can I confirm that the phenotype I'm observing is due to on-target Notch inhibition?
A2: To confirm on-target activity, you should directly measure the inhibition of the Notch signaling pathway. The most common method is to perform a Western blot to detect the levels of the cleaved, active form of Notch1 (Notch Intracellular Domain, NICD). A decrease in NICD levels upon treatment with this compound is a direct indicator of target engagement. Additionally, you can measure the expression of downstream target genes of the Notch pathway, such as HES1 and HEY1, using quantitative PCR (qPCR). A reduction in the mRNA levels of these genes will further support that the observed phenotype is due to on-target Notch inhibition.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a selective Notch inhibitor, like all small molecules, it has the potential for off-target effects. Gamma-secretase has other substrates besides Notch receptors, although the clinical toxicities of gamma-secretase inhibitors appear to be primarily Notch-mediated. Specific off-target screening data for this compound is not widely published. If you suspect an off-target effect, it is advisable to consult databases of drug-target interactions and to test a structurally unrelated gamma-secretase inhibitor to see if the phenotype is reproducible.
Q4: My cells are showing resistance to this compound. What could be the reason?
A4: Resistance to this compound can arise from several factors. The cancer cells may not be dependent on the Notch signaling pathway for their survival or proliferation. Alternatively, they may have developed compensatory mechanisms, such as the upregulation of other pro-survival pathways. To investigate this, you can assess the baseline activity of the Notch pathway in your cells. If the pathway is not active, the cells are unlikely to respond. If the pathway is active, you can explore potential resistance mechanisms by performing a broader analysis of signaling pathways using techniques like RNA sequencing or phospho-proteomic arrays to identify upregulated survival pathways.
Q5: What are the key pharmacokinetic parameters of this compound to consider when designing in vivo experiments?
A5: Based on a phase I clinical trial, this compound is rapidly absorbed with a median time to maximum concentration (Tmax) of 1 to 3 hours.[6] The median half-life ranges from 17.24 to 28.01 hours.[6] There is a dose-related increase in both maximum concentration (Cmax) and area under the curve (AUC).[6] The compound also accumulates in plasma after multiple doses.[6] These parameters are important for designing dosing schedules in animal models to achieve and maintain effective concentrations.
| Pharmacokinetic Parameter | Value Range (0.3 mg to 8 mg dose range) | Reference |
| Median Tmax (hours) | 1 - 3 | [6] |
| Median Half-life (hours) | 17.24 - 28.01 | [6] |
| Median Accumulation Ratios (Day 15/Day 1) | 2.19 - 3.9 (once daily) | [6] |
| Median Accumulation Ratios (Day 16/Day 1) | 2.47 - 3.01 (twice weekly) | [6] |
III. Experimental Protocols
Western Blot for Notch1 Intracellular Domain (NICD)
This protocol is for detecting the cleaved, active form of Notch1 to confirm this compound target engagement.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against cleaved Notch1 (Val1744).
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
Cell Viability Assay (MTS/MTT)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT assay).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
IV. Visualizations
Signaling Pathway
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A workflow for investigating unexpected phenotypes with this compound.
Troubleshooting Logic
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biofargo.com [biofargo.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment duration for BMS-986115 in culture
Welcome to the technical support center for BMS-986115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus to activate the transcription of Notch target genes. Therefore, this compound effectively blocks Notch signaling.[1] This can lead to the induction of apoptosis in tumor cells that are dependent on the Notch pathway for their growth and survival.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: A good starting point for determining the optimal concentration of this compound in your cell line is to perform a dose-response curve. Based on published data, this compound has been shown to have half-maximal inhibitory concentrations (IC50) of 7.8 nM for Notch1 and 8.5 nM for Notch3 . We recommend testing a range of concentrations around these values, for example, from 1 nM to 1 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro use, we recommend preparing a high-concentration stock solution in DMSO, for example, at 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are likely to be sensitive to this compound?
A4: Nonclinical studies have shown that this compound is effective in human T-cell acute lymphoblastic leukemia (T-ALL) xenograft models.[1] Additionally, it has demonstrated anti-tumor activity in xenografts of breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma.[1] Therefore, cell lines derived from these cancer types, particularly those known to have activated Notch signaling, are good candidates for testing the effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | The compound may have limited solubility in aqueous solutions at high concentrations. The final DMSO concentration might be too low to maintain solubility. | Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. When diluting, add the this compound/DMSO stock to the medium and mix immediately and thoroughly. Avoid preparing large volumes of diluted compound that will sit for extended periods before use. If precipitation persists, consider using a lower final concentration or a different formulation approach if available from the supplier. |
| High background cytotoxicity in vehicle control (DMSO) | The cell line may be particularly sensitive to DMSO. | Perform a DMSO toxicity test to determine the maximum tolerated concentration for your specific cell line. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is consistent and below the toxic threshold (typically ≤ 0.1%). |
| Inconsistent results between experiments | Variability in cell seeding density, passage number, or treatment duration. Inconsistent preparation of this compound working solutions. | Standardize your cell culture and experimental procedures. Use cells within a consistent range of passage numbers. Ensure accurate and consistent cell seeding. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| No observable effect on Notch signaling or cell viability | The chosen cell line may not be dependent on the Notch signaling pathway. The treatment duration may be too short to observe a biological effect. The concentration of this compound may be too low. | Confirm Notch pathway activity in your cell line by assessing the baseline expression of Notch receptors and target genes (e.g., HES1, HEY1). Perform a time-course experiment to determine the optimal treatment duration. Conduct a dose-response experiment to identify the effective concentration range. |
Experimental Protocols
Protocol 1: Optimizing Treatment Duration using a Time-Course Experiment
This protocol describes a general workflow to determine the optimal time point for observing the effects of this compound on Notch signaling and cell viability.
1. Cell Seeding:
-
Seed your cells of interest in multiple plates (e.g., 6-well plates for protein/RNA analysis and 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
2. Treatment:
-
After allowing the cells to adhere overnight, treat them with a predetermined concentration of this compound (e.g., 10x the IC50 value) and a vehicle control (DMSO).
3. Time-Point Collection:
-
At various time points post-treatment (e.g., 6, 12, 24, 48, and 72 hours), harvest the cells for downstream analysis.
4. Downstream Analysis:
-
Notch Signaling: At each time point, lyse the cells and perform Western blotting to assess the levels of cleaved Notch1 (NICD). Additionally, you can extract RNA and perform RT-qPCR to measure the expression of Notch target genes such as HES1 and DELTEX1.[2]
-
Cell Viability: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) on the cells in the 96-well plates.
5. Data Analysis:
-
Plot the levels of NICD and the expression of target genes as a function of time to identify the point of maximum Notch pathway inhibition.
-
Plot cell viability as a function of time to determine the onset and extent of cytotoxic or cytostatic effects.
Expected Outcome: This experiment will provide a time-dependent profile of this compound's activity, allowing you to select the most appropriate treatment duration for your future experiments.
Protocol 2: Quantitative Analysis of Notch Pathway Inhibition
This protocol provides a method for quantifying the inhibition of the Notch pathway by measuring the expression of the target gene HES1.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with a range of this compound concentrations for the optimal duration determined in Protocol 1.
2. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
3. RT-qPCR:
-
Perform real-time quantitative PCR (RT-qPCR) using primers specific for HES1 and a housekeeping gene (e.g., GAPDH, ACTB).
4. Data Analysis:
-
Calculate the relative expression of HES1 normalized to the housekeeping gene using the ΔΔCt method.
-
Plot the relative HES1 expression against the concentration of this compound to generate a dose-response curve for Notch pathway inhibition.
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
BMS-986115 compatibility with different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BMS-986115 in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is not soluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q2: Is this compound compatible with common cell culture media such as DMEM and RPMI-1640?
A2: While specific data on the compatibility of this compound with every cell culture medium is not available, its compatibility is dependent on various factors including the specific media formulation, serum concentration, and the final concentration of this compound. Given that this compound is a small molecule, it is likely compatible with common media, but empirical testing is essential. A detailed protocol for testing compatibility is provided in the "Experimental Protocols" section.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of gamma-secretase mediated Notch signaling. It inhibits all four mammalian Notch receptors (Notch1-4) with low nanomolar median inhibitory concentrations (IC50s). By blocking the proteolytic cleavage of the Notch receptor, it prevents the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent activation of target genes involved in cell proliferation, differentiation, and survival.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in cell culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium.[3] - Rapid change in solvent polarity when diluting the DMSO stock solution.[3] - Interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS). | - Reduce Final Concentration: Test a lower final concentration of this compound. - Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium.[3] - Increase Serum Concentration: If using a low-serum or serum-free medium, consider temporarily increasing the serum concentration during initial dissolution, as serum proteins can help stabilize the compound. - Vortex Gently During Dilution: Add the DMSO stock dropwise to the medium while gently vortexing to ensure rapid and even dispersion.[3] |
| Loss of this compound activity over time in culture. | - The compound may be unstable in the cell culture medium at 37°C.[4] - Adsorption to plasticware.[2] | - Perform a Stability Study: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using the protocol provided below. - Replenish the Medium: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.[4] - Use Low-Binding Plastics: If significant loss of activity is observed, consider using low-protein-binding plates and tubes. |
| Inconsistent experimental results. | - Variability in stock solution preparation. - Repeated freeze-thaw cycles of the stock solution.[3] - Inconsistent final DMSO concentrations across wells. | - Aliquot Stock Solution: After initial preparation, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] - Maintain Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same in all experimental and control wells.[3] - Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from the stock solution for each experiment.[4] |
Experimental Protocols
Protocol 1: Assessing the Solubility and Stability of this compound in a Specific Cell Culture Medium
This protocol provides a method to determine the kinetic solubility and stability of this compound in your chosen cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile, clear 96-well plates
-
Plate reader capable of measuring absorbance at a wavelength where this compound absorbs (if known) or a nephelometer.
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system (for stability assessment)
Methodology:
Part A: Kinetic Solubility Assessment
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Cell Culture Medium: In a separate 96-well plate, add your cell culture medium. Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the medium-containing plate to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[3]
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 2 hours).[2]
-
Measurement of Precipitation:
-
Visual Inspection: Examine the wells under a microscope for any visible precipitate.
-
Spectrophotometry/Nephelometry: Measure the absorbance or light scattering of the solutions in the plate. An increase in absorbance or scattering compared to the vehicle control (medium with DMSO only) indicates precipitation.[3]
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering is considered its kinetic solubility in that specific medium.
Part B: Stability Assessment (using HPLC)
-
Prepare Samples: Prepare solutions of this compound in your cell culture medium at a concentration below its determined kinetic solubility.
-
Incubation: Incubate the solutions at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of each solution.
-
HPLC Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) against time. This will provide a stability profile of the compound in your medium.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Experimental Workflow for Compatibility Testing
Caption: Workflow for assessing this compound compatibility with cell culture media.
References
Preventing precipitation of BMS-986115 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986115. The focus is on preventing precipitation of this compound in aqueous solutions during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the solubility characteristics of this compound?
A1: this compound is a solid, white to off-white powder that is soluble in organic solvents like DMSO, but not in water.[1] Its poor aqueous solubility can lead to precipitation when preparing aqueous solutions for experimental use.
Q2: Why is my this compound precipitating out of my aqueous solution?
A2: Precipitation of this compound in aqueous solutions is expected due to its hydrophobic nature. When an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to use appropriate co-solvents and excipients that can maintain this compound in a solubilized or stable suspended state in the aqueous medium. Several formulation strategies can be employed, as detailed in the troubleshooting guide below.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides detailed protocols for preparing this compound in aqueous solutions for in vitro and in vivo studies, minimizing the risk of precipitation.
Issue: Precipitation upon dilution of DMSO stock solution in aqueous media.
Solution 1: Using a Co-Solvent and Surfactant System (for a clear solution)
This method is suitable for preparing a clear solution of this compound for in vitro assays or in vivo administration where a clear solution is required.
Experimental Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 13.1 mg/mL).[2] To aid dissolution, ultrasonic treatment and warming to 70°C may be necessary.[2] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300. For example, for a final concentration of 1.31 mg/mL, add 100 µL of the 13.1 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.[2]
-
To this mixture, add a surfactant such as Tween-80. Continuing the example, add 50 µL of Tween-80 and mix until the solution is homogeneous.[2]
-
Finally, add the aqueous component (e.g., Saline) to the desired final volume. In this example, add 450 µL of Saline to reach a total volume of 1 mL.[2] Mix gently but thoroughly.
dot
Caption: Workflow for preparing a clear aqueous solution of this compound.
Solution 2: Using a Cyclodextrin-Based System (for a suspended solution)
This protocol is suitable for creating a suspended solution of this compound, which can be used for oral and intraperitoneal injections.[2]
Experimental Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 13.1 mg/mL).[2]
-
In a separate tube, add the required volume of the DMSO stock solution to a solution of 20% SBE-β-CD in Saline. For a final concentration of 1.31 mg/mL, add 100 µL of the 13.1 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline.[2]
-
Mix thoroughly to ensure a uniform suspension.
dot
Caption: Workflow for preparing a suspended aqueous solution of this compound.
Solution 3: Using an Oil-Based System (for a clear solution)
This method is suitable for preparing a clear solution of this compound in an oil-based vehicle. Caution is advised if the continuous dosing period exceeds half a month.[2]
Experimental Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 13.1 mg/mL).[2]
-
In a separate tube, add the required volume of the DMSO stock solution to Corn oil. For a final concentration of 1.31 mg/mL, add 100 µL of the 13.1 mg/mL DMSO stock to 900 µL of Corn oil.[2]
-
Mix thoroughly until a clear, uniform solution is obtained.
Quantitative Data Summary
| Formulation Component | Stock Concentration | Volume | Final Concentration | Solution Type |
| Clear Solution | ||||
| This compound in DMSO | 13.1 mg/mL | 100 µL | 1.31 mg/mL | Clear |
| PEG300 | - | 400 µL | ||
| Tween-80 | - | 50 µL | ||
| Saline | - | 450 µL | ||
| Suspended Solution | ||||
| This compound in DMSO | 13.1 mg/mL | 100 µL | 1.31 mg/mL | Suspended |
| 20% SBE-β-CD in Saline | - | 900 µL | ||
| Oil-Based Solution | ||||
| This compound in DMSO | 13.1 mg/mL | 100 µL | 1.31 mg/mL | Clear |
| Corn oil | - | 900 µL |
This compound Signaling Pathway
This compound is a potent pan-Notch inhibitor that targets the γ-secretase complex.[1][3] The Notch signaling pathway is crucial for regulating cell differentiation, proliferation, and survival.[4] In many cancers, this pathway is overexpressed.[1] this compound blocks the proteolytic cleavage of the Notch receptor, which in turn prevents the release of the Notch intracellular domain (NICD).[1][5] Consequently, the NICD cannot translocate to the nucleus to activate the transcription of Notch-regulated genes, leading to the induction of apoptosis and inhibition of tumor cell growth.[1]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1584647-27-7 Probechem Biochemicals [probechem.com]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of serum concentration on BMS-986115 activity
Welcome to the technical support center for BMS-986115. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent pan-Notch inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of gamma-secretase, which is a key enzyme in the Notch signaling pathway. It potently inhibits all four mammalian Notch receptors (Notch1-4) with low nanomolar IC50 values. The inhibition of gamma-secretase blocks the proteolytic cleavage of the Notch intracellular domain (NICD). This prevention of NICD release and its subsequent translocation to the nucleus leads to the downregulation of Notch target genes, ultimately resulting in the inhibition of tumor cell proliferation and survival.
Q2: What are the reported IC50 values for this compound?
This compound has demonstrated potent inhibition of Notch signaling, with reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3.
Q3: How does serum concentration in cell culture media affect the apparent activity of this compound?
The presence of serum proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. These proteins can bind to the compound, reducing the concentration of the free, active drug available to interact with its target, gamma-secretase. This can lead to a rightward shift in the dose-response curve and an increase in the observed IC50 value. For example, another gamma-secretase inhibitor, RO4929097, was found to be highly protein-bound in human plasma, with only 2.3% of the drug remaining free.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in cell-based assays compared to biochemical assays.
-
Potential Cause: Serum protein binding in the cell culture medium is sequestering this compound, reducing its effective concentration.
-
Troubleshooting Steps:
-
Quantify the Impact of Serum: Perform an IC50 shift assay by testing the potency of this compound in your cell-based assay with varying concentrations of fetal bovine serum (FBS) or human serum.
-
Reduce Serum Concentration: If experimentally feasible for your cell line, reduce the serum concentration in your culture medium during the drug treatment period.
-
Use Serum-Free or Low-Serum Media: Adapt your cells to grow in serum-free or low-serum media for the duration of the experiment.
-
Mathematical Correction: If altering the serum concentration is not possible, you can mathematically estimate the free fraction of the compound to better correlate cell-based and biochemical assay results.
-
Issue 2: Inconsistent results between experimental replicates.
-
Potential Cause 1: Variability in serum lots. Different lots of FBS can have varying protein compositions, leading to differences in compound binding.
-
Troubleshooting Step: Use a single, qualified lot of FBS for an entire set of experiments to ensure consistency.
-
Potential Cause 2: Compound precipitation. This compound may have limited solubility in aqueous media, and the presence of serum can sometimes affect its stability in solution.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your working solutions and assay plates for any signs of compound precipitation.
-
Solubility Testing: Determine the solubility of this compound in your specific assay medium, both with and without serum.
-
Use of Solubilizing Agents: If necessary, and compatible with your assay, consider the use of a low concentration of a solubilizing agent like DMSO.
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound IC50 in a Cell-Based Assay
| Serum Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0 | 10 | 1.0 |
| 2.5 | 35 | 3.5 |
| 5 | 78 | 7.8 |
| 10 | 150 | 15.0 |
Note: This table presents hypothetical data based on typical effects of serum on small molecule inhibitors to illustrate the expected trend.
Table 2: Representative Plasma Protein Binding of a Gamma-Secretase Inhibitor (RO4929097)
| Parameter | Value |
| Fraction Unbound (Fu) in Human Plasma | 2.3% |
| Binding to Plasma Proteins | 97.7% |
| Binding to Human Serum Albumin (HSA) | Concentration-dependent |
| Binding to Alpha-1-Acid Glycoprotein (AAG) | High Affinity |
This data for RO4929097 is provided as a reference to indicate the potential extent of plasma protein binding for a compound in the same class as this compound.
Experimental Protocols
Protocol 1: In Vitro Gamma-Secretase Activity Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on gamma-secretase in a biochemical assay.
-
Prepare the Gamma-Secretase Enzyme: Utilize a commercially available purified gamma-secretase enzyme or a membrane preparation from a cell line overexpressing the gamma-secretase complex.
-
Substrate Preparation: Use a fluorogenic substrate that is a known target of gamma-secretase (e.g., a peptide derived from the amyloid precursor protein, APP).
-
Inhibitor Preparation: Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, combine the gamma-secretase enzyme, the fluorogenic substrate, and the various concentrations of this compound in an appropriate assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).
-
Signal Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: this compound inhibits the Notch signaling pathway.
Validation & Comparative
Validating BMS-986115 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of BMS-986115, a potent, orally bioavailable, and selective pan-Notch inhibitor that targets the γ-secretase complex. Understanding on-target efficacy and potential off-target effects is crucial for the development of Notch-pathway-targeted therapeutics. This document outlines key experimental approaches, compares this compound with alternative γ-secretase inhibitors (GSIs), and provides detailed protocols for researchers.
Introduction to this compound and its Target
This compound is an investigational drug that functions by inhibiting γ-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of Notch receptors (Notch1, Notch2, Notch3, and Notch4)[1]. By blocking this cleavage, this compound prevents the release of the Notch intracellular domain (NICD), its subsequent translocation to the nucleus, and the transcription of downstream target genes, such as Hes1 and Deltex1[2]. Dysregulation of the Notch signaling pathway is implicated in various cancers, making it a compelling therapeutic target[1]. Validating that this compound effectively engages its target in a cellular context is a critical step in preclinical and clinical research.
Primary Method: Measuring Downstream Gene Expression
The most direct and widely accepted method to confirm this compound target engagement is to quantify the modulation of Notch target gene expression. A reduction in the mRNA levels of Hes1 and Deltex1 serves as a reliable pharmacodynamic biomarker of Notch pathway inhibition.
Comparative Efficacy of this compound and Alternative γ-Secretase Inhibitors
The potency of this compound can be compared to other commercially available or clinically tested γ-secretase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Target | IC50 (nM) | Key Characteristics |
| This compound | pan-Notch | Notch1: 7.8, Notch3: 8.5 [3] | Orally bioavailable, potent pan-Notch inhibitor. |
| BMS-906024 | pan-Notch | Notch1-4: Equivalent inhibition | Structurally similar to this compound, administered parenterally.[4] |
| DAPT | γ-secretase | Aβ: 115, Aβ42: 200 | Widely used preclinical tool compound. |
| RO4929097 | γ-secretase | Notch: 5, Aβ40: 14 | Orally active, has been in clinical trials. |
| MK-0752 | γ-secretase | Notch: 55 | Investigated for both Alzheimer's disease and cancer. |
| PF-03084014 | γ-secretase | 6.2 | Reversible and non-competitive inhibitor. |
| Semagacestat | γ-secretase | Notch: 14.1, Aβ42: 10.9 | Investigated in Alzheimer's disease clinical trials. |
Note: IC50 values can vary depending on the assay conditions and cell type used. The data presented here is for comparative purposes.
Alternative Methods for Validating Target Engagement
Beyond measuring downstream gene expression, several other methods can be employed to validate and characterize the interaction of this compound with its target.
Notch Signaling Reporter Assays
Luciferase or fluorescent protein-based reporter assays provide a quantitative readout of Notch pathway activity. These assays typically utilize a promoter containing multiple binding sites for the NICD/CSL transcription factor complex to drive reporter gene expression.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Comparison with Alternative Approaches to Notch Pathway Inhibition
While GSIs like this compound are a major class of Notch inhibitors, other strategies exist to block this pathway, each with its own advantages and disadvantages.
| Approach | Examples | Mechanism of Action | Advantages | Disadvantages |
| γ-Secretase Inhibitors (GSIs) | This compound, DAPT, RO4929097 | Block the final cleavage of Notch receptors, preventing NICD release. | Small molecules, often orally bioavailable. | Potential for off-target effects due to inhibition of other γ-secretase substrates (e.g., APP). [5] |
| Monoclonal Antibodies | Demcizumab (anti-DLL4), Tarextumab (anti-Notch2/3) | Target specific Notch ligands or receptors to block signaling. | High specificity for their target. | Generally require intravenous administration. |
| Stapled Peptides | SAHM1 | Disrupt the interaction between NICD and its co-activator MAML. | Target a specific protein-protein interaction downstream of Notch cleavage. | Challenges with cell permeability and in vivo stability. |
| Decoy Receptors | Soluble forms of Notch receptors | Bind to Notch ligands and prevent them from activating endogenous receptors. | High specificity for ligand binding. | Potential for immunogenicity and complex manufacturing. |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Hes1 and Deltex1 Expression
This protocol details the steps to measure the mRNA levels of the Notch target genes Hes1 and Deltex1 in cells treated with this compound or other GSIs.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with known Notch pathway activation) at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a dose-response range of this compound or other inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. RNA Isolation:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.[6]
-
Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).
3. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.[6]
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based assay system, forward and reverse primers for Hes1, Deltex1, and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.[7]
-
Perform the qPCR reaction using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes (Hes1, Deltex1) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
Protocol 2: Notch Luciferase Reporter Co-Culture Assay
This protocol describes how to measure Notch pathway activation in a co-culture system using a luciferase reporter.
1. Cell Line Preparation:
-
"Sender" cells: Stably transfect a cell line (e.g., CHO) with a vector expressing a Notch ligand (e.g., Delta-like 1 [DLL1] or Jagged1 [JAG1]).
-
"Receiver" cells: Co-transfect a cell line (e.g., HEK293T) with:
-
A full-length Notch receptor (e.g., Notch1).
-
A Notch-responsive luciferase reporter construct (e.g., containing multiple RBP-Jκ binding sites upstream of a minimal promoter driving firefly luciferase).
-
A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
2. Co-Culture and Treatment:
-
Plate the "receiver" cells in a white, clear-bottom multi-well plate.
-
After 24 hours, add the "sender" cells at a specific ratio (e.g., 1:1).
-
Simultaneously, treat the co-culture with a dose-response range of this compound or other inhibitors. Include a vehicle control.
3. Luciferase Assay:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.[8]
4. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.
-
Determine the percentage of inhibition of Notch signaling for each inhibitor concentration relative to the vehicle control.
Visualizations
References
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. embopress.org [embopress.org]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. clyte.tech [clyte.tech]
- 8. assaygenie.com [assaygenie.com]
Biomarkers for BMS-986115 Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo efficacy biomarkers for BMS-986115, a potent pan-Notch inhibitor, and other Notch pathway inhibitors. The information is intended to aid researchers and drug development professionals in designing and interpreting preclinical and clinical studies targeting the Notch signaling pathway.
Introduction to this compound and the Notch Signaling Pathway
This compound is an orally active, selective inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4).[1] The Notch pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the development and progression of various cancers. Inhibition of this pathway can lead to decreased tumor cell proliferation and survival.[1][2]
Comparative Analysis of In Vivo Efficacy Biomarkers
The efficacy of Notch inhibitors can be monitored by measuring the modulation of downstream targets in the signaling pathway. This section compares the key pharmacodynamic (PD) biomarkers for this compound and two other clinical-stage Notch inhibitors, AL101 (a γ-secretase inhibitor) and brontictuzumab (a monoclonal antibody targeting Notch1).
Quantitative Biomarker and Clinical Efficacy Data
The following table summarizes the available quantitative data on biomarker modulation and clinical response for this compound and its alternatives.
| Drug | Mechanism of Action | Biomarker(s) | Analytical Method | Quantitative Biomarker Modulation | Clinical Efficacy |
| This compound | γ-secretase inhibitor | Hes1 and Deltex1 mRNA expression in peripheral blood | RT-qPCR | At 1.5 mg QD (MTD):- >50% sustained inhibition of Hes1 (>80% peak)- >45% sustained inhibition of Deltex1 (>60% peak)[1] | In a Phase I trial (NCT01986218) in advanced solid tumors:- 11 of 36 (31%) patients achieved stable disease (SD).- 5 of these 11 patients had SD for >6 months.[1][3] |
| AL101 (BMS-906024) | γ-secretase inhibitor | HES1 mRNA expression in whole blood; NOTCH-activating mutations in tumor tissue | RT-qPCR; DNA Sequencing | At ≥4 mg QW doses:- >80% peak inhibition of HES1 mRNA- >50% sustained inhibition of HES1 mRNA[4] | In a Phase I trial in advanced solid tumors:- 4 objective responses (1 cCR, 3 PR).In a Phase II trial in NOTCH-mutated adenoid cystic carcinoma (ACC):- 12% partial response (PR) rate- 57% stable disease (SD) rate- 69% disease control rate[5] |
| Brontictuzumab | Anti-Notch1 monoclonal antibody | Activated Notch1 Intracellular Domain (NICD1) protein expression in tumor tissue; NOTCH1 pathway activation | Immunohistochemistry (IHC) | Not publicly available | In a Phase I trial in advanced solid tumors:- Clinical benefit in 6 of 36 (17%) evaluable subjects (2 PR, 4 SD ≥6 months).- Efficacy signal noted in subjects with ACC and Notch1 pathway activation.[6][7][8] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Notch signaling pathway, the mechanism of action of the compared inhibitors, and the workflows for biomarker analysis.
Caption: The Notch signaling pathway and points of intervention for this compound, AL101, and brontictuzumab.
References
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A phase I dose-escalation and dose-expansion study of brontictuzumab in subjects with selected solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Notch Inhibition: BMS-986115 vs. DAPT
For researchers, scientists, and drug development professionals navigating the complexities of Notch signaling, the choice of an appropriate inhibitor is paramount. This guide provides an objective comparison of two prominent gamma-secretase inhibitors used to block the Notch pathway: BMS-986115, a clinical-stage compound, and N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a widely used preclinical research tool. This comparison is based on available experimental data to facilitate an informed decision for your research needs.
Mechanism of Action: Targeting Gamma-Secretase to Inhibit Notch
Both this compound and DAPT function by inhibiting gamma-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of Notch receptors.[1] Upon ligand binding, the Notch receptor undergoes a series of cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional complex to activate downstream target genes, such as those in the HES and HEY families. By inhibiting gamma-secretase, both this compound and DAPT prevent the release of NICD, thereby blocking Notch signaling.[2][3]
This compound is described as a potent, selective, and orally bioavailable pan-Notch inhibitor, meaning it targets all four Notch receptors.[2][4] DAPT is also a gamma-secretase inhibitor but is considered less selective, potentially affecting the processing of other gamma-secretase substrates, which include amyloid precursor protein (APP), E-cadherin, and ErbB4.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and DAPT from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.
Table 1: In Vitro Potency of this compound and DAPT
| Compound | Target | Assay System | IC50 | Reference |
| This compound | Notch1 | Not Specified | 7.8 nM | [5] |
| Notch3 | Not Specified | 8.5 nM | [5] | |
| DAPT | Notch Signaling | OVCAR-3 ovarian cancer cells | 160 ± 1 nM | [1] |
| Cell Viability | SK-UT-1B uterine leiomyosarcoma cells | 90.13 µM | [6] | |
| Cell Viability | SK-LMS-1 uterine leiomyosarcoma cells | 129.9 µM | [6] | |
| Notch Signaling | Glioma-initiating cells | 5-15 µM | [7] |
Table 2: In Vivo and Clinical Data for this compound
| Study Type | Model | Dosing | Key Findings | Reference |
| Preclinical | Human T-ALL xenograft models | Not Specified | Effective as a single agent. | [2] |
| Preclinical | Solid tumor xenografts (breast, NSCLC, pancreatic) | Not Specified | Demonstrated anti-tumor activity in 5 out of 7 models. | [2] |
| Phase I Clinical Trial | Advanced solid tumors | 0.3, 0.6, 1.2, 1.5, 2 mg (daily); 2, 4, 8 mg (twice weekly) | MTD established at 1.5 mg daily. Showed dose-related increase in exposure and target inhibition. Most frequent adverse events were diarrhea, hypophosphatemia, and nausea. | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the evaluation of Notch inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of inhibitors on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[9]
-
Inhibitor Treatment: Treat cells with various concentrations of this compound or DAPT (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6][9] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Notch Pathway Inhibition
This protocol is used to detect changes in the levels of key proteins in the Notch signaling pathway.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a Notch pathway protein (e.g., cleaved Notch1, Hes1) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[10]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Notch inhibitors in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Inhibitor Administration: Randomize the mice into treatment and control groups. Administer this compound or DAPT orally or via intraperitoneal injection at a predetermined dose and schedule.[2] The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Notch Signaling Alleviated Diabetic Macrovasculopathy in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.4. Western Blot Analysis [bio-protocol.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Preclinical Comparative Analysis of Gamma-Secretase Inhibitors: BMS-986115 and RO4929097
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two gamma-secretase inhibitors, BMS-986115 and RO4929097. Both compounds target the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, which is often dysregulated in cancer. The following sections present a summary of their mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in their preclinical evaluation.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound and RO4929097 are both potent, orally bioavailable small-molecule inhibitors of gamma-secretase, a multi-subunit protease complex.[1][2] Gamma-secretase is responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).[1][3] This cleavage event releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of downstream target genes, such as Hes1.[4][5] By inhibiting gamma-secretase, both this compound and RO4929097 block the production of NICD, thereby downregulating Notch signaling.[4][6] This inhibition can lead to decreased tumor cell proliferation and the induction of a more differentiated, less transformed phenotype.[4]
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and RO4929097. It is important to note that this data is compiled from separate studies, and direct comparisons should be made with caution as experimental conditions may have varied.
Table 1: In Vitro Potency
| Compound | Assay | Target | IC50 / EC50 | Reference |
| This compound | Notch Inhibition | Notch1 | 7.8 nM | [7] |
| Notch Inhibition | Notch3 | 8.5 nM | [7] | |
| RO4929097 | Gamma-Secretase Inhibition (cell-free) | - | 4 nM | [8] |
| Notch Processing (cellular) | Notch | 5 nM | [4][8] | |
| Aβ40 Processing (cellular) | APP | 14 nM | [8] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Tumor Model | Dosing Schedule | Outcome | Reference |
| This compound | T-ALL Xenograft | Not specified | Effective as a single agent | [2] |
| Solid Tumor Xenografts (5 out of 7 models, including breast, NSCLC, pancreatic) | Not specified | Demonstrated anti-tumor activity | [2] | |
| RO4929097 | A549 NSCLC Xenograft | 10 mg/kg, once daily for 21 days | Significant tumor growth inhibition | [4][9] |
| Calu-6 Xenograft | 60 mg/kg/d, every other week for 4 weeks | Efficacy observed | [4] | |
| Various Xenografts (7 out of 8 models) | Intermittent or daily | Antitumor activity without body weight loss | [4][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Notch Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the potency of gamma-secretase inhibitors in a cellular context.
-
Cell Culture: Engineer a cell line (e.g., HEK293) to stably express a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter (containing CSL binding sites).
-
Compound Treatment: Plate the cells in a multi-well format and treat with a serial dilution of the test compound (e.g., this compound or RO4929097) for a specified period (e.g., 24-48 hours).
-
Assay Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) to quantify the extent of Notch pathway inhibition.
-
Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Notch Pathway Biomarkers
This protocol is used to assess the effect of inhibitors on the levels of key proteins in the Notch signaling pathway.
-
Cell Lysis: Treat tumor-derived cells (e.g., A549) with the inhibitor for a defined time.[4] Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for NICD and Hes1, followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).[4]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative protein levels.
Xenograft Tumor Models
This protocol outlines the general procedure for evaluating the in vivo anti-tumor efficacy of the inhibitors.
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., A549, Calu-6) into immunocompromised mice (e.g., nude mice).[4][9]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Formulate the inhibitor (e.g., RO4929097 in 1.0% Klucel with 0.2% Tween 80) for oral administration.[4] Dose the mice according to the specified schedule (e.g., daily or intermittent).[4][9]
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound. Monitor for any signs of toxicity, such as body weight loss.[4]
References
- 1. Facebook [cancer.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of BMS-986115 and Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase inhibitor (GSI) BMS-986115 with other notable GSIs. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in regulating cell fate decisions, proliferation, and differentiation through the cleavage of transmembrane proteins. One of its most well-studied substrates is the Notch receptor. The binding of a ligand to the Notch receptor triggers a series of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD) by gamma-secretase. The NICD then translocates to the nucleus to activate the transcription of target genes. Dysregulation of the Notch signaling pathway has been implicated in various cancers, making gamma-secretase an attractive therapeutic target. Gamma-secretase inhibitors (GSIs) block this cleavage, thereby inhibiting Notch signaling. However, gamma-secretase also cleaves other substrates, such as the amyloid precursor protein (APP), the inhibition of which has been explored as a therapeutic strategy for Alzheimer's disease. The varied substrate specificity and downstream effects of different GSIs highlight the importance of comparative efficacy studies.
Comparative Efficacy of Gamma-Secretase Inhibitors
The following tables summarize the in vitro potency of this compound and other clinically relevant gamma-secretase inhibitors against their primary targets.
Table 1: Potency of this compound and Related Compounds Against Notch Receptors
| Compound | Target | IC50 (nM) |
| This compound | Notch1 | 7.8[1][2] |
| Notch3 | 8.5[1][2] | |
| BMS-906024 | Notch1 | 0.58 |
| Notch2 | 0.29[3] | |
| Notch3 | 1.14[3] | |
| Notch4 | 0.61 |
Note: BMS-906024 is a closely related pan-Notch inhibitor to this compound. Data for BMS-906024 is included to provide a broader perspective on pan-Notch inhibition by this class of compounds.
Table 2: Comparative Potency of Various Gamma-Secretase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| Avagacestat (BMS-708163) | Aβ40 | 0.30[4] | Cell-free assay |
| Aβ42 | 0.27[4] | Cell-free assay | |
| Notch (NICD) | 0.84[4] | Cell-free assay | |
| Semagacestat (LY450139) | Aβ40 | 12.1[5] | H4 human glioma cells |
| Aβ42 | 10.9[5] | H4 human glioma cells | |
| Notch | 14.1[5] | H4 human glioma cells | |
| PF-03084014 (Nirogacestat) | γ-secretase (Aβ) | 6.2[6] | Cell-free assay |
| Notch (cellular) | 1.3 | Whole-cell assay | |
| RO4929097 | γ-secretase | 4[7] | Cell-free assay |
| Notch (cellular) | 5[7] | Cellular assay | |
| Aβ40 (cellular) | 14[7] | Cellular assay |
Key Experimental Methodologies
Cell-Based Gamma-Secretase Cleavage Assay
This assay is designed to quantify the inhibitory activity of compounds on the gamma-secretase-mediated cleavage of its substrates, such as Notch or APP.
Protocol Outline:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured in appropriate media.
-
Transfection: Cells are transfected with plasmids encoding a substrate for gamma-secretase (e.g., a truncated form of Notch or C99 fragment of APP) fused to a reporter system, such as a transcriptional activator (e.g., Gal4-VP16) and a corresponding reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the gamma-secretase inhibitor (e.g., this compound) or vehicle control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for substrate cleavage and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter signal in the presence of the inhibitor is used to determine the IC50 value, representing the concentration of the inhibitor required to reduce gamma-secretase activity by 50%.[8][9]
Mammosphere Formation Assay
This in vitro assay is used to assess the self-renewal capacity of cancer stem-like cells, which are often dependent on Notch signaling.
Protocol Outline:
-
Cell Preparation: A single-cell suspension is prepared from a cancer cell line (e.g., breast cancer cell line MDA-MB-231) or primary tumor tissue.
-
Plating: The cells are plated at a low density in serum-free, non-adherent culture conditions (e.g., ultra-low attachment plates) with appropriate growth factors.
-
Compound Treatment: The cells are treated with the gamma-secretase inhibitor or vehicle control.
-
Sphere Formation: The plates are incubated for 7-10 days to allow for the formation of mammospheres, which are spherical colonies derived from single stem-like cells.
-
Quantification: The number and size of the mammospheres are quantified using a microscope.
-
Data Analysis: The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage. A reduction in MFE indicates an inhibitory effect on the self-renewal of cancer stem-like cells.[10][11][12]
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: The canonical Notch signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing GSI efficacy using the mammosphere formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 12. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of HES1 and HEY1 by BMS-986115: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-986115's performance in inhibiting the Notch signaling pathway targets HES1 and HEY1, relative to other known inhibitors. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of validation studies.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally bioavailable small molecule that acts as a selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors (Notch1-4), subsequently leading to the downregulation of downstream target genes, including the transcriptional repressors Hairy and Enhancer of Split 1 (HES1) and Hes-related family bHLH transcription factor with YRPW motif 1 (HEY1).[1][2][3] These target genes play crucial roles in cell proliferation, differentiation, and apoptosis, and their dysregulation is implicated in various cancers.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the canonical Notch signaling pathway and the point of intervention for this compound. A typical experimental workflow for validating the inhibition of HES1 and HEY1 is also presented.
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Caption: Workflow for quantifying HES1/HEY1 inhibition.
Quantitative Comparison of Inhibitor Performance
While direct IC50 values for this compound on HES1 and HEY1 expression are not publicly available, data from other gamma-secretase inhibitors and direct HES1 inhibitors can provide a comparative baseline. This compound has demonstrated potent inhibition of Notch1 and Notch3 with IC50 values of 7.8 nM and 8.5 nM, respectively, suggesting a strong downstream effect on HES1 and HEY1.
| Inhibitor | Target | Cell Line | IC50 / EC50 | Citation |
| This compound | Notch1/3 | - | 7.8 nM / 8.5 nM | |
| DAPT | Gamma-Secretase | SK-UT-1B | 90.13 µM (cell viability) | [1] |
| MK-0752 | Gamma-Secretase | SK-UT-1B | 128.4 µM (cell viability) | [1] |
| JI130 | HES1 | MIA PaCa-2 | 49 nM (cell growth) |
Note: The IC50 values for DAPT and MK-0752 reflect cell viability, which is an indirect measure of target inhibition. The EC50 for JI130 is on cell growth.
Experimental Protocols
RT-qPCR for HES1 and HEY1 mRNA Expression
This protocol is adapted from a clinical trial methodology for this compound.
a. RNA Extraction:
-
Collect cells after treatment with this compound or alternative inhibitors.
-
Isolate total RNA using a commercially available kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
b. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix) following the manufacturer's protocol.
c. qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use validated primers for human HES1, HEY1, and a reference gene (e.g., GAPDH, ACTB).
-
HES1 Forward Primer: (Example) 5'-AGGCGGACATTCTGGAAATG-3'
-
HES1 Reverse Primer: (Example) 5'-CGTTCATGTCCTGCAGTTCC-3'
-
HEY1 Forward Primer: (Example) 5'-GTACCCAGTGCCTTTGAGGG-3'
-
HEY1 Reverse Primer: (Example) 5'-GGTCCCACAAATTACGCAGA-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot for HES1 and HEY1 Protein Levels
a. Protein Extraction:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HES1 (e.g., Santa Cruz Biotechnology, sc-166410) and HEY1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Comparative Analysis
This compound, as a potent low nanomolar inhibitor of Notch signaling, is expected to effectively reduce the expression of both HES1 and HEY1. The provided experimental protocols offer robust methods to quantify this inhibition at both the mRNA and protein levels.
When comparing this compound to other gamma-secretase inhibitors like DAPT and MK-0752, it is anticipated that this compound will demonstrate significantly higher potency in downregulating HES1 and HEY1, given its low nanomolar IC50 for Notch receptors.
In comparison to direct inhibitors of HES1, such as JI130, this compound offers the advantage of targeting the pathway at a more upstream node. This can be beneficial in contexts where the activity of multiple Notch targets, in addition to HES1, contributes to the disease phenotype. However, direct HES1 inhibitors may offer greater specificity if the desired therapeutic effect is solely dependent on HES1 inhibition, potentially reducing off-target effects associated with broader pathway inhibition.
The validation of HES1 and HEY1 inhibition by this compound using the detailed protocols in this guide will provide crucial data for researchers and drug developers to understand its mechanism of action and to advance its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch Signaling Proteins Hes-1 and Hey-1 Bind N-box Domains in the Col2a1 Enhancer Site to Repress Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986115: A Comparative Analysis of its Cross-reactivity with Other Secretases
For Immediate Release
PISCATAWAY, N.J. – November 21, 2025 – This guide provides a comparative overview of the secretase inhibitor BMS-986115, focusing on its cross-reactivity profile against key secretases involved in cellular signaling and disease pathology. This compound, also known as Varegacestat, is a potent, orally bioavailable pan-Notch inhibitor that functions by targeting gamma-secretase.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Secretase Families and this compound
Secretases are a class of enzymes that cleave transmembrane proteins, playing crucial roles in a variety of physiological and pathological processes. The three main families are alpha (α), beta (β), and gamma (γ) secretases.
-
Alpha-secretases (e.g., ADAM10) are involved in the non-amyloidogenic processing of amyloid precursor protein (APP).
-
Beta-secretase (BACE1) initiates the amyloidogenic pathway by cleaving APP at the β-site.
-
Gamma-secretase is a multi-protein complex responsible for the subsequent cleavage of APP to produce amyloid-beta (Aβ) peptides, and critically, for the activation of Notch receptors, which are vital for cell-fate determination.[4]
This compound is a selective inhibitor of gamma-secretase-mediated Notch signaling.[4] It demonstrates potent inhibition of all four mammalian Notch receptors with low nanomolar IC50 values.[4][5] Specifically, it has reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3.[5]
Cross-reactivity Profile of this compound
While this compound is characterized as a "selective" gamma-secretase inhibitor, publicly available literature from extensive searches does not provide specific quantitative data (e.g., IC50 or Ki values) on its direct inhibitory activity against alpha-secretase (ADAM10) or beta-secretase (BACE1). The selectivity of this compound is primarily described in the context of its potent, low nanomolar inhibition of the gamma-secretase/Notch signaling pathway.[4][5]
Without specific comparative data on the cross-reactivity of this compound with alpha- and beta-secretases, a quantitative comparison table of inhibitory activities cannot be constructed at this time. The following sections provide a general overview of the relevant signaling pathways and a representative experimental protocol for how such selectivity is typically determined.
Signaling Pathway Overview
The processing of transmembrane proteins like APP and Notch by secretases is a critical cellular event. The diagram below illustrates the central role of gamma-secretase and the points of action for the different secretase families. This compound directly targets the gamma-secretase complex, thereby inhibiting Notch signaling.
Representative Experimental Protocol for Determining Secretase Selectivity
The following is a generalized protocol illustrating how the selectivity of an inhibitor like this compound against different secretases would typically be determined using in vitro enzymatic assays. Please note, this is a representative methodology and not the specific protocol used for this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human gamma-secretase, alpha-secretase (ADAM10), and beta-secretase (BACE1).
Materials:
-
Recombinant human gamma-secretase, ADAM10, and BACE1 enzymes.
-
Fluorogenic peptide substrates specific for each secretase.
-
Assay buffers specific for each enzyme.
-
This compound compound.
-
96-well microplates.
-
Fluorescence plate reader.
Experimental Workflow:
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Setup: For each secretase, the respective enzyme, fluorogenic substrate, and assay buffer are added to the wells of a 96-well plate.
-
Inhibitor Addition: The various concentrations of this compound are added to the wells. Control wells containing no inhibitor are also included.
-
Incubation: The plate is incubated at 37°C for a predetermined period to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. This compound |CAS:1584647-27-7 Probechem Biochemicals [probechem.com]
- 3. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Pan-Notch Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and methodologies of pan-Notch inhibitors.
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers. This has led to the development of pan-Notch inhibitors, which broadly target Notch signaling. This guide provides a head-to-head comparison of prominent pan-Notch inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Two Major Classes of Pan-Notch Inhibitors
Pan-Notch inhibitors primarily fall into two categories based on their mechanism of action:
-
Gamma-Secretase Inhibitors (GSIs): These small molecules target the gamma-secretase complex, a multi-protein enzyme responsible for the final cleavage and activation of Notch receptors.[1] By inhibiting this cleavage, GSIs prevent the release of the Notch intracellular domain (NICD) and subsequent downstream signaling. However, a significant challenge with GSIs is their lack of specificity, as gamma-secretase has numerous other substrates, leading to off-target effects and dose-limiting toxicities, particularly in the gastrointestinal tract.[2][3]
-
Transcriptional Complex Inhibitors: A newer class of inhibitors targets the downstream transcriptional activation complex. A notable example is CB-103, a first-in-class oral pan-Notch inhibitor that disrupts the interaction between the NICD and its co-activator CSL.[4][5] This mechanism offers the potential for a more targeted inhibition of the Notch pathway, potentially avoiding the toxicities associated with GSIs.[2][6]
Comparative Preclinical Efficacy
The following tables summarize the in vitro potency of various pan-Notch inhibitors from preclinical studies. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Gamma-Secretase Inhibitors (GSIs)
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay |
| BMS-906024 | cNOTCH1sub | 0.33 | H4 cells |
| BMS-906024 | cNOTCH2sub | 0.29 | H4 cells |
| BMS-906024 | cNOTCH3sub | 1.14 | H4 cells |
| BMS-906024 | cNOTCH4sub | 0.48 | H4 cells |
| MK-0752 | Aβ40 | 5 | SH-SY5Y cells |
| PF-3084014 (Nirogacestat) | γ-secretase | 6.2 | Cell-free assay |
| RO4929097 | γ-secretase | 4 | Cell-free assay |
| Semagacestat | Notch signaling | 14.1 | Cellular assay |
| DAPT | Total amyloid-β | 115 | Cellular assay |
| LY-411575 | Notch S3 cleavage | 0.39 | Cellular assay |
| Crenigacestat (LY3039478) | Notch/γ-secretase | 1 | Multiple tumor cell lines |
| YO-01027 (DBZ) | Notch cleavage | 2.92 | Cellular assay |
Data compiled from multiple sources.[7][8]
Transcriptional Complex Inhibitors
| Inhibitor | Target | IC50 | Cell Line/Assay |
| CB-103 | Notch signaling | <10 µM in 13/58 lymphoma cell lines | MTT assay |
Data from a study on lymphoma cell lines.[5]
A key finding from comparative studies is that CB-103 has shown activity in some cancer cell lines that are resistant to GSIs. For instance, in a panel of human lymphoma cell lines, CB-103 was active in 10 cell lines where the GSI LY-3039187 had an IC50 >20 µM in nine of them.[5] This suggests that targeting the transcriptional complex may be a viable strategy to overcome GSI resistance.
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of pan-Notch inhibitors.
Gamma-Secretase Activity Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the gamma-secretase-mediated cleavage of a substrate, often a modified form of the amyloid precursor protein (APP) C99 fragment.
Materials:
-
U2OS cell line stably expressing a green fluorescent protein (GFP)-tagged APP-C99 construct.[6]
-
Test compounds (pan-Notch inhibitors).
-
Cell culture medium and supplements.
-
DAPI for nuclear staining.
-
High-content imaging system.
Procedure:
-
Seed the U2OS-GFP-APP-C99 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Fix the cells and stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.
-
Analyze the images to quantify the accumulation of fluorescent APP vesicles within the cells. Inhibition of gamma-secretase activity leads to an increase in these vesicles.[9]
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Notch Transcriptional Reporter Assay (Luciferase-Based)
This assay quantifies the activity of the Notch signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
Materials:
-
HEK293 cells.[10]
-
A CSL-luciferase reporter vector (containing tandem repeats of the CSL binding site upstream of a minimal promoter driving firefly luciferase).[11]
-
A constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).[11]
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
Procedure:
-
Co-transfect HEK293 cells with the CSL-luciferase reporter vector and the Renilla luciferase control vector.
-
Seed the transfected cells into a 96-well plate and allow them to attach.
-
Treat the cells with the test compounds for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Determine the effect of the compounds on Notch signaling by comparing the normalized luciferase activity in treated versus untreated cells.
Visualizing the Notch Signaling Pathway and Experimental Workflow
To better understand the context of pan-Notch inhibition, the following diagrams illustrate the Notch signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The canonical Notch signaling pathway.
Caption: A typical experimental workflow for evaluating pan-Notch inhibitors.
References
- 1. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. innoprot.com [innoprot.com]
- 7. embopress.org [embopress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. innoprot.com [innoprot.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. amsbio.com [amsbio.com]
A Comparative Guide to Replicating Published BMS-986115 Experimental Results
This guide provides a comprehensive comparison of the gamma-secretase inhibitor (GSI) BMS-986115 with other notable GSIs that have been evaluated in clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication of published experimental findings.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound is a potent, orally bioavailable, pan-Notch inhibitor that targets the gamma-secretase complex.[1] Gamma-secretase is a crucial enzyme in the Notch signaling pathway, responsible for the final proteolytic cleavage that releases the Notch intracellular domain (NICD).[1] The NICD then translocates to the nucleus, where it forms a transcriptional complex to activate downstream target genes involved in cell proliferation, differentiation, and survival.[1] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking Notch signaling.[1] Dysregulation of the Notch pathway is implicated in various cancers, making it a key target for therapeutic intervention.
Comparative Efficacy of Gamma-Secretase Inhibitors
While direct head-to-head experimental data for this compound against other GSIs in the same study is limited, a comparative analysis can be drawn from studies on its close structural analog, BMS-906024, and individual studies on other clinical-stage GSIs.
Table 1: Comparative In Vitro Potency of Gamma-Secretase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound * | Notch1 | 7.8 | - | - |
| Notch3 | 8.5 | - | - | |
| BMS-906024 | cNOTCH1sub | 0.52 | H4 cells | Cell-based γ-secretase cleavage assay |
| cNOTCH2sub | 0.29 | H4 cells | Cell-based γ-secretase cleavage assay | |
| cNOTCH3sub | 1.14 | H4 cells | Cell-based γ-secretase cleavage assay | |
| cNOTCH4sub | 0.44 | H4 cells | Cell-based γ-secretase cleavage assay | |
| MK-0752 | cNOTCH1sub | 27.2 | H4 cells | Cell-based γ-secretase cleavage assay |
| cNOTCH2sub | 31.5 | H4 cells | Cell-based γ-secretase cleavage assay | |
| cNOTCH3sub | >10,000 | H4 cells | Cell-based γ-secretase cleavage assay | |
| cNOTCH4sub | 36.3 | H4 cells | Cell-based γ-secretase cleavage assay | |
| PF-03084014 | γ-secretase | 6.2 | HeLa cell membranes | Cell-free γ-secretase enzyme assay |
| Notch1 | 13.3 | HPB-ALL cells | Cellular Notch receptor cleavage assay | |
| RO4929097 | γ-secretase | 4 | Human cell-free membranes | Cell-free γ-secretase enzyme assay |
| Notch | 5 | - | Cellular processing assay |
*Note: IC50 values for this compound are from a commercial source and may not be directly comparable to the other values which are from a single comparative study.[2][3] BMS-906024 is a close structural analog of this compound.[4][5]
Table 2: Summary of Preclinical and Clinical Findings for Selected Gamma-Secretase Inhibitors
| Compound | Preclinical Efficacy (Xenograft Models) | Phase I Clinical Trial Outcomes |
| This compound | Anti-tumor activity in T-ALL and 5 out of 7 solid tumor xenografts (breast, NSCLC, pancreatic).[6] | MTD established at 1.5 mg daily. Most common treatment-related adverse events were diarrhea, hypophosphatemia, and nausea. Stable disease observed in 11 out of 36 patients with advanced solid tumors.[6] |
| PF-03084014 | Robust anti-tumor efficacy in six Notch-dependent xenograft models.[7][8] | MTD estimated at 220 mg BID, RP2D determined to be 150 mg BID. Common adverse events included diarrhea, nausea, and fatigue. One complete response and five partial responses were observed.[3][9] |
| MK-0752 | Reduced breast cancer stem cells in tumorgraft models and enhanced the efficacy of docetaxel.[10] | Weekly dosing was well-tolerated. Common toxicities were diarrhea, nausea, vomiting, and fatigue. One complete response and ten patients with stable disease were observed.[1][11] |
| RO4929097 | Efficacy in 7 out of 8 preclinical tumor models.[12] | Well-tolerated with most toxicities being grade 1 or 2. One confirmed partial response and eight patients with stable disease were observed in a Phase II trial for metastatic melanoma.[13][14] |
Experimental Protocols
Notch Signaling Pathway Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibition of the Notch signaling pathway in a cellular context, based on methods used for evaluating various GSIs.
1. Cell Culture and Treatment:
-
Culture a suitable cell line with known Notch pathway activation (e.g., HPB-ALL for T-cell acute lymphoblastic leukemia, or HEK293 cells transfected with a Notch reporter construct).[7][15]
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the gamma-secretase inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
2. Western Blot for Cleaved Notch1 (NICD):
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the cleaved form of Notch1 (Val1744).
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system. A reduction in the cleaved Notch1 band indicates pathway inhibition.[7]
3. Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes:
-
Following treatment, isolate total RNA from the cells.
-
Synthesize cDNA from the RNA templates.
-
Perform qRT-PCR using primers specific for Notch target genes (e.g., HES1, HEY1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of target genes confirms Notch signaling inhibition.[16]
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol provides a general framework for establishing and utilizing a PDX model to evaluate the anti-tumor efficacy of a GSI, based on common practices in preclinical oncology research.
1. Establishment of PDX Model:
-
Obtain fresh tumor tissue from a patient with informed consent and ethical approval.
-
Implant small fragments of the tumor subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[17][18]
-
Monitor the mice for tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are ready for the efficacy study.
2. Treatment and Monitoring:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the gamma-secretase inhibitor (e.g., this compound) orally at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
Monitor the general health and well-being of the mice throughout the study.
3. Efficacy and Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition based on the difference in tumor volume between the treated and control groups.
-
A portion of the tumor tissue can be used for pharmacodynamic analysis, such as Western blotting for cleaved Notch1 or qRT-PCR for Notch target genes, to confirm target engagement in vivo.[7]
Visualizations
Notch Signaling Pathway and Inhibition by this compound
Caption: Mechanism of Notch signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy of this compound in a PDX model.
References
- 1. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor MK-0752 in Adult Patients With Advanced Solid Tumors [cancer.fr]
- 2. embopress.org [embopress.org]
- 3. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Inhibition of Notch Signaling Enhances Antitumor Activity of Histone Deacetylase Inhibitor LAQ824 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repositori.upf.edu]
- 18. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986115: A Comparative Guide for Notch Signaling Research
BMS-986115 is a potent, orally bioavailable small molecule inhibitor of the γ-secretase complex, a key enzyme in the Notch signaling pathway. Its high selectivity and favorable pharmacokinetic profile make it a valuable tool compound for researchers studying the physiological and pathological roles of Notch signaling. This guide provides a comparative analysis of this compound with other commonly used γ-secretase inhibitors (GSIs), offering a data-driven overview to inform experimental design and compound selection.
Mechanism of Action: Targeting the γ-Secretase Complex
The Notch signaling cascade is initiated upon ligand binding to the Notch receptor, leading to two successive proteolytic cleavages. The second cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins to activate the transcription of target genes.
GSIs, including this compound, physically obstruct the catalytic activity of the γ-secretase complex, thereby preventing NICD formation and halting downstream signal transduction. This mechanism is central to their function as inhibitors of Notch signaling.
Caption: Mechanism of Notch signaling inhibition by this compound.
Comparative Analysis of Notch Inhibitors
The selection of a GSI for research purposes depends on factors such as potency, selectivity, and the specific experimental context. Below is a comparison of this compound with other widely used GSIs.
| Compound | Target | IC50 (Notch) | Cell-Based Potency (H460) | Key Features |
| This compound | γ-Secretase | 0.76 nM | 2.6 nM | High potency and selectivity; good oral bioavailability. |
| DAPT | γ-Secretase | ~20 nM | ~115 nM | Widely used but less potent; serves as a standard benchmark. |
| LY-411575 | γ-Secretase | 0.076 nM | 0.43 nM | Very potent but with noted in vivo toxicities. |
| RO4929097 | γ-Secretase | 4.9 nM | 14 nM | Orally bioavailable; has been evaluated in clinical trials. |
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This assay directly measures the enzymatic activity of isolated γ-secretase in the presence of an inhibitor.
Methodology:
-
Enzyme Preparation: Isolate γ-secretase from cellular membranes (e.g., from CHO cells overexpressing the complex).
-
Substrate: Utilize a recombinant Notch substrate that produces a detectable signal (e.g., fluorescence) upon cleavage.
-
Inhibitor Treatment: Incubate the enzyme with varying concentrations of this compound or other GSIs.
-
Assay Execution: Initiate the reaction by adding the substrate.
-
Detection: Measure the signal generated from the cleaved substrate using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for an in vitro γ-secretase activity assay.
Cell-Based Notch Reporter Assay
This assay quantifies Notch signaling activity within a cellular context.
Methodology:
-
Cell Line: Use a cell line (e.g., H460) stably transfected with a Notch-responsive reporter construct (e.g., luciferase under the control of a CSL-responsive promoter).
-
Plating: Seed the cells in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or other GSIs for a predetermined duration.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Determine the inhibitor's potency by calculating the concentration that results in 50% inhibition of the reporter signal.
Conclusion
This compound stands out as a highly potent and selective tool compound for the investigation of Notch signaling. Its favorable pharmacological properties make it suitable for both in vitro and in vivo studies. While other GSIs like DAPT and LY-411575 have been instrumental in advancing the field, this compound offers a refined tool for precise and reliable interrogation of the Notch pathway. The choice of inhibitor should be guided by the specific requirements of the experimental system and the desired balance between potency and potential off-target effects.
Independent Validation of BMS-986115's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of BMS-986115, a pan-Notch inhibitor, with other emerging alternatives targeting the Notch signaling pathway. The information is based on available preclinical and clinical data to support researchers in their drug development endeavors.
Executive Summary
This compound is an orally bioavailable, potent, and selective inhibitor of γ-secretase, which plays a crucial role in the activation of all four Notch receptors.[1][2] Developed by Bristol-Myers Squibb, it has been investigated in a Phase I clinical trial for advanced solid tumors (NCT01986218).[3][4] Preclinical studies demonstrated its anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) and several solid tumor xenograft models.[3] While clinical data indicates a manageable safety profile and stable disease in some patients, independent validation of its anti-tumor efficacy and direct comparative studies against other Notch inhibitors are limited in publicly available literature.[3][5] This guide synthesizes the available data for this compound and contrasts it with alternative Notch pathway inhibitors, focusing on their mechanism of action, preclinical efficacy, and clinical observations.
Data Presentation
Table 1: Preclinical Anti-Tumor Activity of this compound
| Tumor Type | Model | Efficacy | Source |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft | Effective as a single agent | [3] |
| Breast Cancer | Xenograft (3 models) | Anti-tumor activity observed | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft (1 model) | Anti-tumor activity observed | [3] |
| Pancreatic Carcinoma | Xenograft (1 model) | Anti-tumor activity observed | [3] |
Table 2: Clinical Profile of this compound (Phase I Study NCT01986218)
| Parameter | Finding | Source |
| Population | 36 patients with advanced solid tumors | [3] |
| Dosing | Arm A (daily): 0.3, 0.6, 1.2, 1.5, 2 mgArm B (twice weekly): 2, 4, 8 mg | [3] |
| Maximum Tolerated Dose (MTD) | 1.5 mg daily (Arm A); Not established for Arm B | [3] |
| Common Adverse Events (≥20%) | Diarrhea (72%), hypophosphatemia (64%), nausea (61%) | [3][5] |
| Pharmacokinetics | Dose-related increase in exposure | [3] |
| Pharmacodynamics | Inhibition of Notch pathway-related genes | [3] |
| Preliminary Efficacy | 5 patients achieved stable disease for >6 months | [3][5] |
Table 3: Comparison of Notch Pathway Inhibitors
| Compound | Mechanism of Action | Developer | Key Differentiator | Common Adverse Events |
| This compound | Pan-Notch inhibitor (γ-secretase inhibitor) | Bristol-Myers Squibb | Oral pan-Notch inhibitor | Diarrhea, hypophosphatemia, nausea[3][5] |
| BMS-906024 (AL101) | Pan-Notch inhibitor (γ-secretase inhibitor) | Bristol-Myers Squibb | Intravenous pan-Notch inhibitor, structurally similar to this compound | N/A in provided context |
| CB-103 | Pan-Notch inhibitor (inhibits CSL-NICD interaction) | Cellestia Biotech | Novel mechanism targeting the Notch transcription complex, potentially avoiding GI toxicities associated with GSIs.[6][7][8] | Elevated liver function tests, anemia, visual changes[6] |
Experimental Protocols
This compound Phase I Clinical Trial (NCT01986218) Methodology
A multi-arm, open-label, dose-escalation study was conducted to assess the safety, tolerability, and MTD of this compound in patients with advanced solid tumors.[3]
-
Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors refractory to standard therapies.[4]
-
Study Design: Two dosing schedules were evaluated:
-
Primary Objectives: To determine the safety, tolerability, and MTD of this compound.[3]
-
Secondary Objectives: To assess pharmacokinetics, pharmacodynamics (target inhibition of Notch pathway genes), and preliminary anti-tumor activity.[3]
-
Tumor Response Assessment: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[3]
Preclinical Xenograft Studies Methodology (General)
While specific detailed protocols for this compound preclinical studies are not publicly available, a general methodology for such studies involves:
-
Cell Line Selection: Human cancer cell lines with known Notch pathway activation are chosen.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a specified size, animals are randomized to receive vehicle control or this compound at various doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be analyzed for biomarkers of Notch pathway inhibition.
Mandatory Visualization
Caption: Notch signaling pathway and points of intervention by different classes of inhibitors.
Caption: Generalized workflow for the Phase I dose-escalation trial of this compound.
References
- 1. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Evaluating the Selectivity Profile of BMS-986115: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. As a pan-Notch inhibitor, it targets all four Notch receptors (Notch1, Notch2, Notch3, and Notch4), making it a subject of interest for therapeutic intervention in cancers where Notch signaling is aberrantly activated. This guide provides a comparative analysis of the selectivity profile of this compound against other gamma-secretase inhibitors, supported by available experimental data.
On-Target Selectivity: Inhibition of Notch Receptors
This compound has been shown to be a potent inhibitor of Notch signaling with low nanomolar efficacy. The primary mechanism of action involves binding to gamma-secretase and blocking the proteolytic cleavage of the Notch intracellular domain (NICD), which in turn prevents the transcription of Notch-regulated genes.
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and other notable gamma-secretase inhibitors against Notch receptors. It is important to note that these values are derived from various studies and experimental conditions, which may not allow for a direct, precise comparison.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | Notch1 | 7.8 | Not Specified | --INVALID-LINK-- |
| Notch3 | 8.5 | Not Specified | --INVALID-LINK-- | |
| BMS-906024 (AL101) | Pan-Notch | Low nM | Cellular Reporter Assays | |
| Nirogacestat (PF-03084014) | Gamma-Secretase | 6.2 | Cell-free | --INVALID-LINK-- |
| RO4929097 | Notch | 5 | Cellular Reporter Assay | --INVALID-LINK-- |
| Crenigacestat (LY3039478) | Notch | ~1 | Various tumor cell lines | --INVALID-LINK-- |
Off-Target Selectivity Profile
A comprehensive off-target selectivity profile for this compound against a broad panel of kinases and other enzymes is not publicly available at the time of this review. Such data is critical for a thorough assessment of its therapeutic window and potential side effects.
For comparison, the gamma-secretase inhibitor RO4929097 has been reported to have a greater than 100-fold selectivity against a panel of 75 other proteins, including receptors, ion channels, and enzymes. However, the specific data from this screening is not detailed in the available literature. The absence of similar comprehensive data for this compound and other comparators limits a direct comparison of their off-target activities.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for evaluating the selectivity of gamma-secretase inhibitors.
Experimental Protocols
Detailed experimental protocols for the specific assays used to derive the IC50 values for this compound are not publicly available. However, a general methodology for a gamma-secretase activity assay is described below.
General Gamma-Secretase Epsilon-Cleavage Assay Protocol
This cell-based assay is a sensitive method to determine the initial cleavage of a gamma-secretase substrate.
-
Cell Culture and Transfection:
-
HEK293 cells with a stably integrated luciferase reporter under the control of a tetracycline-inducible operator element (HTL cells) are used.
-
These cells are engineered to express a gamma-secretase substrate (e.g., C99, the C-terminal fragment of APP) fused to a transcriptional activator (e.g., rTA).
-
Cells are cultured in DMEM supplemented with 10% FBS.
-
For transfection experiments, cells are seeded in 24-well plates and transfected with the desired plasmids using a suitable transfection reagent.
-
-
Compound Treatment:
-
One day after seeding or transfection, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
-
Luciferase Reporter Assay:
-
After a 24-hour incubation with the compound, the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer. The firefly luciferase signal represents the gamma-secretase cleavage activity, while a co-transfected Renilla luciferase can be used for normalization.
-
-
Data Analysis:
-
The relative luciferase units (RLU) are plotted against the compound concentration.
-
The IC50 value, the concentration at which 50% of the gamma-secretase activity is inhibited, is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic model).
-
Conclusion
This compound is a potent pan-Notch inhibitor that effectively blocks the gamma-secretase-mediated Notch signaling pathway. While on-target potency data is available, a comprehensive and comparative off-target selectivity profile is lacking in the public domain. This information is essential for a complete understanding of its therapeutic potential and safety profile. Further studies disclosing a broad selectivity screen of this compound against a panel of kinases and other relevant enzymes would be highly valuable for the research and drug development community. The provided signaling pathway and experimental workflow diagrams offer a conceptual framework for understanding the mechanism and evaluation of this class of inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of BMS-986115: A Procedural Guide
For researchers, scientists, and drug development professionals handling BMS-986115, a potent, orally bioavailable γ-secretase and pan-Notch inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to established protocols for hazardous waste management is paramount to mitigate risks associated with this chemical agent.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant.[4] Environmental release must be strictly avoided.[4]
Key Safety and Handling Information for Disposal
A summary of essential safety data for this compound is provided below to inform safe handling and disposal practices.
| Parameter | Specification | Source |
| Chemical Formula | C26H25F7N4O3 | [4] |
| Molecular Weight | 574.495 g/mol | [4] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [4] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources. | [4] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials in a laboratory setting. This protocol is based on general hazardous waste disposal guidelines and the specific information available in the Safety Data Sheet (SDS).
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, a lab coat or impervious clothing, and a suitable respirator.[4]
- Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood.[4]
- An accessible safety shower and eye wash station should be available.[4]
2. Waste Segregation and Collection:
- Solid Waste: Collect unadulterated this compound powder and any materials grossly contaminated with the solid (e.g., weighing boats, contaminated filter papers) in a designated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible wastes such as strong acids, alkalis, or strong oxidizing/reducing agents.[4]
- Sharps Waste: Any sharps, such as needles or syringes used for handling this compound solutions, must be disposed of in a designated, puncture-resistant sharps container.[5]
- Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste.[6] For containers of highly toxic chemicals, the first three rinses should be collected.[6] After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
3. Spill Management:
- In the event of a spill, evacuate personnel to a safe area.[4]
- Wearing full PPE, contain the spill to prevent further spread.[4]
- For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4]
- For solid spills, carefully sweep or scoop the material to avoid dust generation.
- Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
- Collect all cleanup materials (absorbents, contaminated rags, etc.) in a sealed, labeled hazardous waste container for disposal.[4]
4. Final Disposal:
- All collected hazardous waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[4]
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
- Do not dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper segregation and disposal pathway for different forms of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound |CAS:1584647-27-7 Probechem Biochemicals [probechem.com]
- 4. This compound|1584647-27-7|MSDS [dcchemicals.com]
- 5. bms.com [bms.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling BMS-986115
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of BMS-986115, a potent, orally bioavailable gamma-secretase and pan-Notch inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
This compound is an investigational compound with potential antineoplastic activity that has been evaluated in Phase I clinical trials for advanced solid tumors.[1][2][3] The most frequently observed treatment-related adverse events in human subjects include diarrhea, hypophosphatemia, and nausea.[2][3] A Safety Data Sheet (SDS) indicates that the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on the known hazards and are designed to minimize exposure.[4]
| Area of Protection | Required PPE | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling the compound to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use and change them frequently. |
| Skin and Body Protection | Impervious clothing (Lab coat) | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Suitable respirator | Use a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent contamination and degradation of this compound.
Handling:
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to avoid the formation of dust and aerosols.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not inhale the powder.[4]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling the compound.[4]
Storage:
-
Temperature: Store the solid powder at -20°C and solutions in a solvent at -80°C.[4][5]
-
Container: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated, sealed container.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound" and the associated hazards.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal plant.[4] Avoid release into the environment.[4]
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately.
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[4] Rinse your mouth.[4]
-
Eye Contact: Remove contact lenses if present and easy to do. Immediately flush the eyes with large amounts of water, separating the eyelids with your fingers to ensure adequate flushing. Seek prompt medical attention.[4]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[4]
-
Inhalation: Immediately move the affected person to an area with fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
References
- 1. This compound | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|1584647-27-7|MSDS [dcchemicals.com]
- 5. This compound |CAS:1584647-27-7 Probechem Biochemicals [probechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
